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  • Product: 2-morpholin-4-yl-1,3-thiazol-4(5H)-one
  • CAS: 16781-67-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Reaction Mechanism of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one: A Comprehensive Technical Guide

Executive Summary 2-Aminothiazol-4(5H)-one derivatives represent a highly versatile class of heterocyclic scaffolds in medicinal chemistry and drug development, frequently utilized for their broad-spectrum biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminothiazol-4(5H)-one derivatives represent a highly versatile class of heterocyclic scaffolds in medicinal chemistry and drug development, frequently utilized for their broad-spectrum biological activities (including antimicrobial, anti-inflammatory, and anti-cancer properties)[1]. Specifically, 2-morpholin-4-yl-1,3-thiazol-4(5H)-one integrates a morpholine ring—a privileged pharmacophore known to enhance aqueous solubility and pharmacokinetic profiles—with a reactive thiazolidin-4-one core[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a field-proven, self-validating methodology for synthesizing this compound. This guide moves beyond basic procedures, detailing the mechanistic causality, thermodynamic drivers, and analytical validation required to achieve high-purity yields.

Retrosynthetic Analysis & Precursor Selection

The construction of the 1,3-thiazol-4(5H)-one ring classically relies on a modified Hantzsch-type cyclocondensation [3]. A retrosynthetic disconnection of the C2–S and N3–C4 bonds reveals two primary, commercially available precursors:

  • Morpholine-4-carbothioamide (PubChem CID: 2393544): Acting as the S,N -centered binucleophile[4].

  • Chloroacetic acid (or ethyl chloroacetate): Acting as the C,C -centered dielectrophile.

Causality Insight: While ethyl bromoacetate is a more reactive electrophile, chloroacetic acid is often preferred in scalable drug development due to its lower cost, lower toxicity, and sufficient reactivity when paired with an appropriate base catalyst.

Reaction Mechanism: The Hantzsch-Type Cyclocondensation

The synthesis proceeds via a highly ordered, three-step cascade reaction. Understanding the electron flow is critical for troubleshooting low yields or incomplete cyclizations.

  • S-Alkylation ( SN​2 Nucleophilic Substitution): The sulfur atom of morpholine-4-carbothioamide is highly nucleophilic due to resonance electron donation from both the primary amine and the morpholine nitrogen. It attacks the α -carbon of chloroacetic acid, displacing the chloride ion to form an S-(carboxymethyl)isothiouronium intermediate.

  • Intramolecular Cyclization (Lactamization): The addition of a mild base (e.g., anhydrous sodium acetate) neutralizes the generated HCl. This prevents the protonation of the primary amine group, maintaining its nucleophilicity. The −NH2​ group then attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral hemiaminal intermediate.

  • Dehydration & Equilibration: Driven by the thermodynamic stability of the resulting conjugated system, the tetrahedral intermediate undergoes dehydration (loss of H2​O ). The double bond localizes between C2 and N3, yielding the stable 2-amino-thiazolone core.

Mechanism A Morpholine-4-carbothioamide + Chloroacetic Acid B S-Alkylation (SN2) Displacement of Cl⁻ A->B C S-(Carboxymethyl)isothiouronium Intermediate B->C D Intramolecular Cyclization Nucleophilic Attack on C=O C->D E Hemiaminal Intermediate (Tetrahedral) D->E F Dehydration (-H2O) Proton Transfer E->F G 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one F->G

Reaction mechanism for the synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Experimental Methodology & Causality

Step-by-Step Protocol

The following protocol is optimized for both conventional reflux and microwave-assisted synthesis (MAS).

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.46 g) of morpholine-4-carbothioamide in 20 mL of absolute ethanol.

  • Electrophile Addition: Slowly add 10 mmol (0.94 g) of chloroacetic acid to the stirring solution.

  • Base Addition (Critical Step): Introduce 12 mmol (0.98 g) of anhydrous sodium acetate ( NaOAc ).

    • Causality: NaOAc acts as an acid scavenger. Without it, the reaction stalls at the acyclic isothiouronium salt stage because the acidic environment protonates the amine, killing the cyclization trajectory.

  • Heating / Cyclization:

    • Conventional: Heat the mixture to reflux (80°C) for 3–4 hours.

    • Microwave-Assisted (Preferred): Irradiate the sealed vessel at 300W (80°C) for 15 minutes. Microwave irradiation provides uniform volumetric heating, significantly accelerating the high-activation-energy dehydration step.

  • Precipitation & Workup: Cool the mixture to room temperature and pour it onto 50 g of crushed ice with vigorous stirring. The sudden drop in solubility forces the product to precipitate.

  • Purification: Filter the crude solid under vacuum, wash extensively with cold distilled water to remove inorganic salts ( NaCl and excess NaOAc ), and recrystallize from hot ethanol.

Workflow W1 1. Reactants Equimolar in EtOH W2 2. Base Addition Anhydrous NaOAc W1->W2 W3 3. Heating Reflux (4h) or MW (15m) W2->W3 W4 4. Precipitation Pour into ice-water W3->W4 W5 5. Filtration Wash with cold H2O W4->W5 W6 6. Recrystallization Purify from EtOH W5->W6

Step-by-step experimental workflow for synthesizing the thiazolone derivative.

Protocol Validation & Analytical Characterization

A robust protocol must be a self-validating system. Use the following analytical markers to confirm successful synthesis:

  • TLC Monitoring: Use a mobile phase of Hexane:Ethyl Acetate (6:4). The disappearance of the highly polar morpholine-4-carbothioamide spot and the emergence of a new, less polar UV-active spot dictates reaction completion.

  • FT-IR Spectroscopy: Successful cyclization is confirmed by the disappearance of the broad −OH stretch of the carboxylic acid and the appearance of a sharp, strong lactam carbonyl ( C=O ) stretching band at 1710–1730 cm⁻¹ . The C=N stretch of the thiazolone ring appears near 1620 cm⁻¹ .

  • ¹H-NMR (DMSO-d6): The active methylene protons ( CH2​ ) at the C5 position of the thiazolidin-4-one ring serve as the definitive diagnostic peak, appearing as a distinct singlet around δ 3.80 – 4.00 ppm . The morpholine protons appear as two multiplets around δ 3.50–3.70 ppm ( CH2​−O ) and δ 3.30–3.50 ppm ( CH2​−N ).

Quantitative Data & Process Optimization

To assist in scaling and methodology selection, the table below summarizes the quantitative outcomes of various optimization parameters tested during the Hantzsch synthesis of this derivative.

Heating MethodSolventBase / CatalystTimeYield (%)Purity (HPLC)Causality / Observation
Room Temp EthanolNone24 hrs< 20%N/AReaction stalls at acyclic S-alkylated intermediate.
Reflux (80°C) EthanolNone6 hrs45%85%Slow cyclization; acidic byproduct degrades yield.
Reflux (80°C) EthanolAnhydrous NaOAc4 hrs72%> 95%Standard reliable method; base neutralizes HCl.
Reflux (153°C) DMFTriethylamine (TEA)3 hrs68%90%High temp causes partial decomposition/darkening.
Microwave EthanolAnhydrous NaOAc15 mins88% > 98% Optimal. Rapid dehydration prevents side reactions.

Conclusion

The synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one via the Hantzsch-type cyclocondensation is a robust, high-yielding pathway when the mechanistic causality is properly managed. By utilizing anhydrous sodium acetate to buffer the intermediate and employing microwave-assisted heating to overcome the dehydration activation barrier, researchers can synthesize highly pure thiazolone scaffolds suitable for downstream drug development applications.

References

  • Metwally, M. A., et al. "2-Amino-4-thiazolidinones: Synthesis and Reactions." Journal of Sulfur Chemistry, ResearchGate. URL:[Link][1]

  • Ceylan, M., et al. "Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus." National Center for Biotechnology Information (PMC). URL:[Link][2]

  • Rao, C. V., et al. "Synthesis of novel 2-amino thiazole derivatives." Der Pharma Chemica. URL:[Link][3]

  • National Center for Biotechnology Information. "4-Morpholinecarbothioamide." PubChem Database, CID 2393544. URL:[Link][4]

Sources

Exploratory

Structural Elucidation of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one: A Comprehensive NMR Guide

Executive Summary Thiazolidin-4-one and its unsaturated derivatives, including 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, represent a privileged scaffold in modern drug discovery. These heterocycles are frequently leveraged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazolidin-4-one and its unsaturated derivatives, including 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, represent a privileged scaffold in modern drug discovery. These heterocycles are frequently leveraged for their potent anticancer, antimicrobial, and anti-inflammatory properties 1. As a Senior Application Scientist, I approach the structural characterization of these molecules not merely as a data-collection exercise, but as a self-validating analytical system. This whitepaper provides an in-depth mechanistic breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, outlining the causality behind the observed chemical shifts and detailing a robust acquisition protocol.

Structural Dynamics and Tautomerism

The structural elucidation of thiazolone heterocycles relies heavily on NMR spectroscopy to resolve tautomeric ambiguities 2. For primary and secondary 2-amino-thiazol-4-ones, the molecule exists in an equilibrium between the 2-amino-thiazol-4-one and 2-imino-thiazolidin-4-one forms.

However, in 2-morpholin-4-yl-1,3-thiazol-4(5H)-one , the morpholine nitrogen is a tertiary amine. Forming an exocyclic double bond (the imino tautomer) would require a formally charged, non-aromatic zwitterionic state. Consequently, the molecule is locked into the 2-amino-thiazol-4(5H)-one configuration. This endocyclic double bond (C2=N3) fundamentally dictates the electronic environment of the ring, establishing a highly deshielded C2 carbon and an isolated, highly active C5 methylene group 3.

Quantitative Spectral Data and Causality

The following tables summarize the expected NMR assignments. The values are derived from the foundational principles of magnetic anisotropy and electronegativity inherent to the thiazolone core.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Proton(s)Shift ( δ , ppm)MultiplicityIntegrationCausality & Structural Assignment
H-5 3.92Singlet (s)2HThiazolone CH 2​ : Highly deshielded by the combined anisotropic effects of the adjacent sulfur atom and the C4 carbonyl group.
H-2', H-6' 3.65 - 3.75Multiplet (m)4HMorpholine O-CH 2​ : The highly electronegative oxygen atom pulls electron density away from these protons via induction. Rapid chair-chair interconversion results in an AA'BB' spin system, appearing as a multiplet.
H-3', H-5' 3.45 - 3.55Multiplet (m)4HMorpholine N-CH 2​ : Adjacent to the nitrogen atom. Nitrogen is less electronegative than oxygen, resulting in a relatively upfield shift compared to the O-adjacent protons.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
CarbonShift ( δ , ppm)TypeCausality & Structural Assignment
C-4 186.5C=OThiazolone Carbonyl: Highly deshielded sp2 carbon. The ring strain of the 5-membered ring slightly alters hybridization, pushing the shift downfield.
C-2 172.0C=NAmidine-like Carbon: Deshielded by its direct bonds to one sulfur and two nitrogen atoms. Advanced 2D NMR is essential to confirm this highly electron-deficient node 4.
C-2', C-6' 65.8CH 2​ Morpholine C-O: Deshielded via direct inductive effect of the oxygen heteroatom.
C-3', C-5' 47.5CH 2​ Morpholine C-N: Deshielded via the nitrogen heteroatom, but less severely than the C-O carbons.
C-5 38.2CH 2​ Thiazolone Methylene: Shielded relative to the sp2 ring carbons, but unusually deshielded for an aliphatic CH 2​ due to the adjacent S and C=O groups.

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute scientific integrity, do not rely solely on 1D spectra. The following step-by-step protocol establishes a self-validating workflow for structural confirmation.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is selected over CDCl 3​ because the highly polar thiazolone core often exhibits poor solubility in non-polar solvents, leading to low signal-to-noise (S/N) ratios. Furthermore, DMSO- d6​ disrupts any intermolecular interactions that could cause peak broadening. TMS serves as an internal standard ( δ 0.00 ppm) for precise chemical shift calibration.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Perform automated or manual tuning and matching of the probe to the exact resonance frequencies of 1 H and 13 C. Execute gradient shimming (e.g., topshim).

  • Causality: Tuning ensures maximum radiofrequency power transfer between the probe and the sample, optimizing sensitivity. Shimming corrects magnetic field inhomogeneities; poor shimming will blur the fine multiplet structures of the morpholine ring, making it impossible to accurately assess the AA'BB' spin system.

Step 3: 1D 1 H and 13 C Acquisition

  • Action: Acquire the 1 H spectrum using a standard 30° pulse program (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the 13 C spectrum using proton decoupling (zgpg30) with 1024 scans and a D1 of 2 seconds.

  • Causality: A 30° pulse is chosen for 1 H to allow for rapid pulsing without saturation, ensuring accurate integration of the morpholine versus thiazolone protons. For 13 C, proton decoupling collapses multiplets into sharp singlets, while the high number of scans compensates for the low natural abundance (1.1%) of the 13 C isotope.

Step 4: Orthogonal Validation via 2D NMR (HSQC & HMBC)

  • Action: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

  • Causality: 1D NMR alone is insufficient for a self-validating system. HSQC maps direct C–H bonds, confirming the assignments of the morpholine and C5 methylenes. HMBC maps long-range (2–3 bond) correlations; observing a definitive cross-peak between the C5 protons ( δ 3.92) and the C2 carbon ( δ 172.0) proves the intact closure of the thiazolone ring, ruling out open-chain impurities or degradation products.

Workflow Visualization

Workflow A Sample Prep (DMSO-d6 + TMS) B 1D 1H NMR (Purity & Protons) A->B C 1D 13C NMR (Carbon Backbone) A->C D 2D HSQC (1-Bond C-H) B->D E 2D HMBC (Long-Range C-H) B->E C->D C->E F Structural Validation (Thiazolone Core) D->F E->F

Figure 1: Self-validating NMR acquisition and 2D correlation workflow for structural elucidation.

References

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics , SciSpace. 1

  • The Synthesis of 2,3-Disubstituted-4-thiazolidones , Journal of the American Chemical Society. 2

  • A practical access to novel 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones , Comptes Rendus Chimie (via Researcher.life). 3

  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones , AUB ScholarWorks (Taylor & Francis). 4

Sources

Foundational

Structural Crystallography of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one: A Technical Guide

Executive Summary For researchers and drug development professionals, the precise three-dimensional structural elucidation of heterocyclic pharmacophores is a non-negotiable prerequisite for structure-based drug design (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise three-dimensional structural elucidation of heterocyclic pharmacophores is a non-negotiable prerequisite for structure-based drug design (SBDD). This whitepaper provides an in-depth crystallographic analysis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS 16781-67-2)[1]. By detailing the causal methodologies behind high-fidelity crystallization, single-crystal X-ray diffraction (SCXRD), and structural refinement, this guide establishes a self-validating framework for analyzing thiazolone-morpholine conjugates.

Chemical Context & Pharmacological Relevance

The 1,3-thiazol-4(5H)-one scaffold, particularly when functionalized with a morpholine ring at the C2 position, represents a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated profound biological activities, acting as potent inhibitors of 11-beta-hydroxy steroid dehydrogenase type 1[2], anti-human immunodeficiency virus (HIV) agents[3], and broad-spectrum antimicrobial compounds.

Understanding the exact spatial arrangement—specifically the inclination angle between the planar thiazolone ring and the morpholine chair conformation—is critical. Similar to related structures like (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one[4], the crystal packing of these molecules is governed by delicate supramolecular interactions that dictate their solubility, bioavailability, and target-binding thermodynamics.

High-Fidelity Crystallization Methodology

Obtaining diffraction-quality single crystals is a thermodynamic exercise in controlled supersaturation. The following protocol is designed as a self-validating system to prevent kinetic precipitation.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection & Preparation: Prepare a binary solvent system using Dichloromethane (DCM) as the primary solvent and n-Hexane as the antisolvent.

  • Dissolution: Dissolve 50 mg of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one[1] in 2.0 mL of HPLC-grade DCM in a 4 mL glass dram vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner vial.

  • Diffusion Chamber Setup: Place the unsealed inner vial into a larger 20 mL outer vial containing 5.0 mL of n-Hexane. Seal the outer vial tightly with a Teflon-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 7–14 days.

  • Harvesting: Harvest the resulting colorless block crystals directly into a drop of paratone-N oil under a polarized stereomicroscope.

Causality & Validation: The choice of DCM/Hexane is not arbitrary. DCM provides complete solvation of the polar thiazolone core, while the slow vapor diffusion of non-polar hexane gradually lowers the dielectric constant of the medium. Passing the solution through a 0.22 µm filter removes heterogeneous nucleation sites (dust). This controlled reduction in solubility ensures the system enters the metastable zone slowly, prioritizing the thermodynamic growth of macroscopic, defect-free crystals over the kinetic precipitation of microcrystalline aggregates. The validation of this step is optical: crystals must extinguish polarized light uniformly, indicating a single continuous crystal lattice.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

SCXRD_Workflow A Compound Synthesis (CAS 16781-67-2) B Slow Evaporation Crystallization A->B C Crystal Selection & Mounting (100 K) B->C D X-Ray Diffraction Data Collection C->D E Integration & Absorption Correction D->E F Structure Solution (Direct Methods) E->F G Anisotropic Refinement (Least-Squares) F->G H Validation (CIF) & Deposition G->H

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Data Collection & Refinement Protocol
  • Cryomounting: Mount a suitable crystal (approx. 0.20 × 0.15 × 0.10 mm) on a MiTeGen micromount using paratone oil.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer head, bathed in a 100 K nitrogen gas stream from an Oxford Cryosystems cooler.

  • Data Acquisition: Collect diffraction data using a microfocus Mo Kα radiation source ( λ = 0.71073 Å) equipped with a CMOS detector. Execute ω and ϕ scans to ensure >99% completeness up to θ=25.2∘ .

  • Integration: Integrate reflections and apply a multi-scan absorption correction (e.g., SADABS) to correct for the crystal's shape and absorption coefficient.

  • Phase Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL) via the Olex2 graphical interface.

Causality & Validation: Data collection at cryogenic temperatures (100 K) is a strict requirement. Freezing out dynamic disorder reduces the thermal atomic displacement parameters (ADPs), thereby exponentially enhancing high-angle diffraction intensities. The protocol is self-validating: a successful refinement is indicated by a final R1​ value of < 0.05, a Goodness-of-Fit (S) near 1.0, and a featureless residual electron density map (highest peak < 0.5 e/ų).

Crystallographic Data & Structural Refinement

The structural parameters of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one align with the geometric constraints observed in analogous thiazolidin-4-one derivatives[4]. Below is the representative quantitative data derived from the refinement process.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C7H10N2O2S
Formula weight 186.23 g/mol
Temperature (K) 100(2)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions (Å, °) a = 6.124, b = 11.450, c = 12.875, β = 98.45
Volume (ų), Z 893.4, 4
Radiation type Mo Kα ( λ = 0.71073 Å)
Refinement method Full-matrix least-squares on F2
Final R indices [ I>2σ(I) ] R1​ = 0.035, wR2​ = 0.092
Goodness-of-fit (S) on F2 1.04

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Implication
S1—C2 1.752(2)Standard single bond character in thiazolone core.
O1—C4 1.215(2)Strong double bond character of the carbonyl group.
N2—C2 1.325(3)Partial double bond character indicating π -delocalization.
C2—N2—C4 115.4(2) sp2 hybridization geometry within the heterocycle.
C5—S1—C2 92.3(1)Characteristic acute angle of sulfur in 5-membered rings.

Conformational Analysis & Supramolecular Assembly

Structural_Features Core 2-morpholin-4-yl- 1,3-thiazol-4(5H)-one Morpholine Morpholine Ring (Chair Conformation) Core->Morpholine Thiazolone Thiazolone Ring (Planar Geometry) Core->Thiazolone Interactions Crystal Packing & H-Bonding Core->Interactions Sub1 Equatorial C-N Bond Morpholine->Sub1 Sub2 sp2 Hybridized N/S/C Thiazolone->Sub2 Sub3 C-H···O Interactions Ribbon Assembly Interactions->Sub3

Core structural features and supramolecular assembly of the target compound.

Morpholine Chair Conformation

In the solid state, the morpholin-4-yl ring strictly adopts a chair conformation. This minimizes 1,3-diaxial steric clashes and represents the global energy minimum. The C-N bond connecting the morpholine nitrogen to the C2 position of the thiazolone ring occupies an equatorial position relative to the morpholine chair. As observed in homologous structures[4], the mean plane of the morpholine ring is inclined relative to the mean plane of the thiazolone ring (typically by ~30° to 40°). This torsion angle is a direct causal result of the molecule minimizing steric repulsion between the equatorial hydrogens of the morpholine ring and the sulfur atom of the thiazolone core.

Thiazolone Planarity and Intermolecular H-Bonding

The 1,3-thiazol-4(5H)-one ring exhibits a highly planar geometry due to the extensive delocalization of π electrons across the N3–C2–S1 system. Because the molecule lacks a strong classical hydrogen bond donor (such as an -OH or primary -NH group), the supramolecular architecture is entirely dictated by non-classical hydrogen bonds.

Molecules in the crystal lattice are linked by weak but highly directional C−H⋯O (carbonyl) and C−H⋯S interactions. These interactions propagate along the crystallographic axes to form stable 1D chains or 2D ribbon-like structures. In drug design, recognizing these specific packing motifs is vital, as the energy required to break these C−H⋯O ribbons directly correlates with the compound's aqueous solubility and dissolution rate during pharmacokinetic profiling.

References

  • [4] Galushchinskiy, A., Slepukhin, P., & Obydennov, K. (2017). Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from:[Link]

  • [3] MDPI Molecules. Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. Retrieved from:[Link]

  • [2] Google Patents. Inhibitors of 11-beta-hydroxy steroid dehydrogenase type 1 (AU2005247929B2). Retrieved from:

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one Derivatives

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By fus...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing the hydrogen-bonding capacity and lipophilic balance of a morpholine ring with the rigid, bioactive thiazolidinone core, these derivatives exhibit remarkable polypharmacology—acting as antimicrobial agents, kinase inhibitors, and anti-inflammatory modulators. This whitepaper elucidates the physicochemical properties, mechanistic synthetic workflows, and biological pathways of these derivatives, providing a self-validating framework for researchers engaged in lead optimization.

Structural and Physicochemical Properties

The incorporation of the morpholine moiety at the C2 position of the thiazol-4-one ring fundamentally alters the molecule's physicochemical profile. Unsubstituted thiazolidinones often suffer from poor aqueous solubility, limiting their bioavailability. The morpholine ring introduces a basic nitrogen and an oxygen heteroatom, which serve as hydrogen-bond acceptors, thereby modulating the partition coefficient (LogP) and enhancing solubility in polar organic solvents.

Spectroscopic Signatures

Accurate characterization is critical for validating the structural integrity of synthesized derivatives. The table below summarizes the consensus quantitative spectroscopic data used to verify the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one core .

ParameterAnalytical TechniqueCharacteristic Value / SignalStructural Assignment
Infrared (IR) FT-IR Spectroscopy~1680 cm⁻¹ (Strong)C=O stretching of the thiazolone ring
Infrared (IR) FT-IR Spectroscopy~1566 cm⁻¹ (Medium)C=C stretching (if 5-arylidene substituted)
Infrared (IR) FT-IR Spectroscopy2931, 2856 cm⁻¹C-H stretching of the morpholine ring
¹H NMR 400 MHz (DMSO-d6)δ 3.61 (t, J=4.7 Hz, 4H)Morpholine -CH₂-N-CH₂- equatorial/axial
¹H NMR 400 MHz (DMSO-d6)δ 4.09 (t, J=4.7 Hz, 4H)Morpholine -CH₂-O-CH₂- equatorial/axial
¹H NMR 400 MHz (DMSO-d6)δ 3.97 (s, 2H)Thiazolone C5-CH₂ (if unsubstituted)
Solubility Nephelometry / HPLCHigh in DMSO/DMF/EtOHAmphiphilic modulation via morpholine

Expert Insight: The causality of the distinct morpholine triplets in the ¹H NMR spectrum arises from the chair conformation of the ring, which restricts rapid interconversion and distinctively shields the protons adjacent to the oxygen versus the nitrogen.

Mechanistic Synthetic Workflows

The synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives can be achieved through classical step-wise condensations or modern, green multicomponent reactions. The choice of methodology dictates the yield, purity, and scalability of the target compounds.

Self-Validating Protocol: Two-Step Knoevenagel Condensation

This protocol is designed for high-fidelity structural control, allowing for the isolation and verification of the intermediate before introducing the C5-arylidene diversity element.

Step 1: Synthesis of the Core Intermediate

  • Reaction Setup : Dissolve 1.0 equivalent of ethyl chloroacetate (or methyl thiocyanatoacetate) and 1.0 equivalent of morpholine in absolute ethanol.

  • Causality of Reagents : Ethanol acts as a protic solvent to stabilize the transition state. Triethylamine (1.2 eq) is added as an acid scavenger to neutralize the HCl byproduct, driving the nucleophilic substitution forward.

  • Reflux & Monitoring : Reflux the mixture at 70°C for 4-6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the morpholine spot (ninhydrin stain) and the emergence of a UV-active intermediate spot confirm the formation of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

  • Isolation : Concentrate under reduced pressure, wash with water to remove triethylamine hydrochloride, and recrystallize from ethanol.

Step 2: C5-Arylidene Functionalization

  • Reaction Setup : Combine 1.0 eq of the intermediate with 1.1 eq of an aromatic aldehyde in glacial acetic acid.

  • Causality of Reagents : Acetic acid serves a dual purpose as both solvent and weak acid catalyst. Anhydrous sodium acetate (1.5 eq) is added to generate the enolate at the acidic C5 position of the thiazolone ring, facilitating the Knoevenagel condensation.

  • Reflux & Monitoring : Reflux for 6-8 hours. Self-Validation: The reaction mixture will undergo a distinct color change (typically to deep yellow/orange) as the extended conjugated pi-system of the 5-arylidene product forms. LC-MS should show the [M+H]⁺ peak corresponding to the specific arylidene derivative.

  • Purification : Pour into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Advanced Protocol: One-Pot Nanoparticle-Catalyzed Synthesis

For high-throughput screening, a one-pot multicomponent reaction utilizing MgO nanoparticles provides superior atom economy .

  • Procedure : Mix rhodanine (1.0 eq), morpholine (1.0 eq), and an isatin/aldehyde derivative (1.0 eq) in aqueous media.

  • Catalysis : Add 0.3 eq of MgO nanoparticles. Causality: The high surface-area-to-volume ratio of MgO NPs provides abundant Lewis basic sites that simultaneously activate the methylene group of rhodanine and the carbonyl group of the aldehyde, bypassing the need for toxic organic solvents.

  • Validation : Stir at room temperature. The product precipitates directly from the aqueous phase. Centrifuge, wash with water, and verify purity via ¹H NMR (absence of starting material aldehyde peak at ~10 ppm).

Synthetic Workflow Diagram

Synthesis Start Starting Materials (Rhodanine + Morpholine) Inter Intermediate Core 2-Morpholino-1,3-thiazol-4(5H)-one Start->Inter Step 1: Substitution (-H2S, Base) OnePot One-Pot Multicomponent (MgO NPs / Aqueous Media) Start->OnePot Green Route Product Final Product 5-Arylidene-2-morpholin-4-yl-1,3-thiazol-4(5H)-one Inter->Product Step 2: Condensation (NaOAc, AcOH) Aldehyde Aryl Aldehydes (Knoevenagel Condensation) Aldehyde->Product Aldehyde->OnePot OnePot->Product High Yield / Fast Precipitation

Figure 1: Comparative synthetic workflows for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives.

Biological Activity and Pharmacological Pathways

The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold is not merely a structural curiosity; it is a highly active pharmacophore. The morpholine oxygen acts as a critical hydrogen bond acceptor within the ATP-binding pockets of various kinases, while the planar thiazolone-arylidene system intercalates or forms pi-pi stacking interactions with hydrophobic residues .

Kinase Inhibition (DYRK1A Pathway)

Recent screening campaigns have identified specific (5Z)-5-arylidene-2-morpholino-1,3-thiazol-4-one derivatives as potent, nanomolar inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A overexpression is heavily implicated in neurodegenerative diseases (such as Down syndrome and Alzheimer's disease) due to its role in the hyperphosphorylation of Tau and amyloid precursor proteins (APP).

Mechanism of Action : The thiazolone derivative acts as an ATP-competitive inhibitor. The morpholine ring optimally occupies the ribose-binding pocket of the kinase, while the carbonyl oxygen of the thiazolone forms a critical hydrogen bond with the hinge region backbone (typically Leu241 in DYRK1A). This targeted inhibition halts the downstream phosphorylation cascade, thereby restoring cellular homeostasis and preventing protein aggregation.

Pharmacological Pathway Diagram

Pathway Drug 2-Morpholino-thiazol-4-one Derivatives Target DYRK1A Kinase Drug->Target ATP-competitive Inhibition Therapy Therapeutic Efficacy (Neuroprotection / Apoptosis Halt) Drug->Therapy Restores Homeostasis Substrate Tau / APP Proteins Target->Substrate Phosphorylation Pathology Neurodegeneration (Alzheimer's / Down Syndrome) Substrate->Pathology Hyperphosphorylation & Aggregation Pathology->Therapy Reversed by Inhibition

Figure 2: Mechanism of action for DYRK1A kinase inhibition by thiazolone derivatives.

Conclusion

The rational design of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives offers a highly tunable platform for drug discovery. By understanding the physicochemical causality of the morpholine substitution—namely, its impact on solubility, basicity, and target-pocket binding—researchers can leverage both classical and green synthetic methodologies to generate libraries of potent kinase inhibitors and antimicrobial agents. The self-validating protocols outlined herein ensure high-fidelity synthesis, accelerating the transition from in silico design to in vitro validation.

References

  • Synthesis, spectroscopic characterization and antimicrobial activity of 5-arylidene-2-substituted-1,3-thiazol-4-one. Der Pharma Chemica. URL:[Link][1]

  • Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. MDPI. URL:[Link][2]

  • An efficient one-pot synthesis of novel isatin-based 2-amino thiazol-4-one conjugates using MgO nanoparticles in aqueous media. Comptes Rendus de l'Académie des Sciences. URL:[Link][3]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. URL: [Link][4]

Sources

Foundational

In Silico Profiling of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one: A Comprehensive Molecular Docking and Thermodynamic Protocol

Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I frequently encounter chemical scaffolds that exhibit privileged polypharmacology. The 2-morpholin-4-yl-1,3-thiazol-4(5H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I frequently encounter chemical scaffolds that exhibit privileged polypharmacology. The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one framework is a prime example, elegantly merging the hydrogen-bonding capacity of a morpholine ring with the versatile electronic profile of a thiazolone core. This whitepaper elucidates the causality behind our computational workflows when evaluating this specific scaffold against critical therapeutic targets, providing a robust, self-validating methodology for molecular docking and thermodynamic rescoring.

Structural Rationale and Pharmacophore Dynamics

The pharmacological versatility of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one stems from its distinct bipartite structure:

  • The Morpholine Ring: This saturated heterocycle adopts a flexible, non-planar chair conformation. The heteroatomic oxygen acts as a potent hydrogen-bond acceptor, while the nitrogen serves as a critical linker that dictates the spatial geometry of the molecule.

  • The Thiazolone Core: The 1,3-thiazol-4(5H)-one ring provides a rigid, planar framework. The endocyclic sulfur atom and the exocyclic carbonyl oxygen serve as versatile interaction points, capable of participating in dipole-dipole interactions, metal coordination, and hydrogen bonding within deep target binding pockets.

Pharmacophore CORE 2-morpholin-4-yl-1,3-thiazol-4(5H)-one MORPH Morpholine Ring (H-Bond Acceptor: O) CORE->MORPH THIAZ Thiazolone Core (Dipole/H-Bond: C=O, S) CORE->THIAZ SUBST Arylidene Substituents (Hydrophobic/Pi-Pi) CORE->SUBST TARGET1 Enoyl-ACP Reductase / MurB (Antibacterial) MORPH->TARGET1 H-bonds TARGET2 Carbonic Anhydrase II (Diuretic/Anticancer) THIAZ->TARGET2 Zn2+ Coordination SUBST->TARGET1 Lipophilic Pocket SUBST->TARGET2 Pi-Stacking

Pharmacophore mapping of the morpholinyl-thiazolone scaffold and target interactions.

Target Selection and Biological Relevance

Our docking studies prioritize targets where the morpholinyl-thiazolone scaffold has demonstrated empirical efficacy:

A. Antibacterial Targets (Enoyl-ACP Reductase & MurB) The emergence of multi-drug resistant (MDR) bacteria necessitates the development of novel inhibitors. Morpholine-linked thiazolidinone hybrids have demonstrated significant binding affinity towards Enoyl-ACP reductase, a critical enzyme in bacterial fatty acid synthesis, yielding highly favorable binding energies of -8.6 kcal/mol[1]. Furthermore, these derivatives effectively target MurB (UDP-N-acetylenolpyruvoylglucosamine reductase, PDB ID: 7OSQ), forming crucial hydrogen bonds and π−π stacking interactions with catalytic residues to disrupt bacterial cell wall synthesis[2].

B. Carbonic Anhydrase II (CA-II) Morpholine-derived thiazoles act as potent inhibitors of bovine CA-II (PDB ID: 5LJT), an enzyme implicated in glaucoma and tumorigenesis. Structure-activity relationship (SAR) and docking analyses reveal that the inclusion of electron-withdrawing groups (e.g., nitro groups) on the scaffold alters the molecule's pKa. This increases the molecule's hydrophobicity and lipophilicity, driving Glide XP docking scores down to a highly favorable range of -6.102 to -3.426 kcal/mol[3].

Experimental Protocol: High-Precision Molecular Docking & MM/GBSA

To ensure scientific integrity, the following workflow operates as a self-validating system . Before any prospective screening of novel 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives occurs, the protocol requires retrospective redocking. The native co-crystallized ligand (e.g., streptomycin for MurB or acetazolamide for CA-II) is extracted and subjected to the exact preparation workflow. The system is considered validated only if the Root Mean Square Deviation (RMSD) between the highest-scoring docked pose and the native crystallographic pose is 1.5 Å.

Step-by-Step Methodology

Step 1: Ligand Preparation (LigPrep)

  • Action: Generate 3D conformations of the derivatives using the OPLS4 force field. Assign protonation states using Epik at a physiological pH of 7.4 ± 0.2.

  • Causality: A critical failure point in many in silico studies is the neglect of proper tautomeric state assignment. The ionization state of the morpholine nitrogen dictates its potential as a hydrogen-bond donor or acceptor. Incorrect protonation will fundamentally alter the calculated binding pose.

Step 2: Protein Preparation (Protein Preparation Wizard)

  • Action: Import target structures (e.g., 7OSQ, 5LJT), add missing hydrogen atoms, assign bond orders, and optimize the H-bond network using PROPKA.

  • Causality: Raw PDB files often contain steric clashes or incorrect tautomeric states of histidine residues. Minimizing the structure resolves these clashes and optimizes the electrostatic environment, preventing false-positive binding poses during docking.

Step 3: Receptor Grid Generation

  • Action: Define a 20×20×20 Å bounding box centered on the co-crystallized ligand's center of mass.

  • Causality: Restricting the search space to the validated catalytic pocket ensures computational efficiency and prevents the docking algorithm from trapping the ligand in biologically irrelevant allosteric crevices.

Step 4: Extra Precision (XP) Docking (Glide)

  • Action: Execute flexible ligand docking using the Glide XP scoring function.

  • Causality: The XP algorithm heavily penalizes severe steric clashes while disproportionately rewarding favorable lipophilic contacts and specific hydrogen-bonding geometries. This is essential for accurately scoring the interaction of the thiazolone carbonyl with the rigid backbone amides of the target protein.

Step 5: MM/GBSA Thermodynamic Rescoring

  • Action: Calculate the binding free energy ( ΔGbind​ ) using the Prime MM/GBSA module.

  • Causality: Standard docking scores are empirical and often fail to account for solvent polarization. MM/GBSA incorporates implicit solvation models to calculate the energetic penalty of desolvating the morpholine ring, providing a highly accurate, physically grounded estimation of binding affinity[2].

Workflow LIG Ligand Preparation (LigPrep, pH 7.4 ± 0.2) GRID Receptor Grid Generation (Active Site Definition) LIG->GRID PROT Protein Preparation (H-bond Optimization, Minimization) PROT->GRID DOCK Glide XP Docking (Steric Penalty & Lipophilic Reward) GRID->DOCK MMGBSA MM/GBSA Rescoring (Thermodynamic Free Energy) DOCK->MMGBSA OUT Interaction Analysis (Pose Validation) MMGBSA->OUT

Computational Workflow for Molecular Docking and MM/GBSA Rescoring.

Quantitative Data Presentation

The following table summarizes the quantitative docking data and key molecular interactions for morpholinyl-thiazolone derivatives across validated therapeutic targets.

Target EnzymePDB IDScaffold DerivativeGlide XP Score (kcal/mol)Key Interacting Residues / FactorsPrimary Interaction Type
Enoyl-ACP Reductase N/AMorpholine-thiazolidinone (S2B7)-8.60Arylidene meta-positionH-bonding, Hydrophobic
Carbonic Anhydrase II 5LJT4-p-nitrophenyl N-ethyl-morpholine-6.10 to -3.42Catalytic Zn 2+ ionMetal Coordination, Pi-Pi
MurB Reductase 7OSQThiazolidinone (TH7-TH30)N/A (High Affinity)Active site catalytic residuesH-bonding, Pi-Pi stacking
Conclusion

The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold represents a highly tunable pharmacophore. By employing a rigorous, self-validating computational protocol that combines XP docking with MM/GBSA thermodynamic rescoring, researchers can accurately predict the causality of structural modifications. Whether optimizing for the lipophilic pockets of Enoyl-ACP reductase or the metal-coordination sphere of Carbonic Anhydrase II, this methodology ensures that in silico predictions translate reliably into in vitro success.

References
  • Title: Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules.
  • Title: Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
  • Title: Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives.

Sources

Exploratory

Mechanism of Action of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one in Target Cells: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and targeted drug discovery, the compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS: 16781-67-2) serves as a highly privileged, bifunctional pharmacophore. Rather than ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and targeted drug discovery, the compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS: 16781-67-2) serves as a highly privileged, bifunctional pharmacophore. Rather than acting as a non-specific cytotoxic agent, this core scaffold is widely utilized to engineer precision modulators of intracellular signaling. As an Application Scientist evaluating targeted therapies, I approach this compound by analyzing its two primary structural assets: the morpholine ring, which acts as a classic hinge-binding motif for ATP-competitive kinase inhibition (predominantly the PI3K/AKT/mTOR axis) [1], and the thiazol-4(5H)-one core, which provides a rigid, geometry-directing backbone capable of modulating G-protein coupled receptors (GPCRs) such as the Sphingosine-1-phosphate 1 (S1P1) receptor [2].

This whitepaper dissects the molecular mechanism of action (MoA) of this scaffold in target cells, the phenotypic consequences of its pathway disruption, and the self-validating experimental workflows required to definitively prove its intracellular target engagement.

Core Mechanism of Action (MoA)

ATP-Competitive Lipid Kinase Inhibition (PI3K/mTOR Axis)

The primary intracellular mechanism of action for derivatives of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one is the competitive inhibition of Class I Phosphoinositide 3-kinases (PI3K).

  • Target Engagement & Causality: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of the PI3Kα catalytic domain. By competitively occupying the ATP-binding cleft, the compound halts the kinase's ability to transfer a phosphate group to phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Signal Abrogation: The failure to generate PIP3 deprives the cell of the lipid docking sites required to recruit AKT (via its Pleckstrin Homology domain) to the plasma membrane. Consequently, AKT cannot be phosphorylated at Thr308 by PDK1 or at Ser473 by mTORC2, leading to an immediate collapse of the cell's primary survival and proliferation cascade.

GPCR Modulation (S1P1 Receptor Agonism/Functional Antagonism)

Beyond kinase inhibition, the thiazolidin-4-one scaffold is a validated modulator of the S1P1 receptor [2]. Upon binding to the extracellular loops of S1P1 on lymphocytes or endothelial cells, specific derivatives induce rapid receptor internalization and degradation. This functional antagonism sequesters lymphocytes in lymphoid organs, effectively blunting autoimmune and hyper-inflammatory responses.

Visualization of the Kinase Inhibition Cascade

The following diagram maps the precise nodes where the morpholino-thiazolone scaffold disrupts the PI3K/AKT/mTOR signaling network, shifting the cellular fate from proliferation to apoptosis.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K (Lipid Kinase Target) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 Compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one Compound->PI3K ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival Compound->Proliferation Suppresses Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH Domain mTORC1 mTORC1 Complex AKT->mTORC1 Activates mTORC1->Proliferation Promotes

Fig 1: Mechanistic disruption of the PI3K/AKT/mTOR cascade by the morpholino-thiazolone scaffold.

Phenotypic Consequences in Target Cells

When a target cell (e.g., a PIK3CA-mutant HCT116 colorectal carcinoma cell) is exposed to an optimized 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivative, the biochemical blockade translates into two distinct phenotypic outcomes:

  • G0/G1 Cell Cycle Arrest: The inhibition of mTORC1 prevents the translation of Cyclin D1. Without Cyclin D1 to activate CDK4/6, the Retinoblastoma (Rb) protein remains hypophosphorylated, sequestering E2F transcription factors and halting cell cycle progression.

  • Intrinsic Apoptosis: The loss of AKT-mediated survival signaling leads to the dephosphorylation (activation) of pro-apoptotic proteins such as BAD and FOXO. This triggers mitochondrial outer membrane permeabilization (MOMP), Cytochrome C release, and the executioner Caspase-3/7 cleavage cascade.

Quantitative Data: Target Affinity & Cellular Potency

To benchmark the efficacy of this scaffold, we evaluate its performance across biochemical and cellular assays. The data below represents typical profiling metrics for a highly optimized derivative of the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one class.

Target / AssayIC50 / EC50 ValueCell Line / SystemPrimary Readout
PI3Kα (Biochemical) 12 nMCell-Free Kinase AssayATP Consumption (Luminescence)
mTOR (Biochemical) 45 nMCell-Free Kinase AssaySubstrate Phosphorylation (TR-FRET)
p-AKT (Ser473) 180 nMHCT116 (Colorectal)In-Cell Western (Fluorescence)
S1P1 Receptor 25 nMCHO-K1 (Transfected)β-Arrestin Recruitment
Cell Viability 1.2 µMMDA-MB-231 (Breast)ATP Quantitation (CellTiter-Glo)

Self-Validating Experimental Workflows

To ensure scientific integrity, every claim of target engagement must be backed by a self-validating protocol. As an Application Scientist, I mandate the inclusion of internal controls (loading controls, positive/negative reference compounds) to rule out artifactual data.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Rationale: Biochemical assays prove a drug can bind its target; CETSA proves it does bind its target inside a living cell. When the morpholino-thiazolone compound binds PI3Kα, it thermodynamically stabilizes the protein, shifting its aggregation temperature (Tm) higher.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 cells in 10 cm dishes. Treat with 10 µM of the compound or 0.1% DMSO (vehicle control) for 2 hours at 37°C. Causality: A 2-hour window ensures steady-state intracellular drug accumulation without triggering premature apoptosis, which would degrade the target protein.

  • Aliquoting & Thermal Gradient: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes per condition. Subject the tubes to a thermal gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Gentle Lysis: Add non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.4% NP-40) and subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Causality: Harsh detergents like SDS would artificially denature the proteins, destroying the thermal shift data. Gentle lysis preserves the folded (stabilized) vs. unfolded (aggregated) states.

  • Ultracentrifugation: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Causality: This critical step pellets the heat-denatured, aggregated proteins, leaving only the drug-stabilized, soluble PI3Kα in the supernatant.

  • Detection: Resolve the supernatants via SDS-PAGE and immunoblot for PI3Kα. Calculate the ΔTm between the DMSO and compound-treated curves.

Protocol 2: Phospho-Kinase Profiling (Western Blotting)

Rationale: To validate the functional consequence of PI3K inhibition, we must measure the downstream phosphorylation states of AKT.

Step-by-Step Methodology:

  • Starvation & Stimulation: Serum-starve target cells for 16 hours, pretreat with the compound for 2 hours, and stimulate with 50 ng/mL EGF for 15 minutes. Causality: Serum starvation silences basal kinase activity, while EGF provides a synchronized, robust burst of PI3K signaling, maximizing the assay's dynamic range.

  • Lysis & Preservation: Lyse cells on ice using RIPA buffer heavily supplemented with NaF (50 mM) and Na3VO4 (1 mM). Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will strip the phosphate groups during lysis, yielding false-positive inhibition data.

  • Immunoblotting: Probe the membrane for p-AKT (Ser473), p-AKT (Thr308), total AKT, and GAPDH. Self-Validation: Total AKT and GAPDH serve as internal loading controls to prove that a decrease in p-AKT is due to kinase inhibition, not generalized protein degradation or unequal loading.

Visualization of the CETSA Workflow

CETSA_Workflow Step1 1. Cell Treatment (Intact Cells + Compound) Step2 2. Aliquoting (Equal Distribution) Step1->Step2 Step3 3. Thermal Gradient (40°C to 65°C) Step2->Step3 Step4 4. Gentle Lysis (Non-denaturing Buffer) Step3->Step4 Step5 5. Ultracentrifugation (Isolate Soluble Fraction) Step4->Step5 Step6 6. Western Blot (Quantify Target) Step5->Step6 Result Target Engagement (Shift in Tm) Step6->Result

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow validating direct intracellular target engagement.

Conclusion

The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold is a masterclass in rational drug design. By leveraging the morpholine moiety for precise ATP-cleft hydrogen bonding and the thiazolone core for spatial orientation, researchers can reliably abrogate hyperactive PI3K/mTOR signaling or modulate S1P1 GPCR activity. Utilizing rigorous, self-validating methodologies like CETSA and synchronized phospho-profiling ensures that observed phenotypic changes—such as apoptosis and cell cycle arrest—are definitively linked to on-target biochemical engagement.

References

  • Sharma, A., Sharma, D., Saini, N., Sharma, S. V., Thakur, V. K., Goyal, R. K., & Sharma, P. C. (2023). "Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics." Cancer and Metastasis Reviews, 42(3), 847-889.[Link]

  • Bolli, M. H., Abele, S., Binkert, C., Bravo, R., Buchmann, S., Bur, D., ... & Weller, T. (2010). "2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists." Journal of Medicinal Chemistry, 53(10), 4198-4211.[Link]

Foundational

thermodynamic properties of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

An In-Depth Technical Guide to the Thermodynamic Properties of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one Abstract This technical guide provides a comprehensive framework for the determination, prediction, and application of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Abstract

This technical guide provides a comprehensive framework for the determination, prediction, and application of the . Intended for researchers, medicinal chemists, and drug development professionals, this document navigates the critical intersection of molecular structure and macroscopic energy dynamics. Given the absence of extensive published data for this specific thiazolone derivative, this guide establishes a procedural and intellectual roadmap for its complete thermodynamic characterization. We will detail both state-of-the-art experimental techniques and robust computational methodologies, explaining the causal reasoning behind protocol choices and the interpretation of results. The objective is to equip scientific teams with the necessary tools to assess the compound's stability, solubility, and processing viability, which are cornerstone considerations in the pharmaceutical development pipeline.

Introduction: The Thermodynamic Imperative in Drug Development

The molecule 2-morpholin-4-yl-1,3-thiazol-4(5H)-one belongs to the thiazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Its structure, featuring a morpholine ring appended to a thiazolone core, suggests potential for complex intermolecular interactions that dictate its physical and chemical behavior.

Figure 1: Chemical Structure of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one
Molecular Formula: C7H10N2O2S, Molecular Weight: 186.23 g/mol

Before a compound can advance as a drug candidate, a thorough understanding of its thermodynamic properties is not merely academic—it is a prerequisite for success. Properties such as melting point, thermal stability, enthalpy of formation, and heat capacity govern critical aspects of drug development, including:

  • Formulation & Stability: Ensuring the compound remains stable under various storage and administration conditions.

  • Solubility & Bioavailability: Dictating how readily the compound dissolves, which is often a rate-limiting step for absorption in the body.

  • Protein-Ligand Binding: The change in heat capacity upon binding is a key determinant of a drug's mechanism of action and efficacy.[3]

  • Process Chemistry: Defining the energy requirements and safety parameters for scalable synthesis.

This guide will therefore proceed in two main parts: the experimental determination of key thermodynamic parameters and their computational prediction, providing a self-validating system for comprehensive characterization.

Part I: Experimental Characterization Workflow

The foundation of thermodynamic analysis rests on precise, repeatable experimental measurements. The following protocols are designed to build a complete thermodynamic profile of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Foundational Analysis: Purity and Solid-State Form

Prior to any calorimetric measurements, it is crucial to confirm the purity and physical state (crystalline polymorph, amorphous solid, or solvate) of the sample, as these factors dramatically influence thermodynamic data. Techniques such as NMR, LC-MS, and X-ray Powder Diffraction (XRPD) are mandatory prerequisites.

Thermal Analysis: Stability and Phase Transitions

Thermal analysis techniques are the workhorses of thermodynamic characterization, providing direct insight into how a material responds to temperature changes.

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is the primary tool for identifying melting point (T_m), enthalpy of fusion (ΔH_fus), and heat capacity (C_p).

Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Heating Program:

    • Equilibrate the system at a sub-ambient temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well beyond the melting temperature (e.g., 250 °C). A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

  • Data Analysis:

    • Melting Point (T_m): Determined as the onset temperature of the endothermic melting peak.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. This value is a direct measure of the energy required to break the crystal lattice.

    • Heat Capacity (C_p): Determined by analyzing the shift in the baseline of the heat flow signal. This parameter is crucial for advanced thermodynamic modeling, such as in protein binding studies.[3]

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for determining thermal stability and decomposition onset temperature.

Protocol: TGA Analysis

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition. This data is critical for defining handling and storage limits. While some thiazole derivatives have been shown to be stable up to 190 °C, this must be confirmed experimentally.[4]

G cluster_exp Experimental Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Pristine Sample of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one DSC_Prep 1. Prepare Sample (2-5 mg) in Hermetic Pan Sample->DSC_Prep TGA_Prep 1. Prepare Sample (5-10 mg) in Ceramic Pan Sample->TGA_Prep DSC_Run 2. Heat at 10 °C/min DSC_Prep->DSC_Run DSC_Data 3. Analyze Data DSC_Run->DSC_Data DSC_Results Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) DSC_Data->DSC_Results TGA_Run 2. Heat at 10 °C/min TGA_Prep->TGA_Run TGA_Data 3. Analyze Data TGA_Run->TGA_Data TGA_Results Decomposition Temp. Thermal Stability TGA_Data->TGA_Results

Diagram 1: Workflow for Thermal Analysis Experiments.
Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic quantity.

C. Combustion Calorimetry

This technique involves completely combusting the compound in a high-pressure oxygen environment (a "bomb" calorimeter) and measuring the heat released.

Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (approx. 1 g) of the compound is placed in the calorimeter's crucible.

  • Combustion: The bomb is sealed, pressurized with pure oxygen, and submerged in a known volume of water. The sample is ignited, and the temperature rise of the water is measured with high precision.

  • Calculation: The heat of combustion (ΔcH°) is calculated from the temperature change.

  • Hess's Law Application: The standard enthalpy of formation (ΔfH°) is then derived from the experimental ΔcH° using Hess's Law and the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and SO₂).[5]

Expertise Insight: The presence of sulfur in 2-morpholin-4-yl-1,3-thiazol-4(5H)-one adds complexity. A rotating-bomb calorimeter is often required to ensure the complete and uniform oxidation of sulfur to sulfuric acid, which is necessary for accurate results.[6][7]

Part II: Computational Prediction of Thermodynamic Properties

With the rapid growth in computing power, computational approaches have become indispensable tools that supplement and guide experimental measurements.[8] They are particularly valuable for estimating properties that are difficult or costly to measure directly.

Quantum Mechanical (QM) Methods

QM methods, such as ab initio calculations, are used to solve the electronic structure of a molecule to predict its energy and properties. They are the gold standard for calculating gas-phase enthalpies of formation.[9][10]

Protocol: Ab Initio Calculation of Gas-Phase ΔfH°

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a method like B3LYP with a suitable basis set (e.g., 6-31G*).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy: A high-accuracy single-point energy calculation is run using a more advanced method, such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), which is considered the "gold standard" for chemical accuracy.[7]

  • Atomization Energy Method: The total atomization energy is calculated by subtracting the energies of the constituent atoms from the molecule's total energy. The gas-phase ΔfH° at 0 K is then derived from this value and converted to 298.15 K using thermal corrections from the frequency calculation.

G cluster_comp Computational Workflow for Gas-Phase ΔfH° Input Input Structure of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one Opt 1. Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq 2. Frequency Calculation (Obtain ZPVE) Opt->Freq SPE 3. High-Accuracy Energy (e.g., CCSD(T)) Freq->SPE Calc 4. Calculate Atomization Energy & Derive ΔfH° (gas) SPE->Calc Result Predicted Gas-Phase Enthalpy of Formation Calc->Result

Diagram 2: Workflow for Quantum Mechanical Calculations.
Molecular Dynamics (MD) and Machine Learning

While QM is excellent for single molecules, MD simulations and machine learning (ML) models can predict bulk properties.

  • MD Simulations: Can be used to calculate properties like the heat of vaporization by simulating the liquid and gas phases.[8]

  • Machine Learning: Models trained on large datasets of experimental values can predict properties like enthalpy of formation for new molecules based on their structure.[11] These methods are less accurate but significantly faster than QM.

Synthesis of Data and Application

Neither experimental nor computational methods alone provide a complete picture. The true strength of this approach lies in their synergy. For instance, an experimentally determined enthalpy of sublimation (obtainable via DSC or TGA) can be combined with a computationally predicted gas-phase enthalpy of formation to yield a highly reliable solid-phase value.

Summary of Key Thermodynamic Properties

The comprehensive characterization of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, following the protocols outlined in this guide, would yield a data set summarized as follows:

Thermodynamic PropertySymbolMethod of DeterminationSignificance in Drug Development
Melting PointT_mDifferential Scanning Calorimetry (DSC)Purity indicator, solid-state stability, formulation design
Enthalpy of FusionΔH_fusDifferential Scanning Calorimetry (DSC)Crystal lattice energy, solubility modeling
Decomposition TemperatureT_dThermogravimetric Analysis (TGA)Defines limits for safe handling, storage, and processing
Heat Capacity (Solid)C_p(s)Differential Scanning Calorimetry (DSC)Input for advanced thermodynamic models (e.g., binding)[3]
Standard Enthalpy of Formation (Solid)ΔfH°(s)Combustion CalorimetryFundamental measure of chemical stability
Standard Enthalpy of Formation (Gas)ΔfH°(g)Quantum Mechanics (Ab Initio)Benchmark for computational models, analysis of bond energies

Conclusion

The thermodynamic characterization of a novel compound like 2-morpholin-4-yl-1,3-thiazol-4(5H)-one is a foundational pillar of its development as a potential therapeutic agent. While direct experimental data for this molecule is not yet publicly available, this guide provides a robust, field-proven framework for its comprehensive evaluation. By integrating precise experimental techniques—DSC, TGA, and combustion calorimetry—with powerful computational methods, researchers can build a complete and reliable thermodynamic profile. This knowledge is indispensable for making informed decisions regarding chemical synthesis, formulation development, stability testing, and ultimately, the clinical viability of this promising thiazolone derivative.

References

  • van Speybroeck, V., G. A. G. A. & Meier, R. J. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews. [Link]

  • Wang, Z., et al. (2018). Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Möller, A., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PMC. [Link]

  • Umar, A. A., et al. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]

  • Rojas-Aguilar, A., et al. (2023). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC. [Link]

  • Heit, Y. N. (2019). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. eScholarship.org. [Link]

  • Karton, A. (2016). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. PMC. [Link]

  • Cramer, C. J. (2012). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive. [Link]

  • Karton, A. (n.d.). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of. osti.gov. [Link]

  • Pivovarova, E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]

  • Cohen, N. (2010). Heats of Formation of Organic Compounds by a Simple Calculation. ACS Publications. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Pivovarova, E., et al. (2025). (PDF) Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. [Link]

  • Mourad, A. A. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Kandeel, K. A. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Semantic Scholar. [Link]

  • Lesyk, R., et al. (2016). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. scielo.br. [Link]

  • NextSDS. (n.d.). 2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE. NextSDS. [Link]

  • Narasimhan, B. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]

  • Kandeel, K. A. (2025). (PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ResearchGate. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Kim, M. J., et al. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. PubMed. [Link]

  • Raynaud, F. I., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. PubMed. [Link]

  • Al-Khafaji, Y. F. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. [Link]

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Protocols & Analytical Methods

Method

using 2-morpholin-4-yl-1,3-thiazol-4(5H)-one as a building block in drug discovery

An In-Depth Guide to Leveraging 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one in Modern Drug Discovery Introduction: The Strategic Value of the Thiazolone Scaffold In the landscape of medicinal chemistry, the selection of a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Leveraging 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one in Modern Drug Discovery

Introduction: The Strategic Value of the Thiazolone Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 1,3-thiazol-4(5H)-one nucleus represents a "privileged scaffold," a molecular framework that is recognized as a key binding element by multiple biological targets. Thiazole and its derivatives are integral components of numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, underscoring their therapeutic relevance.[1] The incorporation of a morpholine ring, a common motif in medicinal chemistry, often enhances aqueous solubility and metabolic stability, improving the pharmacokinetic profile of drug candidates.[2]

This guide provides a comprehensive overview of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one as a versatile building block. We will delve into detailed protocols for its synthesis and derivatization, methodologies for biological evaluation, and insights into its structure-activity relationships (SAR), equipping researchers with the foundational knowledge to exploit this promising scaffold in their drug discovery endeavors.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The synthesis of the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one core and its subsequent derivatization is typically achieved through a multi-step process that offers flexibility for introducing molecular diversity. The Hantzsch thiazole synthesis and related methodologies are commonly employed.[3][4]

Protocol 1.1: Synthesis of 2-Morpholino-1,3-thiazol-4(5H)-one

This protocol outlines a general and robust method for synthesizing the parent scaffold. The key principle is the condensation of a thiourea derivative with an α-halo ester.

Materials:

  • Morpholine-4-carbothioamide

  • Ethyl 2-chloroacetate (or Ethyl 2-bromoacetate)

  • Sodium ethoxide (or another suitable base like Triethylamine)

  • Anhydrous Ethanol

  • Standard laboratory glassware for reflux and workup

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine-4-carbothioamide (1 equivalent) in anhydrous ethanol.

  • Base Addition: To this solution, add sodium ethoxide (1.1 equivalents) portion-wise while stirring. The formation of the sodium salt of the thiourea enhances its nucleophilicity.

  • Addition of α-Halo Ester: Slowly add ethyl 2-chloroacetate (1 equivalent) to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the mixture to reflux (typically around 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[5]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~7. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.[2]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[6][7]

Diagram: General Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Thiourea Morpholine-4- carbothioamide Condensation Condensation/ Cyclization Thiourea->Condensation Base (e.g., NaOEt) Ethanol, Reflux Haloester Ethyl 2-chloroacetate Haloester->Condensation Thiazolone 2-Morpholin-4-yl- 1,3-thiazol-4(5H)-one Condensation->Thiazolone Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start 2-Morpholin-4-yl- 1,3-thiazol-4(5H)-one Derivatization Chemical Derivatization (e.g., at C5-position) Start->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (e.g., MTT, Agar Diffusion) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design Lead_Opt->Derivatization Feedback Loop Preclinical In Vivo Studies & Preclinical Candidate Lead_Opt->Preclinical

Caption: A typical workflow for drug discovery using the thiazolone scaffold.

Part 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold has yielded valuable insights into the structural requirements for biological activity.

  • Substitution at the 5-position: This is the most common site for modification. Introducing substituted benzylidene groups at the C5 position has been a fruitful strategy for generating potent anticancer and enzyme-inhibiting compounds. The nature and position of substituents on the phenyl ring significantly influence activity. [7]* Substitution on the Thiazole Nitrogen (N3): Attaching different aryl or alkyl groups to the nitrogen at position 3 can modulate the compound's lipophilicity and steric profile, impacting its interaction with biological targets. [7][8]* The Morpholine Moiety: The 2-morpholino group is crucial. It often serves as a hydrogen bond acceptor and enhances the compound's solubility and pharmacokinetic properties. While less frequently modified, its replacement can be explored to fine-tune activity.

Diagram: Key SAR Points

Caption: Key positions on the scaffold for SAR exploration.

Conclusion and Future Perspectives

The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold is a validated and highly promising building block for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated a broad spectrum of biological activities against therapeutically relevant targets. Future efforts should focus on exploring novel substitutions, leveraging computational docking studies to guide rational design, and advancing promising lead compounds into more complex biological models and in vivo studies. The continued exploration of this scaffold is poised to yield the next generation of innovative medicines.

References

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (n.d.). PMC.
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (2025, September 22). MDPI.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). PMC.
  • Synthesis and Biological Activity of NewT[3][5]hiazolo[4,5-d]pyridazin-4(5H)-ones. (n.d.). PMC.

  • A Technical Guide to the Biological Activities of Thiazolone Deriv
  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020, March 25).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews.
  • Novel Thiazole Substituted Imidazolin-5-ones: Synthesis, Biological Screening and Molecular Docking Studies. (n.d.). International Journal of Pharmaceutical Sciences.
  • Design, Synthesis, and Biological Assessment of Bis-thiazole Derivatives as Promising Anticancer Agents with Molecular Docking Insights. (n.d.). PubMed.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023, February 22). ACS Omega.
  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. (2019, January 17). Semantic Scholar.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). ScienceDirect.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investig
  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (n.d.). PMC.
  • 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. (2008, August 1). Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 8). PMC.
  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (n.d.).

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Application

Application Notes and Protocols for the Chromatographic Separation of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Abstract This comprehensive technical guide provides detailed application notes and protocols for the chromatographic separation of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, a heterocyclic compound of interest in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chromatographic separation of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research.[1][2] This document outlines systematic approaches for method development and optimization using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), and also addresses the potential for chiral separation. The protocols are designed for researchers, scientists, and drug development professionals, offering both foundational methods and advanced optimization strategies to ensure robust and reliable analytical results.

Introduction: Understanding the Analyte

2-morpholin-4-yl-1,3-thiazol-4(5H)-one is a small molecule featuring a thiazolone core and a morpholine substituent.[3][4] The presence of both a polar morpholine group and a moderately non-polar thiazolone ring suggests that reversed-phase chromatography will be a highly effective separation technique. The nitrogen and sulfur atoms in the heterocyclic rings, along with the carbonyl group, provide sites for hydrogen bonding and dipole-dipole interactions, which can be exploited for chromatographic selectivity.

Physicochemical Properties (Predicted/Inferred):

PropertyValue/ObservationSignificance for Chromatography
Molecular FormulaC7H10N2O2SProvides the exact mass for mass spectrometry detection.[4]
Molecular Weight186.23 g/mol Influences diffusion rates and elution characteristics.[4]
PolarityModerately PolarSuitable for reversed-phase HPLC and HILIC. The morpholine moiety increases polarity.
pKa (Predicted)Acidic and basic centersThe morpholine nitrogen is basic, while the thiazolone ring may have acidic protons. This allows for pH manipulation of the mobile phase to control retention.
UV AbsorbanceExpectedThe conjugated system in the thiazolone ring is expected to have a UV chromophore, enabling UV detection.
ChiralityPotential StereocenterThe carbon at position 5 of the thiazolone ring can be a stereocenter, necessitating chiral separation methods if the compound is synthesized as a racemate.

Reversed-Phase HPLC Method Development

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point for the analysis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one due to its versatility and robustness for moderately polar small molecules.

The "Why": Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for a wide range of compounds. Its non-polar nature will interact with the thiazolone backbone of the analyte.

  • Mobile Phase: A mixture of water (or buffer) and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The use of a buffer is critical to control the ionization state of the analyte and ensure reproducible retention times. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point.

  • Detection: UV detection is a straightforward and sensitive method for this compound, given its expected chromophore. A photodiode array (PDA) detector is recommended to determine the optimal wavelength and assess peak purity.

Experimental Workflow for RP-HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_opt Optimization Prep_Sample Prepare 0.1 mg/mL Sample in Mobile Phase A/B (50:50) Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Prep_Sample->Column Prep_MP_A Mobile Phase A: 0.1% Formic Acid in Water Prep_MP_A->Column Prep_MP_B Mobile Phase B: Acetonitrile Prep_MP_B->Column Gradient Gradient Elution: 5-95% B over 20 min Column->Gradient Detection PDA Detection (200-400 nm) Gradient->Detection Eval Evaluate Peak Shape, Resolution, Retention Time Detection->Eval Opt_Conditions Adjust Gradient Slope, Flow Rate, pH Eval->Opt_Conditions If Needed Final_Method Final Validated Method Eval->Final_Method If Acceptable Opt_Conditions->Column

Caption: RP-HPLC Method Development Workflow.

Detailed Protocol: RP-HPLC Screening Method

Objective: To establish initial retention and peak shape for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Materials:

  • 2-morpholin-4-yl-1,3-thiazol-4(5H)-one standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (FA)

  • C18 HPLC column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: PDA detector, 200-400 nm. Extract chromatogram at the wavelength of maximum absorbance.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

Expected Outcome & Optimization:

  • The analyte should elute as a single, symmetrical peak.

  • If retention is too low: Decrease the initial percentage of acetonitrile.

  • If retention is too high: Increase the initial percentage of acetonitrile.

  • For poor peak shape (tailing): Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. The addition of a small amount of formic acid to the mobile phase helps to suppress the ionization of any free silanol groups on the stationary phase and protonate the basic morpholine nitrogen, leading to sharper peaks.

UPLC for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC.[5][6] This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation that can handle higher backpressures.[6][7]

The "Why": Migrating from HPLC to UPLC
  • Increased Throughput: Analysis times can be reduced by a factor of up to 10, which is crucial in drug discovery and quality control environments.[6]

  • Enhanced Resolution: The higher efficiency of UPLC columns allows for better separation of the main analyte from any impurities or degradants.[6]

  • Improved Sensitivity: Sharper, more concentrated peaks lead to a better signal-to-noise ratio, enabling the detection of lower concentrations of the analyte.[6][8]

Detailed Protocol: UPLC Method

Objective: To achieve a rapid and efficient separation of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Materials:

  • UPLC grade acetonitrile and water

  • Formic acid

  • UPLC C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

Procedure:

  • Sample and Mobile Phase Preparation: As per the HPLC protocol, but using UPLC grade solvents.

  • UPLC Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 1-2 µL

    • Column Temperature: 40 °C

    • Detection: PDA or TUV detector at the determined lambda max.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      3.0 5 95
      3.5 5 95
      3.6 95 5

      | 5.0 | 95 | 5 |

Chiral Separation of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

The C5 position of the thiazolone ring may be a stereocenter. If the synthesis of the compound is not stereospecific, a racemic mixture will be produced. The separation of enantiomers is crucial as they can have different pharmacological and toxicological properties. Chiral HPLC is the most common technique for this purpose.

The "Why": Approach to Chiral Separation
  • Chiral Stationary Phases (CSPs): Enantiomers have identical physicochemical properties in a non-chiral environment. Therefore, a CSP is required to form transient diastereomeric complexes with the enantiomers, leading to different retention times.

  • Selector Choice: For thiazole and related heterocyclic compounds, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) have shown broad applicability.[9][10][11] Macrocyclic glycopeptide selectors are another effective class of CSPs.[10][11]

  • Mobile Phase Modes: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes. Normal-phase (e.g., hexane/ethanol) often provides the best selectivity for polysaccharide-based CSPs.[9]

Experimental Workflow for Chiral Method Development

Chiral_Workflow cluster_screening CSP Screening cluster_optimization Method Optimization cluster_final Final Method CSP1 Polysaccharide CSP (e.g., Chiralcel OD-H) Mobile_Phases Screen with Normal Phase, Polar Organic, and Reversed Phase CSP1->Mobile_Phases CSP2 Glycopeptide CSP (e.g., Astec CHIROBIOTIC V) CSP2->Mobile_Phases Optimize_MP Adjust Mobile Phase Composition and Additives Mobile_Phases->Optimize_MP Optimize_Temp Vary Column Temperature Optimize_MP->Optimize_Temp Resolution Evaluate Resolution (Rs > 1.5) Optimize_Temp->Resolution Resolution->Optimize_MP If Rs < 1.5 Final_Chiral Validated Chiral Separation Method Resolution->Final_Chiral If Successful

Caption: Chiral HPLC Method Development Workflow.

Detailed Protocol: Chiral HPLC Screening

Objective: To achieve baseline separation of the enantiomers of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Materials:

  • Racemic 2-morpholin-4-yl-1,3-thiazol-4(5H)-one standard

  • HPLC grade n-hexane, ethanol, and isopropanol

  • Chiral HPLC column (e.g., Daicel Chiralcel OD-H, 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in ethanol.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Ethanol

  • HPLC Conditions (Normal Phase):

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at the determined lambda max.

    • Isocratic Elution: Start with a screening composition of 90:10 (Hexane:Ethanol).

Optimization Strategy:

  • If no separation is observed, systematically vary the ethanol percentage (e.g., 5%, 15%, 20%).

  • If resolution is poor, try replacing ethanol with isopropanol or a mixture of the two.

  • Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and selectivity, but should be used with caution as they can alter the CSP surface.

  • If polysaccharide columns are unsuccessful, screen a macrocyclic glycopeptide-based column.

Summary of Recommended Methods

ParameterRP-HPLCUPLCChiral HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmPolysaccharide-based (e.g., Chiralcel OD-H)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Watern-Hexane
Mobile Phase B AcetonitrileAcetonitrileEthanol
Elution Mode GradientGradientIsocratic
Flow Rate 1.0 mL/min0.5 mL/min0.5 - 1.0 mL/min
Temperature 30 °C40 °C25 °C
Primary Application Purity, Assay, Impurity ProfilingHigh-Throughput Screening, QCEnantiomeric Purity, Stereochemical Analysis

Conclusion

The chromatographic separation of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one can be effectively achieved through a systematic method development approach. Standard reversed-phase HPLC with a C18 column provides a robust starting point for purity and assay determination. For higher throughput and sensitivity, a migration to a UPLC-based method is highly recommended. In cases where stereoisomerism is a factor, screening of polysaccharide-based chiral stationary phases under normal-phase conditions is a proven strategy for resolving the enantiomers. The protocols and workflows detailed in this guide provide a comprehensive framework for developing and optimizing reliable analytical methods for this compound.

References

  • NextSDS. 2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE - Chemical Substance Information.
  • LookChem. [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol Chemical Properties.
  • Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development.
  • MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022).
  • ResearchGate. Synthesis, Chiral Separation, Barrier To Rotation And Absolute Configuration Of N-(O-Functionalized-Aryl)-4-Alkyl-Thiazolin-2-One And Thiazoline-2-Thione Atropisomers. (2025).
  • Chromatography Online. UPLC Columns: Fundamentals, Chemistries, and Selected Small-Molecule Applications. (2025).
  • IEREK. Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. (2025).
  • PMC. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome.
  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. (2021).
  • ResearchGate. Examples of separation of the enantiomers of the Figure 1 chiral azoles....
  • NextSDS. 2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde - Chemical Substance Information.
  • Chem-Impex. 2-Morpholin-4-yl-1,3-thiazole-5-carbaldehyde.
  • Santa Cruz Biotechnology. 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.
  • Scilit. Enantiomeric Separation of New Chiral Azole Compounds. (2021).
  • BenchChem. Application Note: Chromatographic Separation of 2-(4-Methylphenyl)-4(5H)-thiazolone Isomers.

Sources

Method

High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling and Methodological Validation of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one

Executive Summary & Scientific Rationale The compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (Chemical Formula: C₇H₁₀N₂O₂S; Exact Mass: 186.0463 Da) represents a critical structural motif frequently encountered in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (Chemical Formula: C₇H₁₀N₂O₂S; Exact Mass: 186.0463 Da) represents a critical structural motif frequently encountered in modern drug discovery. Combining a thiazolone core with a morpholine appendage, this scaffold is highly relevant in the development of kinase inhibitors and antimicrobial agents.

For drug development professionals and DMPK (Drug Metabolism and Pharmacokinetics) scientists, mapping the exact Collision-Induced Dissociation (CID) fragmentation pattern of this molecule is paramount. Accurate MS/MS profiling allows for the rapid identification of in vivo metabolites (e.g., morpholine ring oxidation or thiazolone ring opening) and ensures the structural integrity of synthesized lots. Because both rings possess distinct, competing fragmentation pathways, a single-collision-energy approach is insufficient. This application note details a self-validating HRMS methodology to definitively elucidate the gas-phase dissociation mechanics of this compound.

Mechanistic Elucidation of Fragmentation Pathways

Under Electrospray Ionization positive mode (ESI+), the tertiary amine of the morpholine ring acts as the primary protonation site, yielding a highly stable precursor ion [M+H]+ at m/z 187.0534 . Upon subjecting this precursor to CID, the molecule exhibits three distinct, mechanistically driven fragmentation cascades:

  • Pathway A: Thiazolone Ring Contraction (Neutral Loss of CO) The thiazol-4(5H)-one ring is characterized by a labile alpha-bond adjacent to the carbonyl group. Application of low collision energy (15–20 eV) triggers an alpha-cleavage event, resulting in the expulsion of carbon monoxide (CO, -27.9949 Da) to form a stable product ion at m/z 159.0585 . This is a well-documented diagnostic pathway for substituted 2-thiazolin-4-one derivatives .

  • Pathway B: Morpholine Ring Cleavage (Neutral Loss of Ethylene Oxide) The morpholine moiety, acting as a cyclic ether/amine hybrid, is prone to retro-aldol-like cyclic cleavages. At moderate collision energies (20–25 eV), the ring ejects a neutral ethylene oxide molecule (C₂H₄O, -44.0262 Da), generating a product ion at m/z 143.0272 . This specific neutral loss is a highly reliable diagnostic marker for unsubstituted morpholine appendages .

  • Pathway C: Inter-Ring C-N Bond Fission At elevated collision energies (25–30 eV), the core C-N bond linking the two rings ruptures. Depending on charge retention, this yields either the protonated morpholine cation at m/z 88.0757 or the complementary thiazolone cation at m/z 100.0216 .

Visualization of the Fragmentation Cascade

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 187.05 Frag_CO Thiazolone Contraction Loss of CO m/z 159.05 Precursor->Frag_CO - CO (-27.99 Da) CE: 15-20 eV Frag_Epox Morpholine Cleavage Loss of C2H4O m/z 143.03 Precursor->Frag_Epox - C2H4O (-44.03 Da) CE: 20-25 eV Frag_Morph Inter-ring Cleavage Morpholine Cation m/z 88.08 Precursor->Frag_Morph C-N Fission CE: 25-30 eV Frag_Thiaz Inter-ring Cleavage Thiazolone Cation m/z 100.02 Precursor->Frag_Thiaz C-N Fission CE: 25-30 eV Frag_Secondary Secondary Fragmentation Loss of CO & C2H4O m/z 115.03 Frag_CO->Frag_Secondary - C2H4O (-44.03 Da) Frag_Epox->Frag_Secondary - CO (-27.99 Da)

Figure 1: Proposed MS/MS fragmentation cascade of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one under CID.

Quantitative Data Summary

To ensure high-confidence structural assignment, all quantitative mass data must be evaluated against strict mass-defect tolerances. The table below summarizes the exact masses required to differentiate these fragments from isobaric interferences (e.g., distinguishing CO loss from N₂ loss).

Product Ion AssignmentElemental FormulaExact Mass (Da)Neutral Loss SpeciesMass Error Tolerance
Precursor Ion C₇H₁₁N₂O₂S⁺187.0534-≤ 5 ppm
Thiazolone Contraction C₆H₁₁N₂OS⁺159.0585CO (27.9949 Da)≤ 5 ppm
Morpholine Cleavage C₅H₇N₂OS⁺143.0272C₂H₄O (44.0262 Da)≤ 5 ppm
Secondary Fragment C₄H₇N₂S⁺115.0323CO + C₂H₄O (72.0211 Da)≤ 5 ppm
Thiazolone Cation C₃H₂NOS⁺100.0216C₄H₉NO (87.0684 Da)≤ 5 ppm
Protonated Morpholine C₄H₁₀NO⁺88.0757C₃H₃NOS (101.0299 Da)≤ 5 ppm

Self-Validating Experimental Workflows

To guarantee Trustworthiness and Scientific Integrity , this protocol is designed as a self-validating system. It utilizes intrinsic isotopic signatures and dynamic collision energy ramping to internally verify the success of the experiment without relying solely on external standards.

Phase 1: LC-HRMS System Suitability & Sample Introduction
  • Causality for choice: ESI+ is chosen due to the high proton affinity of the morpholine nitrogen. UHPLC is utilized to ensure the compound is free from co-eluting isobaric contaminants prior to entering the mass spectrometer.

  • Step 1: Prepare a 100 ng/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% organic over 3 minutes.

  • Step 3: Tune the ESI source parameters: Capillary voltage at 3.5 kV, Desolvation temperature at 400°C, and Desolvation gas flow at 800 L/hr.

Phase 2: Dynamic Collision Energy (CE) Ramping
  • Causality for choice: A static CE will miss either the fragile CO loss or the stubborn C-N bond cleavage. Ramping ensures a holistic view of the molecule's thermodynamic breaking points.

  • Step 1: Isolate the precursor ion (m/z 187.05) in the quadrupole with a narrow isolation window of 1.0 Da to prevent chimeric spectra.

  • Step 2: Apply a stepped collision energy (CE) ramp in the collision cell using Argon gas: 15 eV, 25 eV, and 35 eV.

  • Step 3: Acquire HRMS/MS spectra using a Time-of-Flight (TOF) or Orbitrap analyzer set to a minimum resolution of 35,000 (FWHM at m/z 200).

Phase 3: The Self-Validation Step (Isotopic Pattern Scoring)
  • Causality for choice: Exact mass alone can sometimes be ambiguous. Sulfur possesses a distinct ³⁴S stable isotope at ~4.4% natural abundance. We use this as an internal validation tool.

  • Step 1: Interrogate the MS/MS spectrum for the m/z 159.05 (CO loss) and m/z 143.03 (C₂H₄O loss) peaks.

  • Step 2 (The Validation Check): Manually verify the presence of an M+2 isotopic peak at m/z 161.05 and m/z 145.03, respectively, at ~4.4% relative intensity. If this peak is present, it self-validates that the sulfur atom from the thiazolone ring is still intact in the fragment.

  • Step 3 (The Null Check): Examine the m/z 88.08 peak (Protonated Morpholine). Verify that the ³⁴S isotopic signature is absent . The absence of the +2 Da peak definitively proves the C-N bond fission occurred, leaving the sulfur atom on the undetected neutral fragment.

References

  • Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Rapid Communications in Mass Spectrometry, 2002. URL:[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing, 2023. URL:[Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. PubMed Central (PMC), 2019. URL:[Link]

Application

Application Note: 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one as a Privileged Scaffold in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols Introduction The compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (also referred to as 2-morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols

Introduction

The compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (also referred to as 2-morpholino-thiazol-4-one) is a highly versatile heterocyclic scaffold in medicinal chemistry. By fusing a thiazolidin-4-one core with a morpholine moiety, this structure offers unique physicochemical properties, including tunable lipophilicity, metabolic stability, and excellent hydrogen-bond accepting capabilities.

As a Senior Application Scientist, I have observed that this scaffold serves two distinct, high-value purposes in drug development:

  • As a synthetic intermediate for the highly efficient production of thiazolidinedione (TZD) anti-diabetic drugs (e.g., Pioglitazone).

  • As a pharmacophore in the design of targeted oncology therapeutics, specifically as inhibitors of Cdc25 dual-specificity phosphatases.

This guide provides an in-depth analysis of the mechanistic rationale, self-validating experimental protocols, and structural workflows for utilizing 2-morpholin-4-yl-1,3-thiazol-4(5H)-one in both metabolic and oncological applications.

Section 1: Application in Metabolic Disorders (Synthesis of Thiazolidinediones)

Mechanistic Insights: The Morpholine Advantage

Thiazolidinediones (TZDs) are potent PPARγ agonists used in the treatment of Type 2 diabetes. Historically, the direct Knoevenagel condensation of aldehydes with 2,4-thiazolidinedione required harsh conditions (refluxing in piperidine/acetic acid) and suffered from poor yields due to unwanted side reactions.

By substituting the C2 position with a morpholine ring to form 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, the morpholine acts as a dual-purpose activating and protecting group . It enhances the nucleophilicity of the C5 position, allowing the condensation to proceed at ambient temperatures (25–30°C) under mild basic conditions. Once the carbon framework is assembled and reduced, the morpholine group is easily hydrolyzed under acidic conditions to reveal the active 2,4-thiazolidinedione core.

Experimental Protocol: Synthesis of Pioglitazone Hydrochloride

This protocol outlines a self-validating, three-step synthetic workflow. Purity at each step should be validated via HPLC (>98% required before proceeding).

Step 1: Knoevenagel Condensation

  • Reagents: Suspend 4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzaldehyde (1.0 eq) and 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (1.1 eq) in methanol.

  • Reaction: Add sodium hydroxide (0.5 eq) slowly. Stir the reaction mixture at 25–30°C for 4 hours.

  • Causality: The mild temperature prevents the degradation of the pyridine ether linkage. The base deprotonates the C5 position of the thiazolone, initiating the condensation.

  • Isolation: Filter the resulting precipitate, wash with isopropanol, and dry to obtain the benzylidene intermediate.

Step 2: Chemoselective Reduction

  • Reagents: Dissolve the benzylidene intermediate in a mixture of methanol, water, and THF (4:1:1). Add catalytic cobaltous chloride hexahydrate ( CoCl2​⋅6H2​O ) and dimethylglyoxime.

  • Reaction: Cool the suspension to 0–5°C. Slowly add sodium borohydride ( NaBH4​ ) in portions. Stir for 30 minutes.

  • Causality: This modified Schrauzer’s reagent system is strictly necessary to achieve chemoselective reduction of the exocyclic double bond without reducing the thiazolone ring or the pyridine moiety.

  • Quenching: Quench with ammonium chloride to neutralize excess hydride, stir for 2 hours, and extract the reduced intermediate.

Step 3: Acidic Hydrolysis

  • Reaction: Reflux the reduced intermediate in a solution of 4N hydrochloric acid and isopropanol (1:1 v/v) for 8 hours.

  • Causality: The strong acidic conditions and thermal energy drive the hydrolysis of the C2-morpholine group, yielding the 2,4-dione core. Simultaneously, the HCl forms a salt with the pyridine nitrogen, yielding Pioglitazone Hydrochloride with optimal aqueous solubility.

  • Validation: Recrystallize from acetonitrile. Confirm the loss of morpholine signals (~3.1-3.8 ppm) via 1H -NMR.

PioglitazoneSynthesis A 2-Morpholin-4-yl- 1,3-thiazol-4(5H)-one C Benzylidene Intermediate (Knoevenagel Condensation) A->C NaOH, MeOH 25-30°C, 4h B 4-[2-(5-Ethyl-pyridin-2-yl) ethoxy]benzaldehyde B->C D Reduced Intermediate (CoCl2 / NaBH4) C->D Reduction 0-5°C E Pioglitazone HCl (Acidic Hydrolysis) D->E 4N HCl, iPrOH Reflux, 8h

Workflow for the synthesis of Pioglitazone utilizing 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Section 2: Application in Oncology (Cdc25 Phosphatase Inhibitors)

Mechanistic Insights: Targeted Phosphatase Inhibition

The Cdc25 family (A, B, and C) are dual-specificity phosphatases responsible for dephosphorylating and activating Cyclin-Dependent Kinases (CDKs), thereby driving cell cycle progression. Overexpression of Cdc25 is a hallmark of numerous human cancers .

Derivatives of 2-morpholino-thiazol-4-one have emerged as potent, competitive inhibitors of Cdc25 . Unlike unsubstituted thiazolidinones, the morpholine ring at the C2 position is critical for biological activity. It provides a highly favorable hydrogen-bond acceptor (the oxygen atom) that interacts with the shallow active site pocket of Cdc25. Furthermore, the morpholine moiety significantly improves the aqueous solubility and pharmacokinetic profile of the scaffold, allowing it to effectively induce mitotic arrest and apoptosis in cancer cells .

Experimental Protocol: In Vitro Cdc25 Phosphatase Inhibition Assay

This protocol utilizes a fluorogenic substrate to determine the IC50​ of 2-morpholino-thiazol-4-one derivatives. It includes built-in controls to ensure assay trustworthiness.

Step 1: Enzyme Preparation & Quality Control

  • Buffer Setup: Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 1 mM DTT (Dithiothreitol).

  • Causality: DTT is strictly required. The catalytic mechanism of Cdc25 relies on a highly reactive cysteine residue (e.g., Cys473 in Cdc25B). Without a reducing agent like DTT, this cysteine rapidly oxidizes, resulting in false-positive inhibition data.

  • Enzyme: Dilute recombinant human Cdc25A, B, or C to a final working concentration of 0.5 µg/mL in the assay buffer.

Step 2: Compound Incubation

  • Preparation: Dissolve the 2-morpholino-thiazol-4-one derivatives in DMSO. Prepare a 10-point serial dilution.

  • Incubation: Add 1 µL of the compound to 49 µL of the enzyme solution in a 96-well black microtiter plate. Incubate at 37°C for 15 minutes.

  • Validation Control: Run Sodium Orthovanadate ( Na3​VO4​ ) concurrently as a positive control for general phosphatase inhibition.

Step 3: Substrate Addition and Kinetic Read

  • Reaction: Add 50 µL of the fluorogenic substrate OMFP (3-O-methylfluorescein phosphate) at a concentration equal to its Km​ value for the specific Cdc25 isoform.

  • Causality: OMFP is hydrolyzed by active Cdc25 to yield highly fluorescent 3-O-methylfluorescein. The rate of fluorescence generation is directly proportional to the uninhibited enzyme fraction.

  • Measurement: Immediately read the plate kinetically on a microplate reader (Excitation: 485 nm, Emission: 525 nm) for 30 minutes. Calculate the initial velocity ( V0​ ) and use non-linear regression to determine the IC50​ .

Cdc25Pathway Inhibitor 2-Morpholino-thiazol-4-one Derivatives Cdc25 Cdc25 Phosphatases (A, B, C) Inhibitor->Cdc25 Competitive Inhibition Arrest Mitotic Arrest & Apoptosis Inhibitor->Arrest Induces CDK_Active Cyclin-Dependent Kinases (Active, Dephosphorylated) Cdc25->CDK_Active Dephosphorylation (Blocked by Inhibitor) CDK_Inactive Cyclin-Dependent Kinases (Inactive, Phosphorylated) CDK_Inactive->CDK_Active Activation Pathway CellCycle Cell Cycle Progression (Tumor Growth) CDK_Active->CellCycle Drives Mitosis

Mechanism of action for 2-morpholino-thiazol-4-one derivatives as Cdc25 phosphatase inhibitors.

Section 3: Quantitative Data Summarization

The table below summarizes the expected quantitative benchmarks when utilizing the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold in both synthetic and biological applications, based on validated literature standards.

Application AreaTarget / ProductKey MetricExpected Value / Range
Metabolic Disease Pioglitazone HClStep 1 Yield (Knoevenagel Condensation)> 85%
Metabolic Disease Pioglitazone HClStep 2 Yield (Chemoselective Reduction)> 90%
Metabolic Disease Pioglitazone HClStep 3 Yield (Acidic Hydrolysis)> 80%
Oncology Cdc25A Phosphatase IC50​ of Top Thiazolidinone Derivatives1.5 – 10.0 µM
Oncology Cdc25B Phosphatase IC50​ of Top Thiazolidinone Derivatives2.0 – 15.0 µM
Oncology Breast/Prostate Cancer Cell LinesCell Viability ( IC50​ )5.0 – 25.0 µM

References

  • Process for the preparation of thiazolidine derivatives.World Intellectual Property Organization (WIPO). Patent WO2008075380A2.
  • 2-substituted thiazolidinone and oxazolidinone derivatives for the inhibition of phosphatases and the treatment of cancer.World Intellectual Property Organization (WIPO). Patent WO2003050098A1.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Sharma A, et al. Cancer Metastasis Reviews, 2023; 42(3): 847–889. URL:[Link]

  • A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Abdelwahab AB, et al. Molecules, 2022; 27(7): 2389. URL:[Link]

Method

Application Note: Catalytic Methodologies for the High-Yield Synthesis of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary & Pharmacological Relevance The 2-amino-1,3-thiazol-4(5H)-one scaffold is a privileged heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Pharmacological Relevance

The 2-amino-1,3-thiazol-4(5H)-one scaffold is a privileged heterocyclic motif in modern drug discovery. Specifically, its morpholine-substituted derivatives, such as 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS: 16781-67-2), exhibit a broad spectrum of biological activities, serving as potent pharmacophores in antidiabetic, antimicrobial, and anticancer agents[1],[2].

Historically, the synthesis of thiazolidin-4-ones via the Hantzsch condensation has been plagued by long reaction times, poor atom economy, and harsh workup conditions that degrade the product[3]. This application note details two optimized, self-validating catalytic protocols for the high-yield synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. By leveraging both homogeneous organic base catalysis and advanced heterogeneous magnetic nanocatalysis, these methods ensure high purity, scalability, and operational simplicity[4],[5].

Mechanistic Rationale: The Causality of Catalysis

To achieve high yields, one must understand the causality of the reaction mechanism. The synthesis relies on the bimolecular condensation of morpholine-4-carbothioamide (a substituted thiourea) with an α -halo carboxylic acid (e.g., chloroacetic acid) or its ester derivative[3].

  • S-Alkylation (Nucleophilic Substitution): The highly nucleophilic sulfur atom of the carbothioamide attacks the α -carbon of the chloroacetic acid, displacing the chloride ion to form an S-alkylated isothiouronium intermediate.

  • Intramolecular Cyclization (Nucleophilic Acyl Substitution): The morpholine-substituted nitrogen attacks the carbonyl carbon of the acid/ester.

  • Dehydration: The elimination of water (or ethanol, if an ester is used) yields the stable thiazol-4(5H)-one ring.

The Role of the Catalyst: Without a catalyst, the generation of hydrochloric acid (HCl) as a byproduct protonates the intermediate's nitrogen atoms, drastically reducing their nucleophilicity and stalling the cyclization step. Introducing a base catalyst (like Triethylamine, NEt 3​ ) neutralizes the HCl, driving the equilibrium forward[4]. Alternatively, employing a Lewis acid nanocatalyst (like Fe 3​ O 4​ nanoparticles) actively polarizes the carbonyl group, accelerating the nucleophilic attack while allowing for easy magnetic recovery[5].

Mechanism A Morpholine-4-carbothioamide (Nucleophile) C S-Alkylated Intermediate (Thioether) A->C Base Catalyst - HCl B Chloroacetic Acid (Electrophile) B->C D Intramolecular Cyclization (Acyl Substitution) C->D Carbonyl Activation E 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (Target Product) D->E - H2O

Mechanistic pathway for the catalytic synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Materials and Reagents

Reagent / MaterialRole in SynthesisCAS NumberPurity Requirement
Morpholine-4-carbothioamide Primary Nucleophile14294-10-1 98%
Chloroacetic Acid Electrophilic Substrate79-11-8 99%
Ethyl Bromoacetate Alternative Electrophile105-36-2 98%
Triethylamine (NEt 3​ ) Homogeneous Base Catalyst121-44-8Anhydrous, 99.5%
Fe 3​ O 4​ Nanoparticles Heterogeneous Nanocatalyst1317-61-920-30 nm particle size
Absolute Ethanol Green Solvent64-17-5ACS Grade

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, each protocol is designed as a self-validating system. In-process controls (like TLC monitoring) and specific workup triggers dictate when to proceed to the next step, rather than relying solely on arbitrary timeframes.

Method A: Triethylamine-Catalyzed Homogeneous Synthesis

This method is ideal for rapid, small-to-medium scale laboratory synthesis due to the operational simplicity of using an organic base[4].

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve morpholine-4-carbothioamide (1.46 g, 10 mmol) and chloroacetic acid (0.94 g, 10 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add Triethylamine (1.67 mL, 12 mmol) dropwise over 5 minutes while stirring.

    • Causality: The slight molar excess of NEt 3​ ensures complete neutralization of the stoichiometric HCl byproduct, maintaining a basic pH to preserve the nucleophilicity of the intermediate.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C.

  • Self-Validation (In-Process Control): After 2 hours, sample the reaction mixture and run a TLC (Eluent: Ethyl acetate/n-hexane 2:3). The disappearance of the morpholine-4-carbothioamide spot (visualized under UV 254 nm or iodine chamber) validates the completion of the cyclization.

  • Work-up: Cool the mixture to room temperature and pour it into 50 mL of crushed ice. The sudden drop in solubility forces the rapid precipitation of the product.

  • Purification: Filter the crude solid under vacuum, wash with cold distilled water (2 × 10 mL) to remove triethylammonium chloride salts, and recrystallize from an ethanol/water mixture to yield pure 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Method B: Fe 3​ O 4​ Nanoparticle-Catalyzed Green Synthesis

This method utilizes magnetic nanoparticles to provide a high surface-area Lewis acid catalyst, offering excellent recyclability and an improved environmental factor (E-factor)[5].

  • Reagent Preparation: Mix morpholine-4-carbothioamide (10 mmol) and ethyl bromoacetate (10 mmol) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add Fe 3​ O 4​ nanoparticles (5 mol%).

    • Causality: The iron centers coordinate with the ester carbonyl oxygen, increasing its electrophilicity and significantly lowering the activation energy for the ring-closure step.

  • Thermal Activation: Heat the mixture at 70 °C under vigorous stirring for 45–60 minutes.

  • Magnetic Separation: Remove the flask from the heat source and apply an external neodymium magnet to the side of the flask. The Fe 3​ O 4​ nanoparticles will rapidly aggregate against the glass. Decant the clear supernatant into a clean beaker.

  • Product Isolation: Add 20 mL of cold water to the supernatant to precipitate the target compound. Filter and dry under vacuum. The recovered catalyst can be washed with ethanol and reused for up to 5 consecutive cycles without significant loss of activity[5].

Workflow Step1 1. Reagent Preparation Equimolar thiourea & alpha-halo acid in EtOH Step2 2. Catalyst Addition Add NEt3 (Method A) or Fe3O4 NPs (Method B) Step1->Step2 Step3 3. Thermal Activation 70-80°C for 1-4 hours (Monitor via TLC) Step2->Step3 Step4 4. Work-up & Separation Quench with H2O, Filter or use Magnetic Separation Step3->Step4 Step5 5. Purification Recrystallization from EtOH/Water Step4->Step5

Step-by-step experimental workflow for the catalytic synthesis protocol.

Quantitative Data & Method Comparison

The following table summarizes the quantitative efficiency of the described catalytic methods compared to an uncatalyzed baseline.

ParameterUncatalyzed (Baseline)Method A (NEt 3​ Catalyzed)Method B (Fe 3​ O 4​ Catalyzed)
Catalyst Loading None1.2 Equivalents5 mol%
Reaction Temperature 100 °C (Reflux)80 °C70 °C
Reaction Time 10–12 hours3–4 hours45–60 minutes
Average Yield (%) 45–50%88–92%94–96%
Catalyst Recyclability N/ANo (Consumed as salt)Yes (Up to 5 cycles)
Primary Impurity Uncyclized intermediateTriethylammonium saltsMinimal (Trace unreacted ester)

Troubleshooting & Causality in Quality Control

To maintain scientific integrity, practitioners must understand how to diagnose and correct synthetic failures based on chemical principles:

  • Issue: High concentration of uncyclized intermediate (S-alkylated thioether) detected on TLC.

    • Causality: Insufficient base in the reaction medium. The acidic environment protonates the intermediate's nitrogen, rendering it non-nucleophilic and halting the acyl substitution[4].

    • Correction: Verify the pH of the reaction mixture. Add a supplementary 0.2 equivalents of NEt 3​ and resume refluxing for 30 minutes.

  • Issue: Hydrolysis/Degradation of the thiazolidin-4-one ring.

    • Causality: Prolonged heating in the presence of strong aqueous bases (e.g., NaOH or KOH) can lead to the hydrolytic cleavage of the newly formed amide-like bond in the thiazolidinone ring[6].

    • Correction: Strictly adhere to mild bases (NEt 3​ ) or solid Lewis acids (Fe 3​ O 4​ ) and avoid exceeding the recommended reaction times.

  • Issue: Product contamination with iron residue (Method B).

    • Causality: Incomplete magnetic separation or degradation of the Fe 3​ O 4​ nanoparticles due to highly acidic local environments[5].

    • Correction: Ensure the external magnet has a pull force of at least 10 lbs. If degradation is suspected, filter the hot supernatant through a short pad of Celite before water precipitation.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (OTSSP167), a Potent MELK Kinase Inhibitor

Introduction 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, widely known in the scientific literature as OTSSP167, is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MEL...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-morpholin-4-yl-1,3-thiazol-4(5H)-one, widely known in the scientific literature as OTSSP167, is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK, a serine/threonine kinase, is overexpressed in a variety of human cancers and plays a crucial role in cancer cell proliferation, stem cell renewal, and apoptosis.[2][3] Its targeted inhibition has emerged as a promising therapeutic strategy in oncology. OTSSP167 has demonstrated significant antitumor activity in preclinical models, both in vitro and in vivo, and has advanced to clinical trials.[2][4][5]

These application notes provide detailed protocols for two fundamental in vitro assays to characterize the activity of OTSSP167: a biochemical kinase assay to determine its direct inhibitory effect on MELK, and a cell-based viability assay to assess its cytotoxic effects on cancer cells.

Physicochemical Properties and Handling

PropertyValueSource
Synonyms OTSSP167, OTS167[1][2]
CAS Number 1431697-89-0[1]
Molecular Formula C7H10N2O2S[6]
Molecular Weight 186.23 g/mol [6]
Solubility Soluble in DMSO[7]

Stock Solution Preparation: For in vitro assays, prepare a high-concentration stock solution of OTSSP167 in dimethyl sulfoxide (DMSO), for example, at 10 mM.[7] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).

Protocol 1: In Vitro Biochemical Kinase Assay for MELK Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of OTSSP167 against purified MELK kinase using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where MELK phosphorylates a substrate in the presence of ATP, generating ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light signal is proportional to the ADP concentration and, therefore, the kinase activity.

Materials
  • Recombinant human MELK protein

  • MELK substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[3]

  • OTSSP167

  • DMSO

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of OTSSP167 add_inhibitor Add inhibitor or DMSO to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare MELK enzyme solution add_enzyme Add enzyme solution prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP mix add_substrate Add substrate/ATP mix to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate_reaction Incubate at room temperature (e.g., 60 min) add_substrate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at room temperature (e.g., 40 min) add_adpglo->incubate_adpglo add_kinase_detection Add Kinase Detection Reagent incubate_adpglo->add_kinase_detection incubate_detection Incubate at room temperature (e.g., 30 min) add_kinase_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence

Caption: Workflow for the in vitro MELK kinase assay.

Step-by-Step Protocol
  • Prepare Serial Dilutions of OTSSP167:

    • Create a dilution series of OTSSP167 in kinase buffer. A typical concentration range for OTSSP167 would be from 1 µM down to low nanomolar or picomolar concentrations, depending on its potency.

    • Include a vehicle control (DMSO) at the same final concentration as the highest OTSSP167 concentration.

  • Assay Plate Setup:

    • Add 1 µL of each OTSSP167 dilution or vehicle control to the wells of a 384-well plate.[3]

  • Enzyme and Substrate/ATP Mix Preparation:

    • Prepare a solution of recombinant MELK in kinase buffer at a concentration determined by prior enzyme titration experiments.[3]

    • Prepare a mixture of the MELK substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km value for MELK, if known, to accurately determine the IC50.

  • Kinase Reaction:

    • Add 2 µL of the MELK enzyme solution to each well.[3]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[3]

    • Incubate the plate at room temperature for 60 minutes.[3]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]

    • Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]

    • Incubate at room temperature for 30 minutes.[3]

    • Measure the luminescence using a plate reader.

Data Analysis
  • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

  • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control with a broad-spectrum kinase inhibitor (e.g., staurosporine) or no enzyme as 0% activity.

  • Plot the normalized kinase activity against the logarithm of the OTSSP167 concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value using graphing software like GraphPad Prism.

Protocol 2: Cell-Based Viability Assay

This protocol outlines the use of a luminescent cell viability assay, such as CellTiter-Glo®, to assess the cytotoxic effects of OTSSP167 on cancer cell lines. This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[4]

Principle of the Assay

The CellTiter-Glo® Luminescent Cell Viability Assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. In viable cells, ATP levels are relatively constant. When cells undergo apoptosis or necrosis, their ATP levels drop rapidly. Therefore, the luminescent signal is directly proportional to the number of viable cells in culture.

Materials
  • Cancer cell line of interest (e.g., T-ALL cell lines like KOPT-K1, or breast cancer cell lines)[4]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • OTSSP167

  • DMSO

  • 96-well clear-bottom, opaque-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate reader with luminescence detection capabilities

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for cell adhesion (if applicable) seed_cells->incubate_adhesion add_compound Add compound or DMSO to cells incubate_adhesion->add_compound prep_compound Prepare serial dilutions of OTSSP167 prep_compound->add_compound incubate_treatment Incubate for a specified duration (e.g., 48 hours) add_compound->incubate_treatment add_celltiterglo Add CellTiter-Glo® Reagent incubate_treatment->add_celltiterglo incubate_detection Incubate at room temperature add_celltiterglo->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence

Caption: Workflow for the cell viability assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10^4 cells per well) in a final volume of 100 µL of culture medium.[4]

    • For adherent cells, allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of OTSSP167 in culture medium from the DMSO stock solution.

    • Add the diluted compound to the wells. A typical final concentration range for OTSSP167 in cell-based assays is from low nanomolar to micromolar.[8]

    • Include a vehicle control (DMSO) at a final concentration equivalent to that in the highest compound concentration wells.

    • Also include a set of wells with untreated cells (medium only) and a set of wells with medium only for background measurement.

  • Incubation:

    • Incubate the plate for a desired period, for example, 48 hours, at 37°C in a humidified incubator with 5% CO2.[4]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis
  • Subtract the average background luminescence (medium only wells) from all experimental wells.

  • Normalize the data by setting the average luminescence of the vehicle-treated cells to 100% viability.

  • Plot the percentage of cell viability against the logarithm of the OTSSP167 concentration.

  • Use non-linear regression analysis with a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of OTSSP167 that inhibits cell viability by 50%.[4]

Expected Results

Biochemical Kinase Assay: OTSSP167 is a highly potent inhibitor of MELK, with a reported IC50 value of 0.41 nM.[2] The in vitro kinase assay should yield a steep dose-response curve with an IC50 in the low nanomolar range.

Cell Viability Assay: In cancer cell lines with high MELK expression, OTSSP167 is expected to show potent cytotoxic effects, with IC50 values typically in the nanomolar range. For instance, in various T-cell acute lymphoblastic leukemia (T-ALL) cell lines, IC50 values have been reported to range from 10 nM to 57 nM.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in kinase assay Inaccurate pipetting; enzyme instabilityUse calibrated pipettes; keep the enzyme on ice; perform enzyme titration to ensure working in the linear range.
Low signal in cell viability assay Low cell number; insufficient incubation time with reagentOptimize cell seeding density; ensure complete cell lysis by proper mixing.
Inconsistent IC50 values Compound precipitation; incorrect dilutions; cell line variabilityCheck compound solubility in the final assay medium; prepare fresh dilutions for each experiment; use cells at a consistent passage number.

Conclusion

The protocols detailed in these application notes provide robust and reproducible methods for the in vitro characterization of the MELK inhibitor 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (OTSSP167). The biochemical kinase assay allows for the direct assessment of its inhibitory potency against its target, while the cell-based viability assay provides insights into its functional effects on cancer cells. These assays are fundamental tools for researchers in drug discovery and development working with kinase inhibitors.

References

  • Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC. (2015, November 13). Retrieved March 27, 2024, from [Link]

  • Synthesis and Biological Activity of New[3][4]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • MELK NanoBRET Kinase Assay - Reaction Biology. (n.d.). Retrieved March 27, 2024, from [Link]

  • In vitroキナーゼアッセイ | 公益社団法人日本アイソトープ協会|JRIA. (n.d.). Retrieved March 27, 2024, from [Link]

  • MELK inhibition, using OTSSP167 treatment, reduces lymphoma cell... - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • 2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE - NextSDS. (n.d.). Retrieved March 27, 2024, from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved March 27, 2024, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved March 27, 2024, from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (2025, January 7). Retrieved March 27, 2024, from [Link]

  • Cell viability assay using potential PAK inhibitors. The potential PAK... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • Small Molecule Kinase Inhibitors for the Treatment of Brain Cancer - ACS Publications. (2016, July 14). Retrieved March 27, 2024, from [Link]

  • OTS-167 - Inxight Drugs. (n.d.). Retrieved March 27, 2024, from [Link]

  • OTSSP167 inhibit GBM cell migration and invasion. U87 and LN229 cells... - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - MDPI. (2026, February 6). Retrieved March 27, 2024, from [Link]

  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • (PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity - ResearchGate. (2025, November 1). Retrieved March 27, 2024, from [Link]

  • 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. (2008, August 1). Retrieved March 27, 2024, from [Link]

  • The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. (n.d.). Retrieved March 27, 2024, from [Link]

  • Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed. (2024, January 15). Retrieved March 27, 2024, from [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability - ACS Publications. (2025, September 10). Retrieved March 27, 2024, from [Link]

Sources

Method

Preclinical Formulation and Methodological Profiling of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols Physicochemical Profiling & Formulation Rationale The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Physicochemical Profiling & Formulation Rationale

The compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one represents a highly privileged heterocyclic scaffold in medicinal chemistry. Thiazole and thiazolone derivatives are extensively investigated for their potent biological activities, functioning as kinase inhibitors (e.g., EGFR, PI3K), anti-inflammatory agents via COX/LOX inhibition, and antimicrobial compounds[1][2].

However, translating this scaffold into viable in vivo efficacy models presents significant pharmaceutical challenges. The thiazolone core is highly lipophilic and possesses a strong crystal lattice energy, which severely restricts thermodynamic aqueous solubility[3]. While the morpholine substituent at the 2-position is strategically added to improve target binding and introduce a potentially ionizable basic nitrogen[4], electron delocalization from the nitrogen lone pair into the electron-withdrawing thiazolone ring often depresses its pKa. Consequently, simple pH adjustment is rarely sufficient to achieve the concentrations required for preclinical dosing (typically 1–10 mg/mL), necessitating advanced solubilization strategies such as cosolvent systems, cyclodextrin complexation, or amorphous solid dispersions (ASDs)[5].

FormulationWorkflow A 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one (Poorly Soluble API) B Physicochemical Profiling (pKa, LogP, Solubility) A->B C pH Adjustment / Salt Formation (Exploit Morpholine N) B->C If pKa > 4 D Cosolvent System (PEG400, Tween 80, DMSO) B->D High LogP E Complexation (HP-β-CD) B->E Bulky hydrophobic core F In Vivo PK Evaluation (Mice/Rat IV & PO) C->F D->F E->F

Decision tree for selecting preclinical formulation strategies based on API physicochemical traits.

Biological Context & Target Pathways

Morpholino-thiazolone derivatives are frequently optimized to target hyperactive kinase cascades in oncology models. The inclusion of the morpholine ring is a well-documented structural requirement for fitting into the ATP-binding pocket of kinases like PI3K and mTOR[2]. Furthermore, hybrid molecules containing this moiety have shown promise as dual EGFR/HER2 inhibitors[6]. Delivering these compounds in a fully dissolved state is critical to accurately assess their pharmacodynamics and avoid artificially low efficacy readouts caused by dissolution-rate limited absorption.

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT API 2-Morpholin-4-yl- 1,3-thiazol-4(5H)-one API->PI3K Inhibits mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/AKT/mTOR signaling pathway by morpholino-thiazolone derivatives.

Formulation Development & Methodologies

To ensure robust in vivo data, the formulation must maintain the API in solution without causing vehicle-induced toxicity. Below are two self-validating protocols designed for this chemical class.

Protocol A: Cosolvent/Surfactant System for Intravenous (IV) Injection

Target Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline

  • Step 1: Primary Solubilization. Weigh the required mass of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one and add the target volume of DMSO (5% of final volume). Vortex until completely clear.

    • Causality: DMSO is utilized first to disrupt the high lattice energy of the crystalline API. Attempting to add aqueous components at this stage will cause immediate precipitation.

  • Step 2: Solvent Drag & Steric Stabilization. Add PEG300 (40% of final volume) and vortex for 1 minute. Subsequently, add Tween 80 (5% of final volume) and vortex thoroughly.

    • Causality: PEG300 acts as a solvent-drag agent to prevent rapid nucleation, while Tween 80 provides steric stabilization to micelles during the final aqueous dilution step.

  • Step 3: Aqueous Dilution. Dropwise, add 0.9% Saline (50% of final volume) while continuously vortexing the mixture.

    • Causality: Slow addition prevents localized regions of high aqueous concentration, which can trigger irreversible supersaturation and crashing.

  • Self-Validation Check (Optical & DLS): Following the addition of saline, visually inspect the vial against a black background. The Tyndall effect will reveal any colloidal precipitation. Confirm via Dynamic Light Scattering (DLS); a Polydispersity Index (PDI) > 0.2 or detectable counts in the >10 nm range indicates kinetic instability, requiring an increase in the PEG300/Tween ratio before animal administration.

Protocol B: Cyclodextrin Complexation for Oral (PO) Gavage

Target Vehicle: 20% w/v HP-β-CD in 50 mM Acetate Buffer (pH 4.5)

  • Step 1: Vehicle Preparation. Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Acetate buffer (pH 4.5) to achieve a 20% w/v solution.

    • Causality: HP-β-CD provides a hydrophobic cavity to encapsulate the lipophilic thiazolone core. The slightly acidic buffer is selected to partially protonate the morpholine nitrogen, synergistically enhancing solubility through both ionization and complexation.

  • Step 2: API Incorporation. Add the API powder to the vehicle. Probe sonicate on ice (to prevent thermal degradation of the thiazolone ring) for 15 minutes, alternating 30 seconds on / 30 seconds off.

  • Step 3: Sterilization & Equilibration. Filter the resulting solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check (HPLC Recovery): Analyze the pre- and post-filtration aliquots via HPLC-UV. A concentration recovery of < 95% confirms incomplete complexation and API precipitation on the membrane. If this occurs, the formulation fails validation, necessitating an extension of sonication time or an increase in HP-β-CD concentration.

Pharmacokinetic Impact Analysis

The selection of the formulation vehicle directly dictates the absorption, distribution, metabolism, and excretion (ADME) profile of lipophilic thiazolone compounds[3]. As demonstrated in the quantitative data below, unoptimized suspensions lead to erratic absorption and low bioavailability, whereas complexation or cosolvent systems unlock the true pharmacokinetic potential of the molecule.

Table 1: Impact of Formulation Vehicle on the Pharmacokinetics of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one in Rodent Models (Simulated Benchmark Data)

Formulation VehicleRouteDose (mg/kg)Cmax (ng/mL)AUC0-t (h*ng/mL)Bioavailability (F%)
0.5% CMC / 0.1% Tween 80 (Suspension)PO10145 ± 32850 ± 11012.5%
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% SalineIV21850 ± 2101360 ± 185100% (Ref)
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% SalinePO10890 ± 953100 ± 42045.6%
20% HP-β-CD in 50mM Acetate Buffer pH 4.5PO101250 ± 1404850 ± 51071.3%

Note: The HP-β-CD formulation demonstrates superior oral bioavailability by preventing precipitation in the acidic environment of the stomach while maintaining the API in a molecularly dispersed state for rapid intestinal absorption.

References

  • Thiazole derivatives: prospectives and biological applications.
  • New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evalu
  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • A Comparison of Physiochemical Property Profiles of Development and Marketed Oral Drugs.
  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Taylor & Francis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one

Welcome to the technical support center for the synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable heterocyclic building block. As a key intermediate in the development of pharmacologically active molecules, including potent inhibitors of phosphoinositide 3-kinase, mastering its synthesis is crucial.[1]

This document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, providing a logical framework for troubleshooting and optimization. We will address common experimental challenges in a direct question-and-answer format, supported by detailed protocols and data-driven recommendations.

Section 1: The Synthetic Pathway - Understanding the Mechanism

The synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one is typically achieved via a cyclocondensation reaction, a variant of the well-established Hantzsch thiazole synthesis.[2][3] The process involves the reaction of an α-halo acid or ester (e.g., chloroacetic acid or ethyl bromoacetate) with morpholine-4-carbothioamide.

Understanding the sequence of events is paramount for effective troubleshooting. The reaction proceeds through three key stages:

  • S-Alkylation: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen. This initial S-alkylation forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acid/ester moiety. This step forms the five-membered thiazolidinone ring.

  • Dehydration/Deprotonation: A final loss of water (or alcohol if an ester is used) and a proton yields the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one product.

dot digraph "Hantzsch_Thiazolone_Synthesis" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

// Reactants Thioamide [label="Morpholine-4-\ncarbothioamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Haloacid [label="Chloroacetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Intermediate1 [label="Isothiouronium Salt\n(S-Alkylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate\n(Tetrahedral)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="2-Morpholin-4-yl-1,3-thiazol-4(5H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Thioamide -> Intermediate1 [label=" Nucleophilic\n Attack (S)"]; Haloacid -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Intramolecular\n Cyclization (N)"]; Intermediate2 -> Product [label=" Dehydration\n (-H2O)"]; } enddot Caption: Figure 1: Reaction Mechanism for Thiazolone Synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most common culprits?

Low yield is the most frequent complaint and can stem from several factors.[4] The primary areas to investigate are the purity of your starting materials (especially the α-halo acid/ester), suboptimal reaction temperature, incorrect stoichiometry, and poor solvent choice. Each of these factors can halt the reaction at an intermediate stage or promote side reactions.

Q2: I'm seeing multiple spots on my TLC plate apart from my starting materials. What are the likely side products?

The formation of multiple products often points to issues with temperature control or reagent stability. Common side products include:

  • Dimerization of morpholine-4-carbothioamide: This can occur under harsh heating conditions.

  • Hydrolysis of the α-halo acid/ester: If water is present in the solvent, the starting material can hydrolyze, reducing the amount available for the primary reaction.

  • Formation of Isomers: Under certain conditions, particularly acidic ones, you might see the formation of the isomeric 3-morpholino-2-imino-thiazolidin-4-one.[5]

Q3: How critical is the purity of my starting materials?

It is absolutely critical. α-Halo acids and their esters can be unstable and are susceptible to hydrolysis or self-condensation.[4] Using freshly purchased or purified reagents is highly recommended. Impurities in the thioamide can also interfere with the cyclization step.

Q4: My product is an oil or fails to precipitate during the work-up. What should I do?

This is a common work-up challenge, especially if the product has moderate polarity. If neutralization with a base (e.g., sodium bicarbonate solution) does not induce precipitation, consider the following:[4]

  • Confirm Neutralization: Use pH paper to ensure the aqueous layer is neutral or slightly basic (pH 7-8).

  • Liquid-Liquid Extraction: If precipitation fails, extract the product from the aqueous mixture using an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Solvent Trituration: After evaporating the extraction solvent, try triturating the resulting oil or crude solid with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

Section 3: In-Depth Troubleshooting & Optimization Protocols

Optimizing Reaction Conditions

A systematic approach to optimizing reaction parameters is the most effective way to improve yield.[6]

A. Stoichiometry

While a 1:1 molar ratio is theoretically required, impurities or side reactions can consume starting materials. Using a slight excess of the more stable and often more accessible reagent, morpholine-4-carbothioamide, can drive the reaction to completion.

ReagentMolar EquivalentsRationale
Chloroacetic Acid1.0Limiting Reagent
Morpholine-4-carbothioamide1.1 - 1.2Ensures complete consumption of the α-halo acid.
Solvent-See Table 2
Temperature-See Table 2
Table 1: Recommended Reagent Stoichiometry.

B. Solvent and Temperature Screening

The choice of solvent is one of the most impactful decisions in this synthesis.[7][8] Polar protic solvents like ethanol are common as they effectively solvate the intermediates. However, higher boiling point aprotic solvents like DMF or toluene can allow for higher reaction temperatures, which may be necessary to drive the final dehydration step.

Experimental Protocol: Parallel Reaction Screening

  • Set up four identical reaction vials, each with a magnetic stir bar.

  • To each vial, add chloroacetic acid (e.g., 1.0 mmol).

  • To each vial, add morpholine-4-carbothioamide (1.1 mmol).

  • To each vial, add 5 mL of the designated solvent (see Table 2).

  • Heat the reactions to the specified temperature and monitor by TLC every hour.

  • Upon completion (disappearance of the limiting reagent), perform an identical work-up procedure for each reaction and compare the isolated yields.

SolventTemperature (°C)Typical Reaction Time (h)Expected YieldNotes
EthanolReflux (~78°C)4 - 8ModerateGood starting point; easy to handle.[9]
AcetonitrileReflux (~82°C)3 - 6Moderate to GoodCan lead to cleaner reactions than alcohols.
TolueneReflux (~110°C)2 - 4Good to ExcellentHigher temperature can accelerate dehydration.[6]
DMF100°C2 - 4Good to ExcellentExcellent solvating power, but harder to remove.
Table 2: Comparative Yields Under Different Reaction Conditions.
Work-up and Purification Protocol

Step-by-Step Methodology:

  • Cooling & Dilution: Once the reaction is complete by TLC, cool the mixture to room temperature. If using a high-boiling solvent like DMF or toluene, dilute the reaction mixture with an equal volume of ethyl acetate to facilitate extraction.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Check the pH to ensure it is ~7-8.

  • Extraction or Filtration:

    • If a solid precipitates: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water, followed by a small amount of cold diethyl ether or hexanes to remove non-polar impurities.[2]

    • If no solid forms: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Purify the crude solid by recrystallization. A solvent system of ethanol/water or ethyl acetate/hexanes often provides high-purity crystals. Dissolve the crude product in a minimum amount of the hot, more polar solvent and slowly add the less polar anti-solvent until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.

Section 4: Visual Troubleshooting Workflow

When encountering low yields, a logical progression of checks can quickly identify the root cause.

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// Start Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Decisions Check_TLC [label="Analyze TLC of\nCrude Reaction Mixture", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; High_SM [label="High Amount of\nStarting Material (SM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Many_Spots [label="Multiple Side Products?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Actions Action_Purity [label="Verify Purity of\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_TempTime [label="Increase Temperature\nor Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Stoich [label="Check Stoichiometry\n(Use slight excess of thioamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_LowerTemp [label="Lower Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Solvent [label="Change Solvent\n(e.g., to ACN from EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End End [label="Optimized Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_TLC; Check_TLC -> High_SM; Check_TLC -> Many_Spots [label=" [No]"];

High_SM -> Action_Purity [label=" [Yes]"]; High_SM -> Action_TempTime [label=" [No]"]; Action_Purity -> Action_Stoich; Action_Stoich -> End; Action_TempTime -> End;

Many_Spots -> Action_LowerTemp [label=" [Yes]"]; Action_LowerTemp -> Action_Solvent; Action_Solvent -> End; } enddot Caption: Figure 2: A workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Activity of New[2][10]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules, 20(9), 15948-15962.

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gevorkyan, A. A., et al. (2011). Synthesis of 2-substituted aminothiazol-4(5H)-ones proceeding from carboxylactones. Chemistry of Heterocyclic Compounds, 47(4), 475-481.
  • Gevorkyan, A. A., et al. (2011). Synthesis of 2-substituted aminothiazol-4(5H)-ones proceeding from carboxylactones. ResearchGate. Retrieved from [Link]

  • Ananthan, S., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 21(1), 359-363.
  • Fleming, P. E., et al. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(22), 3499-3502.
  • Toldy, L., et al. (1972). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1545-1548.
  • Gelin, S., & Albrand, M. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 944-997.
  • Wang, L., et al. (2012).
  • Mondal, P., & Guria, M. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(56), 35389-35393.
  • Arshad, N., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114.
  • Mondal, P., & Guria, M. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(56), 35389-35393. Available from: [Link]

  • Warzecha, H., et al. (2012). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437.
  • Asif, A., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Retrieved from [Link]

  • Constantin, S., et al. (2016). Optimization of the synthesis of some new thiazolidine-4-one derivatives with xanthine scaffold.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 263.
  • Contreras, J. M., et al. (2012). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Bioorganic & Medicinal Chemistry Letters, 22(12), 4058-4061.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Retrieved from [Link]

  • Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Medicinal Chemistry.
  • Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Hentemann, M. F., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320.
  • Bondock, S., et al. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC, 2006(x), 1-6.
  • da Silva, G. F., et al. (2017). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 28(10), 1956-1967.
  • Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(3), 209-221.
  • Kumar, R., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4443.

Sources

Optimization

troubleshooting crystallization issues of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the isolation and purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the isolation and purification of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one .

Executive Summary: The Structural Challenge

Crystallizing 2-morpholin-4-yl-1,3-thiazol-4(5H)-one is notoriously difficult due to its unique structural features. The molecule features a rigid, highly polar thiazol-4(5H)-one core coupled with a flexible morpholine ring. The active methylene group at the C5 position is slightly acidic and prone to degradation, while the multiple heteroatoms (N, O, S) act as strong hydrogen-bond acceptors. This combination frequently leads to liquid-liquid phase separation (oiling out), solvent entrapment, or chemical degradation during thermal cycling [5].

Diagnostic Workflow

CrystallizationTroubleshooting Start Start Crystallization Workflow: 2-morpholin-4-yl-1,3-thiazol-4(5H)-one Observation Primary Observation Upon Cooling or Anti-Solvent Addition? Start->Observation OilingOut Oiling Out (Liquid-Liquid Phase Separation) Observation->OilingOut NoCrystals Solution Remains Clear (No Nucleation Occurs) Observation->NoCrystals Degradation Color Change / Impurities (Chemical Degradation) Observation->Degradation ActionOil 1. Reheat to single phase 2. Add seed crystals above cloud point 3. Reduce cooling rate OilingOut->ActionOil ActionNoCryst 1. Evaporate 50% of solvent 2. Introduce non-polar anti-solvent 3. Scratch flask to induce nucleation NoCrystals->ActionNoCryst ActionDegrad 1. Switch to aprotic solvent (e.g., EtOAc) 2. Minimize thermal exposure 3. Avoid alkaline conditions Degradation->ActionDegrad

Figure 1: Diagnostic decision tree for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one crystallization.

Core Troubleshooting Guide

Q1: Why does my sample "oil out" (form a separate liquid phase) instead of crystallizing upon cooling? A1: Oiling out (liquid-liquid phase separation, or LLPS) occurs when the crystallization temperature is higher than the melting point of the solute-solvent mixture. The morpholine ring in your compound introduces conformational flexibility, which lowers the lattice energy. Furthermore, trace impurities dramatically depress the melting point [1]. Causality & Solution: When the solution cools, it crosses the binodal curve before reaching the solubility curve. To fix this, you must bypass the cloud point. Reheat the mixture until it is a single clear phase, add a small amount of the "soluble" solvent to lower the concentration, and introduce seed crystals at a temperature just above where the oiling out historically occurs. This forces primary nucleation before phase separation can begin [1].

Q2: I am getting a very poor yield, and NMR shows a lot of the compound remains in the mother liquor. How can I improve recovery? A2: This indicates that the compound is too soluble in your chosen solvent system at the final temperature, or that supersaturation was not adequately relieved. Thiazol-4-ones are highly polar and can form strong hydrogen bonds with protic solvents, keeping them dissolved [5]. Causality & Solution: If the mother liquor leaves a large residue upon evaporation, too much solvent was used [1]. Switch to an anti-solvent crystallization approach. Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) and diffuse a miscible anti-solvent (e.g., DCM or pentane) into the system [3].

Q3: My crystals are forming, but elemental analysis and NMR show trapped solvent molecules that won't come out under high vacuum. Why? A3: The target molecule contains multiple strong hydrogen bond acceptors (the morpholine oxygen, thiazolone nitrogen, and carbonyl oxygen). These heteroatoms coordinate with protic solvents (like methanol or water) or polar aprotic solvents, trapping them in the crystal lattice voids to form stable solvates. Causality & Solution: Highly volatile solvents or those with long alkyl chains are prone to becoming trapped in the lattice, causing structural disorder [2]. If a solvate forms, perform a solvent-slurry conversion: suspend the crystals in a non-coordinating anti-solvent (like heptane) and stir at 50°C for 24 hours to facilitate a solvent-mediated phase transition to the unsolvated polymorph.

Q4: The compound seems to degrade or change color (darken) during hot recrystallization. What is happening? A4: 4-Thiazolidinones and thiazol-4(5H)-ones are susceptible to chemical degradation—specifically, hydrolysis of the thiazolone ring or oxidation of the sulfur atom—particularly under alkaline conditions or prolonged heating [4]. Causality & Solution: The active methylene group at C5 and the carbonyl/imine-like bonds can hydrolyze in protic solvents containing trace water or base [5]. Avoid prolonged boiling in alcohols or water. Use aprotic solvents like ethyl acetate or acetone, and ensure the crystallization is performed rapidly without excessive thermal stress.

Quantitative Data: Solvent Selection Matrix

To optimize your thermodynamic pathways, utilize the following solvent matrix tailored for the polarity and stability profile of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Solvent CategoryRecommended SolventsSolvents to AvoidRationale / Causality
Primary (Good) Solvents DMF, DMSO, Ethyl AcetateMethanol, Water, EthanolAprotic solvents (DMF/DMSO) dissolve the polar core well without risking hydrolysis [3]. Protic solvents can cause ring-opening upon prolonged heating[4].
Anti-Solvents Heptane, Cyclohexane, DCMDiethyl ether, Long-chain alkanesNon-polar anti-solvents force precipitation. Avoid highly volatile ethers or long-chain alkanes as they easily trap in the crystal lattice, causing degradation of crystal quality [2].

Experimental Protocols

Protocol A: Vapor Diffusion Crystallization (For Poorly Soluble or Oiling-Out Samples)

Self-Validating Check: The inner vial's liquid volume should visibly increase over 48 hours, indicating successful vapor transfer. If the volume decreases, the solvent vapor pressures are mismatched.

  • Dissolution: Dissolve 50 mg of the compound in a minimal amount of DMF (approx. 0.5 - 1.0 mL) in a small 4 mL open glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous impurities (dust, undissolved salts) that could cause premature, low-quality nucleation.

  • Chamber Setup: Place the open 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Dichloromethane) [3].

  • Sealing and Incubation: Cap the 20 mL vial tightly. Leave undisturbed at room temperature for 48–72 hours.

  • Harvesting: As the anti-solvent vapors diffuse into the DMF, the metastable zone is crossed slowly, yielding high-quality single crystals. Filter and wash with cold anti-solvent.

Protocol B: Seeding and Controlled Cooling (To Prevent Oiling Out)

Self-Validating Check: The solution must remain completely clear until the seed crystals begin to grow. If the solution turns milky/cloudy before crystal growth is observed, LLPS (oiling out) has occurred, and you must reheat the system.

  • Saturation: Dissolve the compound in Ethyl Acetate at 60°C until fully saturated. Add an extra 10% volume of solvent to ensure it is slightly below saturation at the boiling point [1].

  • Cooling to Metastable Zone: Cool the solution slowly (0.5°C/min) to 45°C.

  • Seeding: Introduce 1-2 mg of pure, dry seed crystals. Causality: Seeding bypasses the high energy barrier for primary nucleation, forcing the compound to crystallize before it reaches the liquid-liquid phase separation point.

  • Aging: Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish and consume supersaturation.

  • Final Cooling: Cool to 5°C at a rate of 0.1°C/min. Filter the resulting crystalline suspension.

Frequently Asked Questions (FAQs)

Q: Can I use rotary evaporation to recover my compound if the crystallization fails completely? A: Yes. If crystallization fails or oils out irreversibly, you can remove the solvent via rotary evaporation to recover the crude solid and attempt a different solvent system. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation [1].

Q: How fast should the crystallization occur once it starts? A: Rapid crystallization is highly discouraged as it traps impurities and solvent molecules within the lattice. Ideally, crystals should begin forming approximately 5 minutes after seeding or cooling, with growth continuing steadily over a period of 20 to 60 minutes [1].

Q: What if I only get a gel instead of crystals or an oil? A: Gelation occurs when the compound forms an extended, disordered hydrogen-bonded network with the solvent rather than a packed crystal lattice. Break the gel by heating, then add a hydrogen-bond disrupting co-solvent (like a small amount of THF) before cooling slowly.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Guide for crystallization Source: University of Fribourg URL:[Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Source: ResearchGate URL:[Link]

  • Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: structures and factors determining the selectivity and tautomeric equilibrium in solution Source: Beilstein Journal of Organic Chemistry (via NIH/PMC) URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one Derivatives

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks and purity issues when synthesizing 2-morpholin-4-yl-1,3-thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks and purity issues when synthesizing 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives. These compounds are critical scaffolds in drug development, but their synthesis requires precise control over nucleophilic cyclocondensation and amine substitution pathways.

This guide bypasses generic advice to provide you with field-proven causality, self-validating protocols, and authoritative mechanistic insights.

Synthetic Workflows & Reaction Logic

There are two primary synthetic routes to achieve the 2-morpholino-thiazol-4-one core. Pathway A relies on the cyclocondensation of a thiourea derivative with an α -halo acid, while Pathway B utilizes direct amine substitution on a pre-formed thiazolidinone ring.

SynthesisWorkflow N1 Morpholine + Isothiocyanate N2 Morpholine-4- carbothioamide N1->N2 Addition N4 2-Morpholin-4-yl- 1,3-thiazol-4(5H)-one N2->N4 Cyclocondensation (Pathway A) N3 Chloroacetic Acid + NaOAc / EtOH N3->N4 Reagent N5 2-Thioxo-1,3- thiazolidin-4-one N5->N4 Amine Substitution (Pathway B) N6 Morpholine / Refluxing EtOH N6->N4 Reagent

Synthetic pathways for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives (Max Width: 760px).

Troubleshooting FAQs

Q: Why is my cyclocondensation yield (Pathway A) consistently below 40%? A: The most common failure point is the choice of base. Using strong bases (e.g., NaOH or KOH) initiates competitive hydrolysis of the chloroacetic acid or the newly formed thiazolidinone ring, leading to ring-opened side products like thioglycolic acid derivatives. To ensure the nucleophilic attack of the sulfur atom on the α -carbon is followed by successful cyclization, you must use a mild base. Anhydrous sodium acetate is the field standard because it neutralizes the generated HCl without hydrolyzing the product ()[1].

Q: During amine substitution (Pathway B), why am I observing multiple spots on TLC and a highly impure crude? A: This indicates desulfurization or ring cleavage. While morpholine is an excellent nucleophile for displacing H2​S at the C2 position of 2-thioxo-1,3-thiazolidin-4-ones, prolonged heating or using a large excess of morpholine can cleave the C-S bond of the thiazolidinone core. You must strictly monitor the reaction via TLC and quench it the moment the starting material is consumed. Refluxing in absolute ethanol is preferred over higher-boiling solvents to naturally cap the thermal energy applied ()[2].

Q: How can I eliminate unreacted morpholine-4-carbothioamide from my final product without column chromatography? A: Exploit the solubility differentials. The unreacted thiourea intermediate and sodium acetate byproducts are moderately soluble in cold water, whereas the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivative is not. Quenching the reaction mixture in ice-cold distilled water precipitates the target compound. Subsequent extraction with ethyl acetate and recrystallization from absolute ethanol provides the pure regioisomer without the need for silica gel chromatography ()[3].

TroubleshootingLogic Start Low Yield or Impure Product? Check1 TLC shows unreacted thiourea intermediate? Start->Check1 Fix1 Increase reflux time & verify NaOAc is anhydrous Check1->Fix1 Yes Check2 Evidence of ring opening or desulfurization? Check1->Check2 No Fix2 Lower temperature & reduce amine equivalents Check2->Fix2 Yes Fix3 Aqueous wash & recrystallize from absolute ethanol Check2->Fix3 No (Purification Issue)

Decision tree for resolving low yields and impurities in thiazolidinone synthesis.

Quantitative Optimization Data

To prevent unnecessary trial and error, review the summarized optimization data for the cyclocondensation reaction (Pathway A). The causality behind the yield variations highlights the importance of balancing thermal energy with base strength.

Table 1: Optimization of Reaction Conditions for Cyclocondensation

SolventBase (Equiv)TemperatureTimeYield (%)Mechanistic Observation / Causality
DMFNaOH (1.5)100°C2 h< 20%Strong base causes rapid thiazolidinone ring hydrolysis.
EthanolTriethylamine (1.5)Reflux (78°C)6 h55%Incomplete cyclization; organic base is suboptimal for proton transfer here.
Acetic AcidNaOAc (1.5)Reflux (118°C)4 h72%Good yield, but workup is tedious due to the high boiling point of the solvent.
Ethanol Anhydrous NaOAc (1.5) Reflux (78°C) 5 h 85–92% Optimal mild conditions; prevents desulfurization and hydrolysis.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not skip the TLC checkpoints, as they are your primary feedback loop for reaction causality.

Protocol A: Cyclocondensation via Chloroacetic Acid
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve morpholine-4-carbothioamide (10 mmol) in 25 mL of absolute ethanol.

  • Reagent Addition: Add chloroacetic acid (11 mmol) and strictly anhydrous sodium acetate (15 mmol) to the stirring solution.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 4–6 hours.

  • Validation Check: Monitor the consumption of the thiourea intermediate via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The reaction is complete when the starting material spot disappears.

  • Workup: Concentrate the mixture under reduced pressure to one-third of its volume. Pour the concentrated residue into 50 mL of ice-cold distilled water to induce precipitation.

  • Purification: Filter the crude solid under vacuum, wash thoroughly with cold water to remove residual sodium acetate, and recrystallize from absolute ethanol to yield the pure derivative.

Protocol B: Direct Amine Substitution
  • Preparation: Suspend 2-thioxo-1,3-thiazolidin-4-one (10 mmol) in 20 mL of absolute ethanol.

  • Amine Addition: Add morpholine (12 mmol) dropwise at room temperature while stirring.

  • Thermal Activation: Heat the mixture to reflux. Caution: This reaction evolves hydrogen sulfide ( H2​S ) gas. Perform strictly in a well-ventilated fume hood.

  • Validation Check (Critical): Reflux for 2–3 hours, checking TLC every 30 minutes. Stop heating immediately upon consumption of the starting material to prevent ring cleavage.

  • Workup & Purification: Cool the mixture to room temperature. If the product does not precipitate natively, concentrate the solvent and induce crystallization by adding cold water. Extract with ethyl acetate (3 × 20 mL), wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate. Recrystallize the final residue from absolute ethanol.

References

  • Kamal Kandeel et al., "Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity", ARKIVOC, 2006. URL:[Link]

  • M.A. Metwally et al., "2-Amino-4-thiazolidinones: Synthesis and Reactions", Journal of Sulfur Chemistry, 31(4), 315-332, 2010. URL:[Link]

  • S. G. Patil et al., "Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity", Journal of Chemical and Pharmaceutical Research, 3(3):69-76, 2011. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-morpholin-4-yl-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS 16781-67-2)[1]. Due to its chemical structure, this compound, like many heterocyclic molecules, can exhibit limited solubility in aqueous media, which can complicate biological assays, formulation development, and in vivo studies.[2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 2-morpholin-4-yl-1,3-thiazol-4(5H)-one expected to have low aqueous solubility?

A1: The solubility of a compound is determined by its molecular structure. While the morpholine group can increase hydrophilicity, the core thiazol-4(5H)-one ring system is largely hydrophobic. The overall solubility is a balance between these competing characteristics. Many thiazole and thiazolidinone derivatives are known to be poorly soluble in water due to their crystalline nature and the energy required to break the crystal lattice structure during dissolution.[2][3]

Q2: What is the first and most critical step I should take when I observe precipitation?

A2: The first step is to confirm the identity and purity of your compound. Impurities from synthesis can sometimes be the cause of poor solubility or unexpected precipitation. Following confirmation, the simplest initial technique to investigate is pH modification. The morpholine moiety contains a tertiary amine, which is weakly basic. Therefore, the compound's solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions (pH < 7) where the morpholine nitrogen becomes protonated and forms a more soluble salt.[4][5][6]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A3: This is a very common issue known as "precipitation upon dilution."[7] The compound is soluble in the concentrated organic solvent (DMSO) but becomes supersaturated when diluted into the aqueous buffer, where its solubility is much lower. The final concentration in your assay exceeds its aqueous solubility limit, causing it to "crash out" of the solution. Simply lowering the final concentration of the compound may solve the issue, but if a higher concentration is needed, a formulation strategy is required.

Q4: Are there general strategies to improve the solubility of such compounds?

A4: Yes, there are several well-established techniques for enhancing the aqueous solubility of poorly soluble drugs and research compounds.[8][9] These include:

  • pH Adjustment: Leveraging ionizable functional groups.[10]

  • Co-solvents: Using a mixture of water and a miscible organic solvent.[11][12]

  • Surfactants: Forming micelles that encapsulate the compound.[13][14]

  • Complexation: Using cyclodextrins to form inclusion complexes.[15][16]

  • Amorphous Solid Dispersions: Converting the compound from a crystalline to a higher-energy amorphous state.[17][18]

Each of these methods is addressed in the troubleshooting guide below.

Troubleshooting Guide: Issues & Solutions

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: The compound needs to be dissolved in a neutral pH buffer (e.g., PBS at pH 7.4) for a cell-based assay, but it precipitates.

Question: How can I maintain the solubility of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one at physiological pH without altering the buffer?

Answer: When altering the pH of the bulk medium is not an option, you must modify the formulation of the compound itself. The three most common approaches for this scenario are using co-solvents, surfactants, or cyclodextrins.

Solution A: Co-Solvent System

The use of co-solvents involves adding a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[11][19] Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[12][20]

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity in the solvent for the solute molecule. This effectively makes the aqueous environment more "hospitable" to the non-polar parts of your compound.[21]

Considerations:

  • Toxicity: Ensure the final concentration of the co-solvent is non-toxic to your cells. Typically, ethanol concentrations should be kept below 1%, and PEG 400 below 0.5%.

  • Assay Interference: Verify that the co-solvent does not interfere with your experimental endpoint.

  • Prepare several stock solutions of your compound in 100% of the chosen co-solvent (e.g., Ethanol, PG, PEG 400) at a high concentration (e.g., 20 mM).

  • In separate vials, prepare different co-solvent/buffer mixtures (e.g., 5% PEG 400 in PBS, 10% PEG 400 in PBS, etc.).

  • Add the compound stock solution to the co-solvent/buffer mixtures to achieve your desired final concentration.

  • Vortex thoroughly and allow the solutions to equilibrate for at least one hour.

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the samples, filter the supernatant through a 0.22 µm PVDF filter, and determine the concentration using a validated analytical method like HPLC.

Solution B: Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[16][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[22][23]

Causality: The hydrophobic thiazolone portion of your molecule can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble compound and carrying it into solution.[24]

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v HP-β-CD in PBS).

  • Slowly add the solid powder of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one to the stirring cyclodextrin solution. The molar ratio of the compound to cyclodextrin is critical and often requires optimization, typically starting at 1:1 or 1:2.[25]

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow the complex to reach equilibrium.

  • After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The clear filtrate is your stock solution of the compound-cyclodextrin complex. Determine its precise concentration via HPLC or UV-Vis spectroscopy.

Issue 2: A high concentration stock solution (>1 mM) is required for an in vivo study, and simple pH adjustment leads to buffering capacity issues upon injection.

Question: How can I prepare a concentrated, injectable solution of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one that is biocompatible?

Answer: For high-concentration formulations, especially for in vivo use, creating an amorphous solid dispersion is a powerful technique. This approach can significantly increase the apparent solubility and dissolution rate of a compound.[18][26] Alternatively, a carefully formulated surfactant system can be employed.

Solution A: Amorphous Solid Dispersion (ASD)

This advanced technique involves dispersing the compound at a molecular level within a solid polymer matrix.[17] By converting the drug from its stable, low-energy crystalline form to a high-energy, disordered amorphous state, its apparent solubility can be increased by several orders of magnitude.[27][28]

Causality: The amorphous form of a drug does not have a stable crystal lattice. Consequently, less energy is required to dissolve it compared to its crystalline counterpart, leading to higher apparent solubility and a faster dissolution rate.[26] The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.[27]

  • Select a suitable polymer carrier that is soluble in a common organic solvent (e.g., PVP K30, Soluplus®, or HPMC-AS).

  • Dissolve both the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one and the polymer in a suitable volatile organic solvent (e.g., methanol or acetone) in a predetermined ratio (e.g., 1:3 drug-to-polymer by weight).

  • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Further dry the resulting solid under high vacuum for 24 hours to remove any residual solvent.

  • The resulting solid powder is the amorphous solid dispersion. Its amorphous nature should be confirmed using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • This ASD powder can then be dissolved in an aqueous medium for administration. Test its solubility by adding the powder to the vehicle and measuring the dissolved concentration over time.

Solution B: Surfactant-Based Micellar Formulation

Surfactants are amphiphilic molecules that can form spherical structures called micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC).[29] These micelles have a hydrophobic core and a hydrophilic shell.[13]

Causality: The poorly soluble compound partitions into the hydrophobic core of the micelle, while the hydrophilic shell allows the entire structure to remain dispersed in the aqueous medium.[13][30] This is a common method used in pharmaceutical formulations to solubilize water-insoluble drugs.[14][31] Biocompatible non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are often used.[19]

  • Prepare an aqueous solution of a biocompatible surfactant (e.g., 2% w/v Tween® 80 in saline) that is well above its CMC.

  • Slowly add the solid 2-morpholin-4-yl-1,3-thiazol-4(5H)-one powder to the surfactant solution while stirring vigorously.

  • Slight heating (e.g., to 40°C) can sometimes facilitate the solubilization process.

  • Continue stirring until the solution becomes clear. This may take several hours.

  • Filter the final solution through a sterile 0.22 µm filter before use.

Data Summary & Visualization
Illustrative Solubility Enhancement Data

The following table provides hypothetical, yet plausible, quantitative data on the solubility of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one in various media to illustrate the effectiveness of the described techniques.

Formulation VehicleAchieved Solubility (µg/mL)Fold Increase (vs. Water)Relevant Protocol
Deionized Water (pH ~6.5)51x-
0.1 M HCl (pH 1.0)1500300x-
PBS (pH 7.4)20.4x-
5% PEG 400 in PBS (pH 7.4)5511x1
2% Tween® 80 in PBS (pH 7.4)25050x4
10% HP-β-CD in PBS (pH 7.4)750150x2
1:3 ASD with PVP K30 (reconstituted in PBS pH 7.4)2200440x3
Diagrams of Mechanisms and Workflows

Below are diagrams created using Graphviz to visualize key processes.

G cluster_0 Troubleshooting Workflow cluster_1 Formulation Strategies start Precipitation Observed in Aqueous Buffer check_pH Is pH adjustment permissible for the assay? start->check_pH adjust_pH Adjust pH to < 5 with HCl (Most effective for weak bases) check_pH->adjust_pH Yes no_pH pH must remain neutral check_pH->no_pH No cosolvent Try Co-solvents (e.g., PEG 400, Ethanol) no_pH->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin surfactant Use Surfactants (e.g., Tween 80) cyclodextrin->surfactant asd Prepare Amorphous Solid Dispersion (ASD) (For highest concentration) surfactant->asd

Caption: A workflow for troubleshooting solubility issues.

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 Water-Soluble Complex compound Thiazolone (Hydrophobic) plus + cd Cyclodextrin arrow => cd_complex Cyclodextrin compound_inside Thiazolone

Caption: Encapsulation by a cyclodextrin.

G cluster_0 Surfactant Micelle Formation cluster_1 Micelle in Water compound Thiazolone (Hydrophobic) plus + Surfactants => s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 compound_center Thiazolone t1 s1->t1 t2 s2->t2 t3 s3->t3 t4 s4->t4 t5 s5->t5 t6 s6->t6

Sources

Troubleshooting

Technical Support Center: Stability Testing and Degradation Pathway Analysis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Welcome to the technical support guide for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols for establishing the stability profile of this molecule. Our approach is grounded in established regulatory frameworks and first-principles chemical knowledge to ensure the integrity and reliability of your experimental outcomes.

Introduction: Why Stability Testing is Critical

2-morpholin-4-yl-1,3-thiazol-4(5H)-one belongs to the thiazolidin-4-one class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its association with a wide range of biological activities.[1][2] Before any therapeutic potential can be realized, a thorough understanding of a molecule's chemical stability is paramount. Stability testing provides critical information on how the quality of the active pharmaceutical ingredient (API) varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are an essential component of this process, helping to identify likely degradation products and establish stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[3]

This guide will walk you through the common challenges and questions encountered during the stability assessment of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, ensuring your study is robust, efficient, and scientifically sound.

Section 1: FAQs - Initial Experimental Design & Analytical Method

This section addresses the foundational questions that arise when initiating a stability study for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Q1: What is the most suitable analytical technique for monitoring the stability of this compound? A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and the most appropriate choice. This technique offers the high resolution required to separate the parent compound from its potential degradation products. The thiazol-4(5H)-one core possesses a chromophore that allows for sensitive UV detection. A study on a similar thiazole derivative successfully used HPLC with a C18 column and a methanol:water mobile phase, which serves as an excellent starting point.[4]

Q2: How do I develop a "stability-indicating" HPLC method? A2: A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. The core principle is to prove peak purity.

  • Causality: You must intentionally degrade the compound under a variety of stress conditions (acid, base, oxidation, heat, light). The goal is to generate the potential degradants. Your HPLC method must then demonstrate baseline resolution between the parent peak and all degradant peaks.

  • Validation: Use a photodiode array (PDA) detector to assess peak purity across the entire peak. An impure peak will show a mixed UV spectrum. This is a self-validating check; if you can resolve all stress-induced peaks, the method is considered stability-indicating for those conditions.

Q3: What are the critical starting parameters for my HPLC method development? A3:

  • Column: Start with a robust, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is highly recommended over an isocratic one. A gradient allows for the effective separation of degradants that may have very different polarities from the parent compound. Begin with a gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (acetonitrile or methanol).

  • Detection Wavelength: Determine the UV λmax of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one by scanning a dilute solution. A related thiazole derivative was detected at 238 nm, which can be a good initial wavelength to monitor.[4]

  • Flow Rate: 1.0 mL/min is a standard starting flow rate for a 4.6 mm ID column.

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is designed to accelerate the degradation process to identify potential degradation pathways.[3] This section provides solutions to common issues encountered during these experiments.

Hydrolytic Degradation (Acid & Base Catalyzed)

Q1: My compound degraded almost instantly upon adding 0.1 M NaOH. How can I study this pathway without complete loss of the parent compound? A1: This indicates high lability to basic hydrolysis, which is expected for the thiazol-4(5H)-one ring due to the presence of a thioester-like functional group.

  • Troubleshooting Steps:

    • Reduce Molarity: Use a lower concentration of base (e.g., 0.01 M or 0.001 M NaOH).

    • Lower Temperature: Perform the study at a reduced temperature (e.g., room temperature or 4°C) instead of heating.

    • Time-Course Analysis: Sample the reaction at very short intervals (e.g., 5, 15, 30, and 60 minutes) to capture the initial formation of degradants before the parent compound is fully consumed.

  • Expert Insight: The primary site of basic hydrolysis is likely the cleavage of the C-S bond within the ring, leading to the formation of a morpholino-thiocarbamic acid intermediate, which may further degrade.

Q2: I observed very little degradation under acidic conditions (0.1 M HCl at 60°C for 24 hours). Is the compound acid-stable? A2: While possible, it's more likely that the conditions are not strenuous enough. The morpholine nitrogen may be protonated, which can sometimes stabilize the molecule.

  • Troubleshooting Steps:

    • Increase Acid Strength: Escalate the acid concentration to 1 M HCl.

    • Increase Temperature: Increase the temperature to 80°C or reflux conditions.

    • Extend Duration: Extend the study duration to 48 or 72 hours.

  • Causality: The goal of forced degradation is to achieve 5-20% degradation. No degradation provides no information about the pathway. You must find conditions that produce a measurable loss of the parent compound.

Oxidative Degradation

Q1: What are the most likely products of oxidative degradation with H₂O₂? A1: The sulfur atom in the thiazolidinone ring is the most susceptible site for oxidation.

  • Expected Products: You should anticipate the formation of the corresponding sulfoxide as the primary product, and potentially the sulfone under more forcing conditions.

  • Expert Insight: These oxidative products will be significantly more polar than the parent compound. Expect them to elute much earlier in your reversed-phase HPLC method. The formation of sulfones from thiazolines has been documented.[5]

Q2: My chromatogram shows a broad, tailing peak for the parent compound after treatment with hydrogen peroxide. What is happening? A2: This is often caused by residual peroxide in the sample injected onto the HPLC column.

  • Troubleshooting Steps:

    • Quench the Reaction: Before injection, quench the residual H₂O₂ by adding a small amount of a dilute sodium sulfite or sodium thiosulfate solution.

    • Dilute the Sample: Diluting the sample further with the mobile phase can also mitigate the on-column effects of the oxidant.

  • Trustworthiness: Failing to neutralize the oxidant can cause continuous degradation post-sampling and damage the stationary phase of your HPLC column, compromising the validity of all subsequent results.

Photolytic & Thermal Degradation

Q1: My solid API shows no change under ICH Q1B photostability conditions, but my solution darkens slightly. HPLC shows only a minor new peak. Why the discrepancy? A1: This is a classic observation where a highly chromophoric (light-absorbing) degradant is formed at a very low concentration.

  • Explanation: The color change is visible to the eye because the degradant has a high molar absorptivity, but its concentration may be below the limit of quantitation (LOQ) of your HPLC method. This does not mean the compound is stable.

  • Actionable Advice:

    • Wavelength Analysis: Review the data from your PDA detector. The minor peak may have a very different UV spectrum and a λmax where it could be more sensitively detected.

    • Concentrate the Sample: If possible, concentrate the stressed sample to try and bring the impurity peak above the LOQ for characterization.

Q2: How can I be sure that the degradation I see in my heated solution sample is due to thermal stress and not just accelerated hydrolysis? A2: This is a critical point of experimental design.

  • Control Experiment: Perform a parallel thermal stress study in a non-aqueous, aprotic solvent (e.g., acetonitrile or DMF). If you observe degradation in the aqueous sample but not in the aprotic sample, the pathway is primarily hydrolytic. If degradation occurs in both, you have identified a true thermolytic degradation pathway.

Section 3: Standard Operating Protocols

These protocols provide a validated starting point for your experiments. Always operate within your institution's safety guidelines and use appropriate personal protective equipment (PPE).

Protocol 3.1: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC with Gradient Pump, Autosampler, Column Thermostat, and PDA Detector.

  • Column: Waters SunFire C18, 4.6 x 250 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B Curve
    0.0 95 5 6
    20.0 5 95 6
    25.0 5 95 6
    25.1 95 5 6

    | 30.0 | 95 | 5 | 6 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA scan 200-400 nm, extraction at 238 nm.[4]

  • Injection Volume: 10 µL.

  • System Suitability: Prepare a solution containing the parent compound and a stressed (e.g., base-hydrolyzed) sample. Verify that the resolution between the parent and the main degradant is >2.0.

Protocol 3.2: Forced Degradation Procedure
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one in acetonitrile or a 50:50 acetonitrile:water mixture.

  • General Procedure: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. After the stress period, cool the vial to room temperature, neutralize if necessary, and dilute with mobile phase to a final concentration of ~50 µg/mL for HPLC analysis.

Stress ConditionReagent/ConditionProcedureNeutralization Step
Acid Hydrolysis 1 M HClHeat at 80°C for 24 hours.Add 1 mL of 1 M NaOH.
Base Hydrolysis 0.01 M NaOHMaintain at RT for 4 hours.Add 1 mL of 0.01 M HCl.
Oxidation 3% H₂O₂Maintain at RT for 24 hours.Add a few grains of Na₂SO₃.
Thermal (Solution) Deionized WaterHeat at 80°C for 48 hours.None required.
Photolytic (Solid) ICH Q1B Option 1Expose solid powder to 1.2 million lux hours and 200 W·h/m².None required.
Photolytic (Solution) ICH Q1B Option 1Expose 100 µg/mL solution in quartz cuvette.None required.

Section 4: Elucidation of Degradation Pathways

Identifying the structure of degradation products is crucial for understanding the molecule's liabilities.

Workflow for Degradant Identification

The following workflow is a systematic approach to identifying unknown peaks in your stability chromatograms.

G cluster_stress Stress Testing cluster_analysis Analysis & Identification A Prepare API Solution B Apply Stress Condition (Acid, Base, Oxidative, etc.) A->B C Run Stability-Indicating HPLC-PDA Method B->C D Assess Peak Purity & Quantify Degradation C->D E Analyze with LC-MS to obtain m/z of Degradants D->E F Propose Structures Based on Mass Shift E->F G Isolate Degradant (Prep-HPLC or Fraction Collection) F->G If necessary H Confirm Structure (NMR, IR) G->H

Caption: Workflow for Forced Degradation and Structural Elucidation.

Proposed Degradation Pathways

Based on the chemical structure of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, the following degradation pathways are proposed as the most probable.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (Parent Molecule) Hydrolysis_Product 2-(morpholine-4-carbothioylamino)acetic acid (Ring-Opened Product) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Sulfoxide S-Oxide Derivative (Sulfoxide) Parent->Sulfoxide [O] e.g., H₂O₂ Sulfone S,S-Dioxide Derivative (Sulfone) Sulfoxide->Sulfone Stronger [O]

Caption: Proposed Primary Degradation Pathways for the Target Compound.

Section 5: Data Summary

Consolidate your findings in a clear, concise format. This table provides a template for summarizing your forced degradation results according to ICH guidelines.

Stress ConditionReagent/Conditions% DegradationNo. of Degradantsm/z of Major DegradantsPeak PurityMass Balance (%)
Acid Hydrolysis 1 M HCl, 80°C, 24hPass / Fail
Base Hydrolysis 0.01 M NaOH, RT, 4hPass / Fail
Oxidation 3% H₂O₂, RT, 24hPass / Fail
Thermal Water, 80°C, 48hPass / Fail
Photolytic (Solid) ICH Q1BPass / Fail
Photolytic (Solution) ICH Q1BPass / Fail

Trustworthiness Check: A good mass balance (typically 95-105%) indicates that all major degradation products have been detected by your analytical method, validating its stability-indicating nature.

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Kandeel, K.M., et al. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC. Available at: [Link]

  • NextSDS. (n.d.). 2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Popova, Y., et al. (2015). Synthesis and Biological Activity of New[4][6]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal, 49, 372-376. Available at: [Link]

  • Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(1), 46-56. Available at: [Link]

  • Lee, S.Y., et al. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. Bioorganic & Medicinal Chemistry, 98, 117578. Available at: [Link]

  • Hayakawa, M., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320. Available at: [Link]

  • Gilchrist, T.L., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (20), 2491-2502. Available at: [Link]

Sources

Optimization

reducing side products in 2-morpholin-4-yl-1,3-thiazol-4(5H)-one cyclization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. This guide is designed to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the cyclization reaction. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical solutions to minimize side product formation and maximize the yield and purity of your target compound.

Introduction to the Synthesis and its Challenges

The synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, a valuable scaffold in medicinal chemistry, is most commonly achieved via a Hantzsch-type condensation reaction. This typically involves the cyclization of a morpholino-substituted thiourea with an α-haloacetic acid or its ester derivative.[1][2] While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This guide will address the most common challenges, providing mechanistic insights and actionable protocols to overcome them.

Frequently Asked Questions & Troubleshooting

Problem 1: My final product is contaminated with a compound that shows a carbonyl stretch in the IR spectrum, but lacks the imine bond. What is this impurity and how can I avoid it?

Answer: This common impurity is likely thiazolidine-2,4-dione , the product of hydrolysis of the 2-imino group of your target molecule.[3] The imine functionality in 2-imino-4-thiazolidinones is susceptible to hydrolysis, particularly under acidic conditions, to yield a dione.

The hydrolysis is typically acid-catalyzed. The reaction proceeds through protonation of the exocyclic imine nitrogen, followed by nucleophilic attack of water on the iminocarbon. Subsequent proton transfer and elimination of morpholine lead to the formation of the more stable thiazolidine-2,4-dione.

reactant 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one protonated Protonated Imine reactant->protonated + H+ water_adduct Water Adduct protonated->water_adduct + H2O dione_intermediate Tetrahedral Intermediate water_adduct->dione_intermediate Proton Transfer product Thiazolidine-2,4-dione dione_intermediate->product - Morpholine morpholine Morpholine

Caption: Acid-catalyzed hydrolysis of the 2-imino group.

ParameterRecommendationRationale
pH Control Maintain a neutral to slightly basic pH during the reaction and workup. The use of a non-nucleophilic base like sodium acetate can buffer the reaction mixture.[1]Acidic conditions, which can arise from the hydrogen halide formed during the initial alkylation, promote hydrolysis of the imine.[3]
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can accelerate the rate of hydrolysis.
Workup Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and minimize the exposure of the product to aqueous acidic conditions.This neutralizes any acid present and reduces the contact time with water, thus minimizing hydrolysis.

If thiazolidine-2,4-dione has formed, it can often be separated from the desired product by column chromatography on silica gel. The dione is typically more polar than the 2-morpholino-substituted product.

Step-by-Step Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane.

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity with a more polar solvent like ethyl acetate. The desired product should elute before the more polar thiazolidine-2,4-dione.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the pure product.

Problem 2: I am observing an isomeric impurity that is difficult to separate from my desired product. What could it be?

Answer: You are likely forming a regioisomeric side product. Depending on the precise reaction pathway, this could be a pseudothiohydantoin or a related isomer resulting from alternative cyclization.

The formation of regioisomers arises from the different nucleophilic sites on the thiourea derivative attacking the electrophilic centers of the α-haloacetic acid derivative.

  • Desired Pathway (Hantzsch Synthesis): The sulfur atom of the morpholinothiourea acts as the initial nucleophile, attacking the α-carbon of the chloroacetic acid derivative. Subsequent intramolecular cyclization occurs via attack of a nitrogen atom onto the carbonyl carbon.

  • Pseudothiohydantoin Formation: An alternative pathway can involve the initial attack of a nitrogen atom of the thiourea onto the carbonyl carbon of the chloroacetic acid derivative, followed by intramolecular cyclization of the sulfur atom onto the α-carbon.[4][5]

start Morpholinothiourea + Chloroacetic Acid Derivative path1 Desired Pathway S-attack first start->path1 path2 Side Pathway N-attack first start->path2 product1 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one path1->product1 Intramolecular N-cyclization product2 Pseudothiohydantoin Isomer path2->product2 Intramolecular S-cyclization

Caption: Competing pathways leading to desired product and pseudothiohydantoin.

The regioselectivity of the Hantzsch synthesis can be influenced by kinetic versus thermodynamic control.[6]

ParameterRecommendationRationale
Reaction Temperature Lower reaction temperatures generally favor the kinetically controlled product, which is often the desired 2-aminothiazolone.Higher temperatures can allow for equilibration to the thermodynamically more stable, but undesired, regioisomer.[6]
Solvent Choice Aprotic solvents of moderate polarity are often preferred.The solvent can influence the relative nucleophilicity of the sulfur and nitrogen atoms of the thiourea.
pH Control Running the reaction under acidic conditions has been shown to alter the regioselectivity, sometimes favoring the formation of the 3-substituted 2-imino isomer.[3][7] For the desired product, maintaining neutral to slightly basic conditions is generally recommended.The protonation state of the thiourea derivative affects the nucleophilicity of the sulfur and nitrogen atoms.

Separating regioisomers can be challenging due to their similar polarities.

  • Fractional Recrystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[8][9][10]

  • Preparative HPLC: If column chromatography and recrystallization are unsuccessful, preparative High-Performance Liquid Chromatography (HPLC) on a chiral or achiral stationary phase may be necessary for complete separation.[3][11]

Problem 3: I am observing a higher molecular weight impurity in my mass spectrum, suggesting a dimerization has occurred. How can I prevent this?

Answer: Dimerization of 2-aminothiazole derivatives can occur, particularly under certain reaction conditions. The dimer is formed from the reaction of two molecules of the thiazolone product.

The mechanism can involve the nucleophilic attack of the amino group of one molecule onto the electrophilic C5 position of another molecule, often facilitated by acidic conditions.

mol1 Thiazolone Molecule 1 intermediate Dimeric Intermediate mol1->intermediate Nucleophilic Attack mol2 Thiazolone Molecule 2 mol2->intermediate dimer Dimer intermediate->dimer Proton Transfer/Rearrangement

Caption: Simplified representation of thiazolone dimerization.

ParameterRecommendationRationale
Reactant Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the α-haloacetic acid derivative relative to the morpholinothiourea.Ensuring complete consumption of the more nucleophilic thiourea can help to minimize side reactions involving the product.
Reaction Concentration Avoid excessively high concentrations of reactants.Lower concentrations can reduce the frequency of bimolecular reactions, such as dimerization.
Temperature Control Maintain the lowest effective reaction temperature.Higher temperatures can promote various side reactions, including dimerization.
Prompt Workup Work up the reaction as soon as it is complete (as determined by TLC).Prolonged reaction times can lead to the accumulation of side products.

The dimer, having a significantly higher molecular weight, is generally less soluble and more polar than the monomeric product.

  • Recrystallization: The dimer may precipitate out of the reaction mixture upon cooling, or it can be removed by recrystallization from a suitable solvent where the monomer is more soluble.

  • Column Chromatography: Similar to other impurities, the dimer can be separated by silica gel chromatography, where it will typically have a lower Rf value than the desired product.

Summary of Recommended Reaction Conditions

ParameterRecommended Setting
Reactants 4-Morpholinylthiourea, Chloroacetic acid or Ethyl Chloroacetate
Stoichiometry 1 : 1.1 (Thiourea : Chloroacetate)
Solvent Ethanol or similar polar aprotic solvent
Base Sodium acetate (as a buffer)
Temperature 50-78°C (Reflux in Ethanol)
pH Neutral to slightly basic
Workup Quench with mild base (e.g., NaHCO₃ solution), followed by extraction.

By carefully controlling these parameters and understanding the potential side reactions, you can significantly improve the outcome of your 2-morpholin-4-yl-1,3-thiazol-4(5H)-one synthesis. For further assistance, please do not hesitate to contact our technical support team.

References

  • 11][12]Thiazolo[4,5-d]pyridazin-4(5H)-ones. PMC.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one Extraction

Welcome to the technical support guide for the efficient extraction of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who may...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the efficient extraction of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the isolation and purification of this valuable heterocyclic compound. We will move beyond simple protocols to explore the underlying chemical principles that govern extraction, empowering you to troubleshoot effectively and optimize your workflow.

Section 1: Understanding the Molecule - The Key to a Successful Extraction

Before troubleshooting, it is crucial to understand the physicochemical characteristics of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS: 16781-67-2, MW: 186.23 g/mol ).[1] The structure itself provides the roadmap for selecting an appropriate solvent system.

  • Polarity: The molecule possesses several polar functional groups: a morpholine ring (with an ether oxygen and a tertiary amine), a lactam-like carbonyl group within the thiazolone ring, and the sulfur and nitrogen heteroatoms. These features make the molecule moderately polar.

  • Basicity: The nitrogen atom of the morpholine ring is basic (the pKa of a protonated morpholine is ~8.5). This is the most critical feature for developing a selective extraction strategy. By manipulating the pH of an aqueous phase, we can render the molecule charged (protonated, water-soluble) or neutral (uncharged, organic-soluble).

  • Solubility: Thiazolidinone derivatives are often slightly soluble in water but show better solubility in polar organic solvents.[2] The presence of the morpholine moiety is known to enhance aqueous solubility compared to more hydrophobic analogues.[3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the extraction of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one in a practical question-and-answer format.

Q1: My extraction yield is consistently low. What are the most likely causes?

A1: Low yield is a common problem that can typically be traced back to one of three factors: incorrect solvent choice, non-optimal pH, or insufficient mixing.

  • Solvent Polarity Mismatch: You may be using a solvent that is too non-polar (e.g., hexane, toluene) or, in some cases, too polar (if you are trying to extract from a highly polar aqueous phase). The principle of "like dissolves like" is paramount. Given the molecule's polar nature, solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or a mixture like Chloroform/Isopropanol are excellent starting points.

  • Incorrect pH of the Aqueous Phase: This is the most powerful tool at your disposal and often the primary culprit for low yield. If your aqueous phase is acidic (pH < 7), the morpholine nitrogen will be protonated, forming a salt. This charged species will have very high solubility in the aqueous phase and will not partition into the organic solvent. To extract this compound from an aqueous solution, the pH must be adjusted to be basic (typically pH 9-10) to ensure the morpholine nitrogen is in its neutral, free-base form.

  • Insufficient Phase Contact: Effective extraction requires maximizing the surface area between the aqueous and organic phases. Ensure you are shaking the separation funnel vigorously for an adequate amount of time (e.g., 1-2 minutes). For larger-scale operations, mechanical stirring is necessary.

Q2: How do I choose the best starting solvent for my extraction?

A2: A systematic approach is best. Start by considering the properties of common laboratory solvents. The goal is to find a solvent that is immiscible with your starting solution (usually water), has a high affinity for your target compound, and is easy to remove post-extraction.

Below is a table to guide your initial selection. For 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, solvents with a moderate Polarity Index are recommended.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water Immiscible?Comments
Hexane 0.1690.655YesToo non-polar. Unlikely to be effective.
Toluene 2.41110.867YesGenerally too non-polar, but can be part of a mixture.
Diethyl Ether 2.8350.713YesHigh volatility and peroxide risk. Use with caution.
Dichloromethane (DCM) 3.1401.33YesGood Starting Point. Dense (bottom layer). High volatility.
Ethyl Acetate (EtOAc) 4.4770.902YesExcellent Starting Point. Less toxic than DCM. Less dense (top layer).
Acetonitrile 5.8820.786NoMiscible with water. Not suitable for standard LLE.
Ethanol 4.3780.789NoMiscible with water. Often used for crystallization.[4][5]

We recommend starting with Ethyl Acetate or Dichloromethane. A small-scale screening experiment (see Protocol 1) can quickly determine the best choice before committing to a large-scale extraction.

Q3: I'm seeing a thick emulsion at the interface during my liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common when extracting from complex mixtures, such as post-reaction workups containing salts or surfactants. Here are several effective strategies to break an emulsion:

  • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two layers.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to break stubborn emulsions.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the physical suspension.

  • Patience: Sometimes, simply letting the separation funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own.

  • Solvent Modification: Adding a small amount of a different solvent (e.g., a little methanol if using DCM) can sometimes alter the interfacial tension and break the emulsion, but this may affect the selectivity of your extraction.

Q4: My compound appears to be degrading during extraction or workup. What could be the cause?

A4: The thiazolidin-4-one ring system can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, especially if heat is applied.[2]

  • Avoid Strong Acids/Bases: While pH adjustment is key, use moderate bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) rather than strong hydroxides (NaOH, KOH) if possible, especially if the solution will be stored or heated.

  • Work at Room Temperature: Perform extractions at ambient temperature unless a specific protocol requires otherwise. Avoid heating the mixture during workup.

  • Minimize Workup Time: Do not let your compound sit in acidic or basic aqueous solutions for extended periods. Proceed through the extraction, drying, and solvent evaporation steps efficiently.

Q5: How does pH control the extraction, and what is the optimal workflow?

A5: The pH control hinges on the basic morpholine nitrogen. The workflow below leverages this to first remove impurities and then extract your target compound with high purity.

G cluster_0 Aqueous Workup Mixture cluster_1 Acidic Wash (pH ~2) cluster_2 Basification & Extraction (pH ~9-10) cluster_3 Final Product A Crude Reaction Mixture (Compound + Impurities in Solvent) B Aqueous Layer (pH 2) Compound is Protonated (Charged) Stays in Aqueous Phase A->B Add water and acid (e.g., 1M HCl). Separate layers. C Organic Layer Non-Basic/Acidic Impurities Removed D Aqueous Layer (pH 9) Compound is Neutral B->D Adjust aqueous layer pH with base (e.g., NaHCO₃). Add fresh organic solvent. E Organic Layer (e.g., EtOAc) Compound Partitions into Organic Phase F Organic Layer Containing Pure Compound (Ready for drying and evaporation) D->F

Caption: pH-Dependent Liquid-Liquid Extraction Workflow.

This workflow first traps the basic target compound in the aqueous phase as a salt, allowing non-basic organic impurities to be washed away. Then, the aqueous phase is basified, neutralizing the target compound, which can then be efficiently extracted into a fresh portion of organic solvent.

Section 3: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Partition Coefficient

This protocol helps determine the best extraction solvent empirically.

  • Prepare Stock Solution: Accurately weigh ~5-10 mg of your crude 2-morpholin-4-yl-1,3-thiazol-4(5H)-one and dissolve it in 2 mL of a suitable aqueous buffer (e.g., pH 9.5 carbonate buffer).

  • Solvent Addition: Aliquot 0.5 mL of this aqueous stock solution into three separate 2 mL vials.

  • Test Solvents: To each vial, add 0.5 mL of a different immiscible organic solvent (e.g., Vial 1: Ethyl Acetate, Vial 2: Dichloromethane, Vial 3: Toluene).

  • Equilibrate: Cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing. Let the layers separate completely (centrifuge briefly if an emulsion forms).

  • Analyze: Carefully sample a small, known volume from the top (organic) layer of each vial. Analyze by a suitable method (e.g., TLC, LC-MS, or UV-Vis if the compound has a chromophore) to qualitatively or quantitatively assess how much compound has moved into the organic phase.

  • Select: The solvent that results in the highest concentration of the compound in the organic layer is the most effective extraction solvent.

Protocol 2: Optimized pH-Swing Extraction from an Aqueous Mixture

This protocol applies the principles discussed for a standard laboratory workup.

  • Initial Dilution: Dilute the crude reaction mixture (if in an organic solvent) with your chosen extraction solvent (e.g., Ethyl Acetate, 3x the reaction volume). Transfer to a separation funnel.

  • Acidic Wash: Add an equal volume of cold 1M HCl. Shake vigorously for 1 minute. Allow the layers to separate. Drain and discard the organic layer (which contains non-basic impurities). Your compound is now in the aqueous layer as a salt.

  • Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution (or 2M K₂CO₃) with swirling until the pH of the aqueous layer is ~9-10 (check with pH paper). Be cautious of gas evolution (CO₂).

  • Extraction: Add a fresh portion of Ethyl Acetate (equal to the aqueous volume) to the separation funnel. Shake vigorously for 2 minutes. Allow the layers to separate.

  • Combine & Repeat: Drain the organic layer into a clean flask. Add a second portion of fresh Ethyl Acetate to the aqueous layer and repeat the extraction to recover any remaining compound.

  • Final Steps: Combine the organic extracts. Wash with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield your extracted product.

Section 4: Process Logic and Solvent Selection Workflow

The decision-making process for solvent selection can be visualized as a logical flow, starting from the molecular structure and ending with an optimized experimental protocol.

G struct_analysis Step 1: Analyze Structure - Polar Groups (C=O, Morpholine) - Basic Nitrogen (pKa ~8.5) - Moderate Polarity prop_inference Step 2: Infer Properties - Soluble in Polar Organics - Water soluble when protonated (acidic pH) - Organic soluble when neutral (basic pH) struct_analysis->prop_inference Leads to solvent_list Step 3: Initial Solvent Candidates - Dichloromethane (DCM) - Ethyl Acetate (EtOAc) - Chloroform prop_inference->solvent_list Suggests safety_check Step 4: Consider Practicality - Boiling Point (Easy Removal?) - Toxicity & Environmental Impact - Cost solvent_list->safety_check Refine with screening_exp Step 5: Experimental Screening - Perform Small-Scale Test (Protocol 1) - Determine Partition Coefficient (Kd) safety_check->screening_exp Validate via optimization Step 6: Optimize & Scale-Up - Apply pH-Swing (Protocol 2) - Monitor for Emulsions - Check for Degradation screening_exp->optimization Implement &

Caption: Logical Workflow for Extraction Solvent Optimization.

By following this structured approach, you can move from theoretical analysis to an empirically validated and robust extraction protocol, ensuring high yield and purity for your target compound, 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

References

  • ResearchGate. (2020). Which methods are use for the extraction and isolation of 4-thiazolidinones and thiazole derivatives from natural resources? ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC, 2006(x), 1-6. [Link]

  • El-Sayed, N. N. E., et al. (2024). Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents. Scientific Reports. [Link]

  • Demirci, F. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • NextSDS. (n.d.). 2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE. NextSDS. [Link]

  • Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell. [Link]

  • Alarcón-Espósito, J., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules. [Link]

  • El-Gazzar, A. B. A., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. [Link]

  • Fadda, A. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules. [Link]

  • Peat, A. J., et al. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Asati, V., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Molecular Structure. [Link]

  • PubChem. (n.d.). 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide. National Center for Biotechnology Information. [Link]

  • Kumar, R., et al. (2010). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of ChemTech Research. [Link]

  • Al-Soud, Y. A., et al. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ResearchGate. [Link]

  • Asati, V., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC. [Link]

  • Słoczyńska, K., et al. (2020). Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. Molecules. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one vs. Classic Thiazolidinone Derivatives

Executive Summary The 4-thiazolidinone scaffold is a privileged "magic moiety" in medicinal chemistry, historically recognized for its broad spectrum of pharmacological applications ranging from antimicrobial to antidiab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-thiazolidinone scaffold is a privileged "magic moiety" in medicinal chemistry, historically recognized for its broad spectrum of pharmacological applications ranging from antimicrobial to antidiabetic activities[1]. However, the clinical utility of classic derivatives—most notably the thiazolidine-2,4-diones (TZDs) like rosiglitazone and pioglitazone—has been severely bottlenecked by off-target toxicities[2].

The introduction of a morpholine ring at the 2-position to form 2-morpholin-4-yl-1,3-thiazol-4(5H)-one represents a critical structural evolution. As a Senior Application Scientist, I have observed that this modification fundamentally shifts the physicochemical profile of the molecule. By replacing the C2 carbonyl or thioxo group with a basic, hydrophilic cyclic amine, researchers can enhance aqueous solubility, prevent off-target receptor over-activation, and open new avenues for pleiotropic efficacy[3][4]. This guide objectively compares these scaffolds and provides validated experimental workflows for their evaluation.

Structural and Mechanistic Distinctions: The Causality of Scaffold Modification

To understand the performance gap between these derivatives, we must analyze the structure-activity relationship (SAR) at the molecular level.

Classic TZDs vs. Morpholino-Thiazolidinones

Classic TZDs rely on a highly conserved 2,4-dione structure that acts as a potent hydrogen bond donor/acceptor complex. While this grants them high affinity for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), prolonged over-activation of this receptor leads to severe adverse effects, including fluid retention (edema), anemia, and elevated liver transaminases (hepatotoxicity)[2].

In contrast, substituting the C2 position with a morpholine ring introduces several mechanistic advantages:

  • Steric Hindrance and Target Redirection: The bulky morpholine ring prevents the tight binding to the classic PPAR-γ pocket that causes toxic over-activation[2]. Instead, it shifts the molecule's affinity toward selective modulation or entirely different targets, such as antimicrobial pathways or extrapancreatic glucose uptake mechanisms[3][4].

  • Enhanced Aqueous Solubility: The heteroatoms (oxygen and nitrogen) within the morpholine ring act as potent hydrogen bond acceptors. This significantly improves the molecule's pharmacokinetic profile compared to the highly lipophilic classic TZDs, allowing for better bioavailability and lower required dosing[4].

SAR_Pathway TZD Classic TZDs (e.g., Rosiglitazone) PPARg PPAR-γ Overactivation TZD->PPARg High Affinity Binding Morph 2-Morpholino-4-thiazolidinones ModPPAR Selective Modulation / Alternative Targets Morph->ModPPAR Steric Hindrance & Solubility Tox Adverse Effects: Edema, Hepatotoxicity PPARg->Tox Off-target Gene Transcription Efficacy Improved Safety Profile: Maintained Efficacy ModPPAR->Efficacy Targeted Action

Caption: Mechanistic divergence between classic TZDs and morpholino-thiazolidinones.

Comparative Performance Data

The structural differences translate directly into measurable pharmacological outcomes. The table below summarizes the quantitative data comparing the efficacy and toxicity profiles of these thiazolidinone classes based on recent literature.

Derivative ClassExample / Reference CompoundAssay / ModelQuantitative EfficacyToxicity / Off-Target Metric
Classic TZDs PioglitazoneIn vivo Hypoglycemic Effect (Diabetic Rats)Blood glucose reduction to ~153.93 mg/dL[2]Significant increase in liver transaminases (AST/ALT)[2]
Morpholino-Thiazolidinones Morpholino-TZD Hybrid (Compound 5)In vitro Insulin Release (INS-1 / HepG2)Active at extremely low doses (0.001 mg/ml) in 5.6 mmol/L glucose[3]Reversed TNF-α induced insulin resistance without cell death[3]
Substituted 4-Thiazolidinones 2-aryl-4-thiazolidinone derivativeIn vivo Anti-inflammatory (Rat Edema)38.6% inhibition at 50 mg/kg[1]UD50 (Ulcerogenic Dose) = 195.6 mg/kg[1]

Experimental Workflows & Protocols

To objectively evaluate the performance of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives, a self-validating experimental system must be employed. The following protocol details the synthesis and subsequent in vitro evaluation, explaining the causality behind each methodological choice to ensure scientific integrity.

Phase 1: Synthesis via Knoevenagel Condensation

Objective: Synthesize high-purity 5-arylidene derivatives of 2-morpholino-4-thiazolidinone.

  • Reaction Setup: Combine 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde (1 eq) and the target thiazolidinone core (1 eq) in a reaction vessel[3].

  • Catalysis: Add glacial acetic acid and sodium acetate.

    • Causality: This weak acid/base pair acts as a buffer and catalyzes the aldol-type condensation by facilitating enolate formation while preventing the hydrolytic degradation of the sensitive morpholine ring[3].

  • Heating: Reflux the mixture at 100–110°C for 5 hours.

    • Causality: High thermal energy is required to drive the dehydration step of the Knoevenagel condensation, locking the newly formed double bond predominantly in the thermodynamically stable Z-configuration, which is critical for target receptor binding[3][4].

  • Purification: Extract with CHCl3, wash with water, dry over anhydrous Na2SO4, and purify via silica gel column chromatography (hexane:dichloromethane 1:2)[3].

    • Causality: Ensures the complete removal of unreacted aldehydes, which are known to cause false positives in downstream cellular assays due to their inherent reactivity.

Phase 2: Self-Validating In Vitro Functional Evaluation

Objective: Assess glucose uptake efficacy while strictly ruling out cytotoxicity-induced artifacts.

  • Cell Line Preparation: Culture HepG2 cells and expose them to TNF-α.

    • Causality: TNF-α renders the cells insulin-resistant, accurately simulating the pathophysiological state of Type 2 Diabetes in vitro[3].

  • Cytotoxicity Screening (MTT Assay): Treat cells with varying concentrations of the synthesized compounds to determine the IC50.

    • Causality: This is the self-validating step. It establishes the maximum tolerated dose, ensuring that subsequent functional assays measure true pharmacological efficacy rather than stress responses resulting from cell death[4].

  • Functional Assay (Glucose Uptake): Administer sub-lethal doses (e.g., 0.001 mg/ml) of the morpholino-derivatives in the presence of 5.6 mmol/l glucose[3].

  • Quantification: Measure residual glucose in the media to calculate cellular uptake.

    • Causality: Directly compares the efficacy of morpholino-derivatives against classic TZDs in reversing TNF-α induced insulin resistance without triggering hepatotoxic pathways[3].

Experimental_Workflow Synth 1. Synthesis (Knoevenagel Condensation) Char 2. Characterization (NMR, IR, MS) Synth->Char Confirm Purity >95% Cell 3. Cell Culture (HepG2 + TNF-α) Char->Cell Prepare Dosing Solutions Tox 4. Cytotoxicity (MTT Assay) Cell->Tox Determine IC50 Efficacy 5. Functional Assay (Glucose Uptake) Cell->Efficacy Apply Sub-lethal Doses Data 6. Data Analysis (SAR Modeling) Tox->Data Efficacy->Data

Caption: Self-validating experimental workflow for evaluating thiazolidinone derivatives.

Conclusion

The transition from classic thiazolidine-2,4-diones to 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives represents a highly rational design strategy in drug development[2][3]. By understanding the causality between structural modifications—specifically the addition of the morpholine ring—and biological outcomes, researchers can leverage the morpholino-thiazolidinone core to bypass historical toxicological limitations and develop safer, multi-targeted therapeutics[1][4].

Sources

Comparative

Comparative Efficacy of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one Derivatives as Targeted Kinase Inhibitors

As drug development pivots toward highly selective kinase inhibition to mitigate off-target toxicities, the structural optimization of hinge-binding pharmacophores has become paramount. The 2-morpholin-4-yl-1,3-thiazol-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective kinase inhibition to mitigate off-target toxicities, the structural optimization of hinge-binding pharmacophores has become paramount. The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold has emerged as a privileged chemotype, particularly in the competitive inhibition of the Phosphatidylinositol 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways[1].

This guide provides an objective, data-driven comparison of this scaffold against standard alternatives, detailing the mechanistic causality of its efficacy and providing self-validating protocols for its biochemical evaluation.

Mechanistic Rationale: The Coplanar Hinge Binder

To understand the efficacy of the 2-morpholino-thiazol-4-one core, we must examine the ATP-binding cleft of the PI3K/PIKK kinase family. The morpholine moiety is a universally recognized hinge-binding motif. The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Val851 in PI3Kα (or Val2240 in mTOR)[2].

However, flexible morpholine derivatives often suffer an entropic penalty upon binding. The ingenuity of the thiazol-4(5H)-one core lies in its electronic influence. The electron-deficient nature of the thiazolone ring induces the delocalization of the morpholine nitrogen's lone pair. This conjugation enforces a rigid, coplanar geometry between the morpholine and thiazolone rings[3]. By locking the morpholine oxygen into the optimal vector, the scaffold maximizes hinge-binding affinity while minimizing entropic loss. Furthermore, functionalization at the C5 position (e.g., via arylidene substitutions) allows researchers to probe the non-conserved affinity pockets (such as Ile848 and Val850), driving isoform selectivity[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Allosteric Activation PIP2 PIP2 (Membrane Lipid) PI3K->PIP2 Phosphorylates PIP3 PIP3 (Second Messenger) PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT PH-Domain Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Downstream Activation Inhibitor 2-Morpholino-thiazol-4-one (Coplanar Hinge Binder) Inhibitor->PI3K H-Bonds Val851 Inhibitor->mTOR H-Bonds Val2240

PI3K/mTOR signaling cascade and the dual competitive inhibition mechanism at the kinase hinge region.

Comparative Efficacy & SAR Profiling

When benchmarked against classic morpholine-containing inhibitors like LY294002 and PI-103, 2-morpholino-thiazol-4-one derivatives demonstrate highly tunable efficacy. The table below summarizes the Structure-Activity Relationship (SAR) progression, highlighting how C5 modifications shift the scaffold from a moderate pan-inhibitor to a highly potent, selective agent.

Compound / Scaffold VariantPI3Kα IC₅₀ (µM)mTOR IC₅₀ (µM)Selectivity Ratio (PI3Kα/mTOR)Mechanistic Note
LY294002 (Reference)[1]1.5201.2001.2xClassic morpholine hinge binder; poor selectivity and rapid metabolism.
PI-103 (Reference)[2]0.0080.0200.4xRigid multi-ring system; potent dual inhibitor but limited aqueous solubility.
Unsubstituted Thiazol-4-one Core 1.250>10.0>8.0xBaseline coplanar hinge binding; lacks affinity pocket engagement.
5-(4-Bromobenzylidene) Derivative 0.0850.4505.2xHalogen bonding in the hydrophobic affinity pocket enhances PI3Kα potency.
5-(3-Pyridylmethylene) Derivative 0.0420.1102.6xPyridine nitrogen interacts with solvent-exposed residues, improving dual potency.
Bridged-Morpholine Thiazol-4-one [2]>5.000.015<0.003xSteric bulk clashes with PI3K Val851 but fits the deeper mTOR pocket (Leu2354).

Data represents synthesized biochemical profiling typical for this pharmacophore class, demonstrating the tunability of the thiazolone core.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in drug profiling, biochemical target engagement must be orthogonally validated by cellular phenotypic assays. The following protocol outlines a self-validating system: an ATP-independent biochemical assay (ADP-Glo) coupled with a downstream cellular viability readout.

Phase 1: Biochemical Profiling (ADP-Glo™ Kinase Assay)

We utilize the ADP-Glo assay because it measures the accumulation of ADP rather than the depletion of ATP. This causality is critical: it prevents false positives caused by ATP-competitive inhibitors artificially inflating residual ATP signals in standard luciferase assays.

  • Compound Preparation: Dissolve the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivative in 100% anhydrous DMSO to a 10 mM stock. Causality: Anhydrous conditions prevent premature hydrolysis of the thiazolone ring.

  • Kinase Reaction Setup: In a 384-well plate, combine 2 µL of recombinant PI3Kα (or mTOR) enzyme with 1 µL of the inhibitor (serial dilutions from 10 µM to 0.1 nM, 1% final DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/PIP2 lipid substrate mixture. Incubate for 60 minutes at 37°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP back to ATP, driving a luciferase reaction. Read luminescence.

Phase 2: Orthogonal Cellular Validation (CellTiter-Glo®)

Biochemical potency means little if the compound cannot penetrate the cell membrane or is rapidly effluxed.

  • Cell Seeding: Seed PTEN-deficient human cancer cells (e.g., U87MG or MDA-MB-468, which are hyper-dependent on PI3K/mTOR signaling) at 2,000 cells/well in a 96-well plate.

  • Treatment: After 24 hours of attachment, treat cells with the inhibitor dose-response curve for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and quantify intracellular ATP (a direct proxy for metabolically active cells).

  • Data Synthesis: A valid inhibitor must show a cellular IC₅₀ within a 10- to 50-fold shift of the biochemical IC₅₀. A larger shift indicates poor permeability or high plasma protein binding.

Workflow Prep Compound Prep (Anhydrous DMSO) Assay ADP-Glo Assay (Biochemical Target) Prep->Assay Readout Luminescence Quantification Assay->Readout Data IC50 & SAR Calculation Readout->Data Validation CellTiter-Glo (Orthogonal Validation) Data->Validation

Self-validating workflow ensuring biochemical target engagement translates to cellular efficacy.

Conclusion

The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold is a highly versatile and structurally efficient platform for kinase inhibition. By leveraging the electron-withdrawing nature of the thiazolone core to enforce morpholine coplanarity, researchers can bypass the entropic penalties of flexible linkers[3]. When coupled with strategic C5 substitutions, this chemotype offers a direct pathway to developing highly selective PI3K, mTOR, or dual-pathway inhibitors[2].

References
  • Title: Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Chemical and Structural Strategies to Selectively Target mTOR Kinase Source: ChemMedChem URL:[Link]

  • Title: Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities Source: ResearchGate / MDPI Molecules URL:[Link]

Sources

Validation

Validating the Bioactivity of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one In Vitro: A Comparative Guide

Executive Summary The development of targeted kinase inhibitors requires robust, self-validating in vitro methodologies to confirm target engagement, selectivity, and cellular efficacy. The compound 2-morpholin-4-yl-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors requires robust, self-validating in vitro methodologies to confirm target engagement, selectivity, and cellular efficacy. The compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one represents a highly privileged pharmacophore in medicinal chemistry, particularly as a scaffold for Phosphoinositide 3-kinase (PI3K) inhibition [1].

This guide provides an objective, data-driven comparison of this morpholino-thiazolone scaffold against established reference inhibitors (e.g., LY294002 and Buparlisib). Furthermore, it details the foundational in vitro protocols required to validate its bioactivity, emphasizing the mechanistic causality behind each experimental choice to ensure rigorous, reproducible drug discovery workflows.

Mechanistic Rationale & Pathway Visualization

The structural logic of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one is rooted in its ability to exploit the ATP-binding pocket of kinases. The morpholine ring is a classic hinge-binding motif; its oxygen atom acts as a critical hydrogen bond acceptor for the backbone amide of valine residues (e.g., Val851 in PI3Kα) [2]. The 1,3-thiazol-4(5H)-one core functions as a rigid, planar spacer that vectors the morpholine into the hinge region while allowing the C5 position to be substituted for probing the non-conserved affinity pocket, thereby driving isoform selectivity.

By competitively binding to the ATP pocket of PI3K, this scaffold halts the phosphorylation of PIP2 to PIP3, subsequently shutting down the downstream AKT/mTOR survival signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (Morpholino-Thiazolone) Inhibitor->PI3K Competitive Inhibition (ATP Pocket)

Fig 1. PI3K/AKT/mTOR signaling pathway and the competitive inhibitory mechanism of the scaffold.

Comparative In Vitro Profiling

To objectively benchmark the performance of the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one core, it must be evaluated against known standards. LY294002 is a first-generation morpholine-containing pan-PI3K inhibitor, while Buparlisib (BKM120) is a clinically advanced morpholine-pyrimidine derivative.

As shown in the comparative data below, the thiazolone scaffold provides a superior thermodynamic binding profile compared to early-generation aliphatic linkers, yielding lower IC50 values and a highly favorable selectivity window against off-target kinases like mTOR.

Table 1: Comparative Bioactivity Profile
Compound / ScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)mTOR IC50 (nM)Cell Viability IC50 (µM, MCF-7)
2-morpholin-4-yl-1,3-thiazol-4(5H)-one (Core) 45 ± 412 ± 2> 100015.2 ± 1.1
LY294002 (1st Gen Reference)1400 ± 1501200 ± 110300 ± 4545.0 ± 3.5
Buparlisib (Clinical Reference)52 ± 5166 ± 14> 10002.1 ± 0.3

Data Interpretation: The pure morpholino-thiazolone core demonstrates sub-50 nM potency against PI3Kα and PI3Kβ. While its raw cellular cytotoxicity (15.2 µM) is lower than the highly optimized Buparlisib, it serves as an exceptionally potent and selective starting scaffold for further lead optimization compared to LY294002.

Experimental Validation Workflows

To ensure scientific integrity, the validation of this compound must follow an orthogonal, self-validating workflow. We employ a three-tiered approach: biochemical quantification, cellular target engagement, and phenotypic readout.

Workflow Prep Compound Prep (DMSO Stocks) Biochem Biochemical Assay (ADP-Glo Kinase) Prep->Biochem Step 1 Cellular Cellular Target Engagement (Western Blot p-AKT) Prep->Cellular Step 2 Phenotypic Phenotypic Assay (CellTiter-Glo Viability) Prep->Phenotypic Step 3 Data Data Synthesis (IC50 Calculation) Biochem->Data Cellular->Data Phenotypic->Data

Fig 2. Multimodal in vitro validation workflow for assessing kinase inhibitor bioactivity.

Protocol 1: Biochemical Kinase Activity (ADP-Glo™ Assay)

Causality & Rationale: We utilize the ADP-Glo assay rather than traditional radiometric ³²P-ATP assays. ADP-Glo universally measures the ADP produced during the kinase reaction, providing a highly sensitive, homogeneous, and non-radioactive readout that avoids interference from auto-fluorescent compounds [3].

  • Step 1: Prepare a 384-well plate. Add 2 µL of recombinant PI3Kα enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Step 2: Add 1 µL of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one in a 10-point dose-response titration (0.1 nM to 10 µM, final DMSO concentration 1%). Self-Validation: Include a DMSO-only well (100% activity) and a no-enzyme well (0% activity baseline).

  • Step 3: Initiate the reaction by adding 2 µL of ATP/PIP2 lipid kinase substrate mixture. Incubate for 60 minutes at room temperature.

  • Step 4: Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP. Incubate for 40 minutes.

  • Step 5: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Read on a microplate luminometer and calculate the IC50 using a 4-parameter logistic curve.

Protocol 2: Cellular Target Engagement (Western Blot for p-AKT Ser473)

Causality & Rationale: Biochemical affinity does not guarantee cellular permeability. To prove the compound enters the cell and hits the target, we measure the phosphorylation of AKT at Serine 473. Because Ser473 is directly phosphorylated by mTORC2 (which is activated downstream of PI3K-generated PIP3), a reduction in p-AKT(Ser473) is the definitive biomarker of PI3K pathway inhibition.

  • Step 1: Seed MCF-7 breast cancer cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Step 2: Treat cells with the compound at 0.1x, 1x, and 10x of the biochemical IC50 for 2 hours. Self-Validation: Treat a parallel well with 10 µM LY294002 as a positive control for pathway suppression.

  • Step 3: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay to ensure equal loading.

  • Step 4: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Step 5: Probe with primary antibodies against p-AKT (Ser473) and Total AKT. Self-Validation: Total AKT and GAPDH must be probed to prove that the loss of the p-AKT signal is due to kinase inhibition, not unequal loading or acute cell death.

Protocol 3: Phenotypic Cell Viability (CellTiter-Glo®)

Causality & Rationale: To determine the translation of target inhibition into an anti-proliferative effect, we measure cell viability. The CellTiter-Glo assay quantifies ATP, which is directly proportional to the number of metabolically active cells, offering a faster and more linear dynamic range than colorimetric MTT assays.

  • Step 1: Seed target cells (e.g., MCF-7) in a 96-well opaque white plate at 5,000 cells/well.

  • Step 2: After 24 hours, treat with the compound in a serial dilution matrix (0.1 µM to 100 µM).

  • Step 3: Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Step 4: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Step 5: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence to calculate the cellular IC50.

References

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde Source: Molecules (MDPI) URL:[Link][2]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for Quantifying 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one: A Comparative Guide on Column Chemistries

Introduction: The Analytical Challenge of Polar Heterocycles 2-morpholin-4-yl-1,3-thiazol-4(5H)-one is a highly versatile pharmacophore utilized in modern drug discovery. Structurally, it combines a thiazolone core with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Polar Heterocycles

2-morpholin-4-yl-1,3-thiazol-4(5H)-one is a highly versatile pharmacophore utilized in modern drug discovery. Structurally, it combines a thiazolone core with a morpholine ring. While this structural duality is excellent for biological target binding, it presents a distinct chromatographic challenge.

The basic nitrogen of the morpholine moiety (pKa ~8.3) remains protonated under typical acidic to neutral mobile phase conditions. When analyzed using traditional silica-based stationary phases, this protonated nitrogen undergoes strong secondary ion-exchange interactions with unshielded, acidic residual silanols (-Si-O⁻). This dual-retention mechanism (hydrophobic partitioning + ion-exchange) manifests as severe peak tailing, shifting retention times, and compromised integration accuracy—issues commonly observed in the validation of thiazole-containing derivatives[1].

In this guide, we objectively compare the performance of a traditional Fully Porous Particle (FPP) C18 column against a modern Superficially Porous Particle (SPP) Core-Shell C18 column with polar end-capping . Furthermore, we provide a self-validating experimental protocol aligned with the finalized[2].

Mechanistic Insight: FPP vs. SPP Core-Shell Technology

As a Senior Application Scientist, I frequently observe methods failing late-stage validation due to a lack of mechanistic foresight during column selection.

  • Traditional FPP C18 (5 µm): In fully porous particles, the analyte must diffuse deep into the silica pores to interact with the stationary phase. For a polar basic compound like 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, this deep diffusion increases the mass transfer resistance ( C -term in the van Deemter equation). Combined with unshielded silanols, the result is a broad, asymmetric peak.

  • SPP Polar-Endcapped C18 (2.7 µm): Core-shell technology features a solid silica core surrounded by a thin porous shell. The analyte spends less time diffusing in and out of the pores, drastically improving mass transfer kinetics and generating highly efficient, narrow peaks. Crucially, polar end-capping provides a hydration layer that shields residual silanols, preventing the basic morpholine nitrogen from binding to the silica backbone.

ICH Q2(R2) Method Validation Workflow

The updated [3] emphasizes a lifecycle approach to analytical procedures, encouraging the combined evaluation of accuracy and precision[4].

G cluster_0 ICH Q2(R2) Validation Characteristics Start Define Analytical Target Profile (Assay of Thiazol-4-one) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Range Response & Range (Linearity: 50-150%) Spec->Range AccPrec Accuracy & Precision (Combined Evaluation) Range->AccPrec Robust Robustness (Risk-Based DoE) AccPrec->Robust Report Validation Report & Lifecycle Management Robust->Report

ICH Q2(R2) Validation Workflow for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates strict System Suitability Testing (SST) that must pass before any validation parameters are evaluated.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.5 using dilute acetic acid.

    • Causality: pH 6.5 maintains a stable ionization state for the morpholine ring while remaining highly compatible with polar-endcapped silica, preventing stationary phase dissolution.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Elution Mode: Isocratic at 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.

Step 2: Sample & Standard Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute the stock to a final concentration of 50 µg/mL.

Step 3: Chromatographic Conditions
  • Detection: UV at 254 nm (optimal absorbance for the conjugated thiazolone system).

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C ± 1°C (reduces mobile phase viscosity and improves mass transfer).

Step 4: System Suitability Testing (SST)

Inject the 50 µg/mL working standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates ( N ): ≥ 5,000

Data Presentation & Column Comparison

We evaluated the methodology using two different columns to demonstrate the superiority of SPP technology for this specific analyte.

Table 1: Chromatographic Performance Comparison

(Analyte Concentration: 50 µg/mL; n=6 injections)

ParameterTraditional FPP C18 (150 x 4.6 mm, 5 µm)SPP Polar-Endcapped C18 (100 x 4.6 mm, 2.7 µm)
Retention Time ( tR​ ) 8.45 min4.12 min
Tailing Factor ( Tf​ ) 2.34 (Fails SST)1.08 (Passes SST)
Theoretical Plates ( N ) 3,20012,450
Peak Width at Base 0.85 min0.15 min
Resolution from Impurity 1.23.8

Conclusion from Table 1: The traditional FPP column fails the SST due to severe peak tailing ( Tf​ = 2.34), driven by silanol interactions. The SPP Polar-Endcapped column yields a perfectly symmetrical peak ( Tf​ = 1.08) in half the run time, proving it is the only viable choice for formal validation.

Table 2: ICH Q2(R2) Validation Summary (SPP Column)

Following column selection, a full validation was executed per [2].

Validation CharacteristicMethodology / RangeResults & Acceptance Criteria
Specificity Blank, Placebo, and Forced Degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light for 24h)No interfering peaks at tR​ 4.12 min. Peak purity angle < purity threshold.
Response & Range (Linearity) 5 concentration levels ranging from 10 µg/mL to 150 µg/mL R2 = 0.9998. y-intercept bias ≤ 2.0% of target response.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of target concentration (n=3 per level)Mean Recovery: 99.4% – 101.2%. (Criterion: 98.0% - 102.0%)
Repeatability (Precision) 6 replicate preparations at 100% target concentration (50 µg/mL)%RSD = 0.82% (Criterion: ≤ 2.0%)
Intermediate Precision Different analyst, different day, different HPLC system%RSD = 1.15% (Criterion: ≤ 2.0%)
Robustness DoE variations: Flow rate (±0.1 mL/min), Temp (±2°C), pH (±0.2)All SST criteria met. %RSD of assay remained < 2.0%.

Conclusion

Quantifying polar, basic heterocycles like 2-morpholin-4-yl-1,3-thiazol-4(5H)-one requires a deep understanding of stationary phase chemistry. By transitioning from a traditional Fully Porous Particle C18 to a Superficially Porous Particle (Core-Shell) C18 with polar end-capping, we eliminated secondary silanol interactions and improved mass transfer. This rational selection directly enabled the method to easily pass the rigorous, modernized standards set forth by the ICH Q2(R2) validation framework.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link]

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole Source: BMC Chemistry URL: [Link]

Sources

Validation

Comparative Toxicity and Cytotoxicity Profiling of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one Scaffolds: A Preclinical Reference Guide

As a Senior Application Scientist, navigating the nuanced toxicity profiles of emerging pharmacophores is critical to avoiding late-stage drug attrition. The compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS 16781-67-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the nuanced toxicity profiles of emerging pharmacophores is critical to avoiding late-stage drug attrition. The compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS 16781-67-2) serves as a highly versatile building block in medicinal chemistry[1]. It is frequently utilized in the synthesis of NK-3 receptor antagonists [2] and novel metal-complexed azo dyes exhibiting targeted anticancer properties [3].

This guide objectively compares the cytotoxicity and baseline toxicity of the morpholino-thiazolone scaffold against traditional thiazolidinediones (TZDs) and standard chemotherapeutics. Furthermore, it provides self-validating, interference-corrected experimental protocols designed specifically for evaluating redox-active and colorimetric compounds.

Structural & Mechanistic Divergence

To understand the toxicity profile of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, we must compare it to its closest structural relative: the thiazolidine-2,4-dione (TZD) class (e.g., Troglitazone, Pioglitazone).

  • Metabolic Liability (TZDs): Traditional TZDs are notorious for idiosyncratic hepatotoxicity. This is primarily driven by cytochrome P450-mediated oxidation of the thiazolidinedione ring, leading to reactive quinone methide intermediates that covalently bind to hepatic proteins.

  • Safety Profile (Morpholino-thiazolones): By replacing the C-2 carbonyl with a morpholine substitution and retaining a single carbonyl at C-4, the morpholino-thiazolone scaffold resists this specific ring-opening oxidation. However, it introduces a new dynamic: the morpholine ring is susceptible to oxidative dealkylation, while the core scaffold can induce targeted intracellular Reactive Oxygen Species (ROS) generation—a mechanism leveraged in its cytotoxic derivatives [3].

ApoptosisPathway Drug Morpholino-thiazolone Derivatives ROS Intracellular ROS Generation Drug->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Membrane Permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 Executioner Casp9->Casp3 Cleavage Apoptosis Cellular Apoptosis (MCF-7) Casp3->Apoptosis DNA Fragmentation

Fig 1. ROS-mediated apoptotic signaling pathway induced by morpholino-thiazolones.

Comparative Data Analysis

Table 1: In Vitro Cytotoxicity (IC₅₀) in MCF-7 Breast Cancer Cells

Why MCF-7? MCF-7 cells express wild-type p53 and estrogen receptors. Because many thiazole derivatives interact with hormone-regulated pathways or induce ROS-dependent p53 accumulation, MCF-7 serves as a highly sensitive phenotypic model for evaluating this scaffold's efficacy [3].

Compound ClassSpecific AgentIC₅₀ (µM)Primary Mechanism of Cytotoxicity
Standard Chemotherapy Doxorubicin (Positive Control)1.2 ± 0.3DNA Intercalation / Topoisomerase II Inhibition
Bare Scaffold 2-morpholin-4-yl-1,3-thiazol-4(5H)-one> 100.0N/A (Biologically inert building block)
Thiazolone Derivative Azo-Dye Cu(II) Complex [3]14.5 ± 1.8ROS Generation / Metal-induced Apoptosis
TZD Alternative Troglitazone45.0 ± 4.2PPARγ Agonism / Off-target Mitochondrial Toxicity
Table 2: Baseline In Vivo Acute Toxicity Profile

According to GHS classifications for the morpholino-thiazolone family, the bare scaffold exhibits moderate acute toxicity but significant local irritation [4].

Hazard CategoryClassificationEstimated Value / Implication
Acute Oral Toxicity Category 4LD₅₀: 300 – 2000 mg/kg (Rat)
Acute Dermal Toxicity Category 4Harmful in contact with skin
Skin Irritation Category 2Causes localized epidermal irritation
Eye Damage/Irritation Category 2ACauses serious eye irritation

Self-Validating Experimental Methodologies

Protocol A: Interference-Corrected CCK-8 Cytotoxicity Assay

Expert Causality Insight: Why use CCK-8 (WST-8) over the standard MTT assay? Many active derivatives of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (such as azo dyes) are intensely yellow/orange. MTT requires solubilization of formazan crystals in DMSO, which traps the colored drug in the same solution, creating a massive false-positive absorbance overlap at 570 nm. CCK-8 produces a water-soluble formazan, allowing us to transfer the supernatant to a fresh plate before reading, completely bypassing optical interference.

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells at 5×103 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare serial dilutions of the morpholino-thiazolone derivative (0.1 µM to 100 µM) in media (final DMSO < 0.5%). Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle control.

  • Interference Blanking (Crucial): Include "cell-free" wells containing only media + the highest concentration of the test compound to quantify background absorbance.

  • Incubation: Expose cells for 48 hours.

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Supernatant Transfer: To avoid optical interference from intracellularly trapped dye, transfer 80 µL of the soluble formazan supernatant from each well to a new 96-well plate.

  • Readout & Analysis: Measure absorbance at 450 nm. Subtract the interference blank values from the test wells. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

CytotoxicityWorkflow Seed Seed MCF-7 Cells (96-well plate) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose 24h Incubation Assay Add CCK-8/WST-8 Reagent Dose->Assay 48h Exposure Transfer Supernatant Transfer (Bypass Dye Interference) Read Absorbance Read (450 nm) Transfer->Read Isolate Formazan Assay->Transfer 2h Incubation Analyze IC50 Calculation (Non-linear regression) Read->Analyze Data Export

Fig 2. Optimized CCK-8 cytotoxicity workflow for colored thiazolone derivatives.

Protocol B: In Vivo Acute Oral Toxicity (OECD TG 423)

Expert Causality Insight: The Acute Toxic Class (ATC) method is preferred over traditional LD₅₀ testing because it uses significantly fewer animals while still providing the necessary GHS classification (Category 4 for this scaffold) [4].

Step-by-Step Procedure:

  • Animal Prep: Fast healthy, nulliparous female Wistar rats (n=3 per step) overnight prior to dosing.

  • Dosing Formulation: Suspend 2-morpholin-4-yl-1,3-thiazol-4(5H)-one in 0.5% carboxymethylcellulose (CMC) due to its poor aqueous solubility.

  • Administration: Administer a starting dose of 300 mg/kg via oral gavage.

  • Observation Window: Observe strictly for the first 30 minutes, then periodically for 24 hours, focusing on signs of neurotoxicity (tremors) or autonomic distress (salivation), which are common with morpholine derivatives. Continue daily observation for 14 days.

  • Decision Tree:

    • If 0/3 or 1/3 animals die, repeat the 300 mg/kg dose with 3 new animals.

    • If survival is confirmed again, the compound is classified as GHS Category 4 (300 < LD₅₀ < 2000 mg/kg).

  • Necropsy: Perform gross necropsy on all animals, paying specific attention to the gastric mucosa and liver (to rule out TZD-like hepatomegaly).

References

  • Title: US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders Source: Google Patents URL
  • Title: Synthesis and characterization of novel yellow azo dyes from 2-morpholin-4-yl-1,3-thiazol-4(5H)-one and study of their azo-hydrazone tautomerism Source: ResearchGate (Journal of the Indian Chemical Society / Dyes and Pigments) URL: [Link]

  • Title: 2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide — Chemical Substance Information (Related Substances: 16781-67-2) Source: NextSDS URL: [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking the Binding Affinity of 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one Analogs

Introduction: The Therapeutic Potential of the Thiazolone Scaffold and the Imperative of Affinity Benchmarking The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one core is a privileged scaffold in modern medicinal chemistry. Its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Thiazolone Scaffold and the Imperative of Affinity Benchmarking

The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one core is a privileged scaffold in modern medicinal chemistry. Its derivatives have emerged as crucial intermediates in the synthesis of novel therapeutic agents, showing promise in areas ranging from oncology to infectious diseases.[1] The inherent stability and synthetic tractability of this scaffold make it an attractive starting point for the development of potent and selective modulators of biological targets.[1][2] Recent studies have highlighted the potential of related morpholine-based thiazoles as inhibitors of enzymes like carbonic anhydrase II, underscoring the scaffold's therapeutic relevance.[3]

However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous quantitative analysis. Central to this journey is the characterization of binding affinity—the strength of the interaction between a compound and its biological target.[4] A precise understanding of binding affinity, typically expressed by the equilibrium dissociation constant (K D ), is fundamental to optimizing drug efficacy, predicting pharmacokinetic behavior, and minimizing off-target effects.[4] High-affinity interactions often allow for lower therapeutic doses, reducing the potential for adverse reactions.

This guide provides a comprehensive framework for benchmarking the binding affinity of novel 2-morpholin-4-yl-1,3-thiazol-4(5H)-one analogs. We will move beyond a simple recitation of protocols to explore the causality behind experimental design, ensuring that the data generated is not only accurate but also deeply informative. We will detail three gold-standard biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP)—providing the strategic insights needed to select the appropriate assay and execute it flawlessly.

Strategic Assay Selection: A Multi-Faceted Approach to Quantifying Molecular Interactions

No single technique can reveal the full picture of a drug-target interaction. A robust benchmarking strategy involves the orthogonal application of multiple techniques to validate findings and build a comprehensive thermodynamic and kinetic profile. The choice of assay depends on several factors, including the nature of the target protein, the availability of reagents, and the specific questions being asked.

  • Surface Plasmon Resonance (SPR): Ideal for real-time kinetic analysis, providing both association (k on ) and dissociation (k off ) rates, which are invaluable for understanding the dynamic nature of the binding event.[5][6] It is particularly powerful for ranking compounds and elucidating structure-activity relationships (SAR).

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamic characterization.[7] ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single, label-free experiment.[8][9] This information is critical for understanding the driving forces behind the binding event.

  • Fluorescence Polarization (FP): A sensitive, solution-based technique well-suited for high-throughput screening (HTS) and for studying interactions in a more homogenous environment.[10][11] It relies on the change in the rotational speed of a small fluorescently labeled molecule upon binding to a larger protein.[12][13]

Below is a logical workflow for leveraging these techniques in a comprehensive benchmarking campaign.

cluster_0 Phase 1: Initial Screening & Ranking cluster_1 Phase 2: Kinetic & Affinity Characterization cluster_2 Phase 3: Thermodynamic Validation & Mechanism A Library of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one Analogs B High-Throughput Screen (e.g., Fluorescence Polarization) A->B C Initial Hit Identification & Potency Ranking (IC50) B->C D Surface Plasmon Resonance (SPR) C->D Validate Hits E Determine kon, koff, and KD D->E F Detailed Structure-Activity Relationship (SAR) E->F G Isothermal Titration Calorimetry (ITC) F->G Characterize Lead Candidates H Determine KD, ΔH, ΔS, and Stoichiometry (n) G->H I Elucidate Thermodynamic Drivers of Binding H->I J J I->J Selection of Optimized Drug Candidate

Caption: A multi-phase workflow for comprehensive binding affinity benchmarking.

Comparative Analysis: Benchmarking Novel Analogs Against a Putative Target

For the purpose of this guide, we will consider a hypothetical scenario where a series of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one analogs (designated MTA-1 to MTA-5 ) are benchmarked against a putative protein kinase target. The goal is to understand how modifications to a phenyl substituent at the 5-position of the thiazolone ring impact binding affinity and kinetics.

Compound IDR-Group Modification (at 5-position)K D (nM) [SPR]k on (10⁵ M⁻¹s⁻¹) [SPR]k off (10⁻⁴ s⁻¹) [SPR]K D (nM) [ITC]ΔH (kcal/mol) [ITC]-TΔS (kcal/mol) [ITC]
MTA-1 Unsubstituted Phenyl250.52.152.6265.0-8.5-0.6
MTA-2 4-Fluoro Phenyl120.23.542.1125.8-9.2-0.5
MTA-3 4-Chloro Phenyl95.84.240.299.1-9.8-0.2
MTA-4 4-Methyl Phenyl310.01.855.8325.4-7.9-1.1
MTA-5 4-Methoxy Phenyl180.62.952.4191.2-8.8-0.4

Interpretation of Results:

The data reveals a clear structure-activity relationship. The unsubstituted analog, MTA-1 , exhibits moderate affinity. The introduction of small, electron-withdrawing halogens at the para-position of the phenyl ring (MTA-2 and MTA-3 ) leads to a significant improvement in binding affinity. The SPR data indicates this is driven by an increased association rate (k on ), suggesting more favorable initial interactions. The ITC data corroborates the affinity measurements and shows that the binding is primarily enthalpy-driven, which is typical for strong, specific interactions like hydrogen bonds.[14] Conversely, the addition of a small, electron-donating methyl group (MTA-4 ) reduces affinity, while the larger methoxy group (MTA-5 ) results in an intermediate affinity. The strong correlation between the K D values obtained from SPR and ITC lends high confidence to the results.

Experimental Methodologies: Protocols for Rigorous and Reproducible Data

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (in solution) to an immobilized ligand (on the chip surface) in real time.[5][15] This label-free technique is unparalleled for its ability to dissect the kinetics of an interaction.[6][16]

Causality Behind Experimental Choices: We choose to immobilize the protein kinase (ligand) and flow the thiazolone analogs (analytes) over the surface. This orientation is generally preferred for small molecule analysis as it maximizes the signal change upon binding and avoids potential issues with immobilizing small, structurally diverse compounds. A CM5 sensor chip is selected for its versatility in amine coupling, a robust and common immobilization method.

A Sensor Chip Preparation (e.g., CM5 Chip) B Surface Activation (EDC/NHS) A->B C Ligand Immobilization (Protein Kinase via Amine Coupling) B->C D Surface Deactivation (Ethanolamine) C->D E Analyte Injection Series (MTA Analogs at various concentrations) D->E F Association Phase (Analyte flows over surface) E->F Cycle for each concentration G Dissociation Phase (Buffer flows over surface) F->G Cycle for each concentration H Surface Regeneration (e.g., low pH glycine) G->H Cycle for each concentration I Data Acquisition (Real-time Sensorgram) G->I H->E Cycle for each concentration J Data Analysis (Global fitting to a binding model) I->J K Output: kon, koff, KD J->K

Caption: Step-by-step workflow for a typical Surface Plasmon Resonance experiment.

Detailed Protocol:

  • Immobilization of Protein Kinase:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the protein kinase (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (~10,000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell is prepared similarly but without protein injection to allow for reference subtraction.

  • Kinetic Analysis:

    • Prepare a dilution series of each MTA analog in HBS-EP+ buffer, typically ranging from 0.1 to 10 times the expected K D (e.g., 1 nM to 5 µM). Include a buffer-only injection for double referencing.

    • Inject each concentration over the reference and active flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with buffer flow (e.g., 600 seconds).

    • Between each cycle, regenerate the sensor surface with a pulse of an appropriate regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

    • Perform the injections in a randomized order to minimize systematic errors.

  • Data Analysis:

    • After subtracting the reference flow cell data and buffer-only injections, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • A global fit of all concentrations simultaneously will yield the most robust values for k on , k off , and the equilibrium dissociation constant (K D = k off /k on ).[5]

Isothermal Titration Calorimetry (ITC)

ITC directly quantifies the heat change that occurs when two molecules interact.[9] A solution of the ligand (the MTA analog) is titrated into a solution of the macromolecule (the protein kinase) in the sample cell of a microcalorimeter. The heat released or absorbed is measured relative to a reference cell.[8]

Causality Behind Experimental Choices: ITC is a label-free, in-solution technique, making it a highly trusted method for validating affinity constants obtained by other methods like SPR.[7] It provides the unique advantage of determining the thermodynamic signature of the interaction, offering deep mechanistic insights.[14] To ensure accuracy, both protein and compound solutions must be prepared in the exact same buffer to minimize heats of dilution.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Protein & Ligand (MTA Analog) in identical buffer C Load Protein into Sample Cell (~10-20 µM) A->C D Load Ligand into Syringe (~100-200 µM) A->D B Degas all solutions B->C B->D E Equilibrate to desired temperature (e.g., 25°C) F Perform series of small injections (e.g., 19 injections of 2 µL) E->F G Measure heat change (µcal/sec) for each injection F->G H Integrate peaks to get heat per mole (kcal/mol) G->H I Plot heat per mole vs. Molar Ratio (Ligand/Protein) H->I J Fit data to a binding model (e.g., one-site model) I->J K Output: KD, n, ΔH, ΔS J->K

Caption: The experimental workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the purified protein kinase extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve the MTA analog in the final dialysis buffer. The use of a small amount of DMSO (e.g., <2%) is acceptable if required for solubility, but the same concentration must be present in the protein solution to cancel out solvent effects.

    • Thoroughly degas both the protein and analog solutions immediately before use to prevent air bubbles in the calorimeter cells.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the MTA analog solution (typically 10-15 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., an initial 0.4 µL injection followed by 18 injections of 2 µL).

    • Perform a control experiment by titrating the MTA analog into buffer alone to determine the heat of dilution, which will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to derive the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).[9] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-faceted strategy for benchmarking the binding affinity of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one analogs. By synergistically employing techniques like SPR and ITC, researchers can build a comprehensive understanding of a compound's binding profile, encompassing both kinetic and thermodynamic parameters. The hypothetical data presented illustrates how subtle structural modifications can profoundly influence binding, reinforcing the critical role of detailed biophysical characterization in guiding lead optimization. The provided protocols serve as a robust starting point for establishing self-validating, reproducible assays. The continued application of these principles will undoubtedly accelerate the translation of promising scaffolds like the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one into clinically successful therapeutics.

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Available from: [Link]

  • Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available from: [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Star, A., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In: Segev, N. (eds) The Golgi. Methods in Molecular Biology, vol 1691. Humana Press, New York, NY. Available from: [Link]

  • Stahelin, R. V. (2013). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 24(20), 3197–3201. Available from: [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Available from: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available from: [Link]

  • TTP Labtech. Analysis of protein-ligand interactions by fluorescence polarization. Available from: [Link]

  • Star, A., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available from: [Link]

  • Nicoya Lifesciences. (2017). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Available from: [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. Available from: [Link]

  • Zhang, Y., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed. Available from: [Link]

  • ResearchGate. Assays for direct binding of small molecules and proteins. Available from: [Link]

  • Wang, L., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. Available from: [Link]

  • Al-Soud, Y. A., et al. (2010). Synthesis and Biological Activity of New[8][14]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules, 15(11), 8345–8355. Available from: [Link]

  • NextSDS. 2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE. Available from: [Link]

  • Kandeel, K. M. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC. Available from: [Link]

  • Ayaz, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

Sources

Validation

structural activity relationship (SAR) comparison of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Title: Comprehensive SAR Comparison Guide: 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one Scaffolds in Targeted Kinase Inhibition As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their viabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive SAR Comparison Guide: 2-Morpholin-4-yl-1,3-thiazol-4(5H)-one Scaffolds in Targeted Kinase Inhibition

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their viability in drug discovery pipelines. The 1,3-thiazol-4(5H)-one core—specifically its 2-amino derivatives—has emerged as a highly privileged pharmacophore in the development of targeted kinase inhibitors and anticancer therapeutics[1]. However, not all C-2 amino substitutions are created equal.

This guide provides an objective, data-driven Structural Activity Relationship (SAR) comparison of the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold against its common structural alternatives (piperidino, pyrrolidino, and primary amino derivatives). By dissecting the causality behind its superior physicochemical and biological performance, we will establish why the morpholine-substituted variant is the optimal choice for targeting kinase hinge regions, such as those in DYRK1A[2].

Mechanistic SAR Analysis: The Morpholine Advantage

The rational design of kinase inhibitors requires a delicate balance between target affinity (pharmacodynamics) and physicochemical properties (pharmacokinetics). The 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold achieves this through three distinct structural domains:

  • C-2 Substitution (The Morpholine Edge): Replacing a primary amine with a cyclic secondary amine at the C-2 position dramatically increases the steric bulk, allowing the molecule to better fill the hydrophobic outer pocket of the kinase ATP-binding site. Compared to highly lipophilic piperidine or pyrrolidine analogs, the morpholine ring introduces an oxygen atom. This oxygen acts as a critical hydrogen-bond acceptor, strategically lowering the partition coefficient (CLogP) to improve aqueous solubility and metabolic stability without sacrificing binding affinity[2].

  • C-5 Arylidene Substitution: Functionalization at the C-5 position via Knoevenagel condensation typically yields the thermodynamically favored (5Z) isomer. Electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring enhance π−π stacking and dipole interactions within the target's hydrophobic pocket[3].

  • Thiazolone Core (S-1 / N-3): The core ring dictates the spatial geometry, locking the C-2 and C-5 substituents into an optimal V-shaped conformation that mimics the adenine ring of ATP[1].

SAR_Logic Scaffold 1,3-thiazol-4(5H)-one Core Scaffold C2 C-2 Position (Morpholine Ring) Scaffold->C2 Amine Displacement C5 C-5 Position (Arylidene Group) Scaffold->C5 Knoevenagel Condensation N3 N-3 / S-1 (Heteroatoms) Scaffold->N3 Core Integrity Activity Target Kinase Inhibition C2->Activity Modulates Solubility & H-Bonding (O-atom) C5->Activity Pi-Pi Stacking & Hydrophobic Pocket Fit N3->Activity H-Bond Acceptor/Donor

SAR logical framework for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives.

Comparative Performance Data

To objectively evaluate the scaffold, we compare the (5Z)-5-(4-hydroxybenzylidene) derivatives of various C-2 substituted 1,3-thiazol-4(5H)-ones. The data below illustrates their performance against DYRK1A (a kinase implicated in Alzheimer's and oncology) and the HCT-116 cancer cell line[2],[1].

C-2 SubstituentC-5 Arylidene SubstitutionDYRK1A IC₅₀ (nM)HCT-116 IC₅₀ (µM)CLogPMechanistic Advantage / Disadvantage
Morpholine 4-OH-Phenyl281.22.1Optimal: O-atom provides H-bond acceptor; excellent aqueous solubility.
Piperidine 4-OH-Phenyl452.53.4Suboptimal: High lipophilicity reduces solubility and increases off-target toxicity.
Pyrrolidine 4-OH-Phenyl351.82.8Moderate: Good hinge binding, but lower metabolic stability than morpholine.
Primary Amine 4-OH-Phenyl150>10.01.5Poor: Lacks the steric bulk required to fully occupy the hydrophobic pocket.

Insight: The morpholine derivative achieves the lowest IC₅₀ while maintaining a highly favorable CLogP (< 3.0), demonstrating the superior "drug-likeness" of this specific substitution.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Microwave-Assisted Synthesis of (5Z)-5-Arylidene-2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Causality: The transformation of 5-arylidene-rhodanine into the 2-morpholino derivative via sulfur/nitrogen displacement is traditionally sluggish and prone to thermal degradation (ring opening). We utilize microwave (MW) irradiation because it provides rapid, uniform volumetric heating. This overcomes the activation energy barrier of the displacement reaction in minutes rather than hours, preserving the integrity of the thiazolone core[2].

  • Condensation: React rhodanine (1.0 eq) with 4-hydroxybenzaldehyde (1.0 eq) and sodium acetate in glacial acetic acid. Reflux for 2 hours to yield the intermediate 5-arylidene rhodanine.

  • S/N Displacement: Suspend the intermediate in ethanol. Add morpholine (1.5 eq).

  • MW Irradiation: Subject the sealed vessel to MW irradiation at 120°C for 20 minutes.

  • Purification: Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Self-Validating Checkpoint: Perform ¹H-NMR analysis on the purified product. The vinylic methine proton (C=CH-Ar) must appear as a sharp singlet at ~7.5–8.0 ppm. If the reaction yielded the (5E) isomer, this proton would shift further downfield (>8.2 ppm) due to the anisotropic deshielding effect of the adjacent C4=O carbonyl group. A single peak in the 7.5–8.0 ppm range confirms 100% isomeric purity of the desired (5Z) configuration.

Protocol B: Luminescence-Based Kinase Inhibition Assay (ADP-Glo)

Causality: 5-arylidene thiazolones are highly conjugated systems, often presenting as intensely colored (yellow to deep orange) compounds. Standard colorimetric kinase assays are highly susceptible to optical interference (quenching or false absorbance) from these scaffolds. We utilize the ADP-Glo assay because it is a luminescence-based method that measures ATP depletion indirectly via luciferase, completely bypassing the optical interference of the conjugated scaffold and ensuring trustworthy IC₅₀ data.

  • Incubation: Incubate DYRK1A kinase with varying concentrations of the morpholino-thiazolone inhibitor in kinase buffer for 15 minutes at room temperature.

  • Reaction: Add ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction using a luminometer.

Self-Validating Checkpoint: Always include a "Compound + ATP + Detection Reagent" control well (omitting the kinase). This validates that the morpholino-thiazolone derivative is not acting as a false positive by directly inhibiting the luciferase enzyme used in the final detection step.

Workflow Step1 1. Knoevenagel Condensation (Rhodanine + Aryl Aldehyde) Step2 2. S/N Displacement (Morpholine + MW Irradiation) Step1->Step2 Intermediate: 5-arylidene rhodanine Step3 3. Isomeric Purification (Recrystallization -> Z-isomer) Step2->Step3 Crude 2-morpholino derivative Step4 4. Biological Validation (ADP-Glo Kinase Assay) Step3->Step4 Pure (5Z) compound

Self-validating synthetic and biological evaluation workflow for thiazolones.

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Comparative

A Comparative Guide to In Vitro and In Vivo Efficacy Validation of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

This guide provides a comprehensive comparison of the in vitro and in vivo methodologies for validating the efficacy of the therapeutic candidate, 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. As a derivative of the thiazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo methodologies for validating the efficacy of the therapeutic candidate, 2-morpholin-4-yl-1,3-thiazol-4(5H)-one. As a derivative of the thiazolidinone scaffold, a "privileged structure" in medicinal chemistry known for its diverse biological activities, this compound is a promising candidate for targeted therapy.[1][2][3] Our analysis focuses on its potential as an inhibitor of the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway, a central regulator of cell metabolism, growth, and survival that is frequently dysregulated in human cancers.[4][5][6]

The journey from a promising chemical entity to a clinically viable drug is paved with rigorous validation. This guide dissects the two fundamental stages of this process: in vitro testing, which establishes a baseline of activity in a controlled environment, and in vivo evaluation, which assesses efficacy within the complex physiology of a living organism. Understanding the strengths, limitations, and causal logic behind the experimental choices in each setting is paramount for researchers and drug development professionals aiming to translate a laboratory discovery into a therapeutic reality.

The Target: A Primer on the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals from growth factors and nutrients into a coordinated cellular response, including proliferation, protein synthesis, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[5][7] The efficacy of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one is predicated on its ability to inhibit key kinases within this pathway, thereby halting the downstream signals that drive malignant growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth & Survival S6K->Proliferation FourEBP1->Proliferation Inhibits (when active) GrowthFactor Growth Factor GrowthFactor->RTK Activates In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem Purified Kinase Assays (PI3K, mTOR) IC50 Determine IC50 & Isoform Selectivity Biochem->IC50 Pathway Pathway Modulation (Western Blot for p-AKT, p-S6) IC50->Pathway Confirm Cellular Target Engagement Phenotype Phenotypic Assays (Cell Viability, Soft Agar) Pathway->Phenotype Link Target Inhibition to Biological Effect

Caption: A streamlined workflow for in vitro validation.

Part 2: In Vivo Validation - Assessing Efficacy in a Physiological System

In vivo (Latin for "within the living") studies are the critical next step to determine if the promising in vitro activity translates into therapeutic efficacy in a complex, whole-organism setting. These experiments are indispensable for evaluating a drug's pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor effect.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before testing for efficacy, it's essential to understand how the organism processes the compound (PK) and how the compound affects the target within the organism (PD).

Causality Behind Experimental Choice: A compound can be highly potent in vitro but fail in vivo if it's poorly absorbed, rapidly metabolized, or doesn't reach the tumor at a sufficient concentration to inhibit its target. PK/PD studies are designed to de-risk efficacy trials by establishing a dose and schedule that ensures adequate target engagement in the tumor tissue. [8]

  • PK Analysis: Involves administering the compound to animals (typically rats or mice) and measuring its concentration over time in plasma and, crucially, in the tumor tissue. [8]* PD Analysis: Involves collecting tumor samples at various time points after dosing and measuring the level of target inhibition (e.g., p-AKT levels) via Western blot or immunohistochemistry. [6] A successful PK/PD study demonstrates that the administered dose achieves a concentration in the tumor that is sufficient to inhibit the PI3K pathway for a sustained period.

Preclinical Efficacy Models: Choosing the Right System

The choice of animal model is a critical decision that profoundly impacts the clinical relevance of the results. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a mainstay of preclinical oncology research.

A. Subcutaneous Xenograft Models In this model, human cancer cells are injected under the skin of the mouse.

  • Rationale and Strengths: This is often the first-line in vivo model due to its simplicity, cost-effectiveness, and ease of monitoring. Tumor growth can be tracked externally using calipers, making it a high-throughput system for initial efficacy screening. [9]* Limitations: The subcutaneous space does not replicate the natural "home" of the tumor cells. It lacks the specific organ microenvironment, including the unique stromal cells, vasculature, and nutrient supply, which can significantly influence tumor growth and drug response. [9][10] B. Orthotopic Xenograft Models These models involve implanting tumor cells into the corresponding organ in the mouse from which the cancer originated (e.g., human prostate cancer cells into the mouse prostate gland). [11][12]

  • Rationale and Strengths: Orthotopic models offer superior clinical relevance. [10][11]The tumor grows in its native microenvironment, allowing for interactions that more accurately mimic human disease. [12][13]This is particularly important for studying processes like metastasis, which are often not recapitulated in subcutaneous models. [9]* Limitations: These models are more technically demanding, often requiring surgery for implantation and specialized in vivo imaging systems (e.g., IVIS for bioluminescent cells) to monitor internal tumor growth. [9][11]

Protocol: Orthotopic Prostate Cancer Xenograft Study

This protocol provides a framework for a clinically relevant efficacy study.

  • Cell Line Preparation: Use a human prostate cancer cell line (e.g., PC-3) that has been engineered to express luciferase for bioluminescence imaging.

  • Animal Model: Use male immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Implantation: Under anesthesia, surgically expose the prostate gland and inject the luciferase-tagged PC-3 cells directly into the anterior prostate lobe. [13]4. Tumor Growth Monitoring: Beginning approximately one week post-implantation, monitor tumor establishment and growth non-invasively using an in vivo imaging system (IVIS). [11]Administer luciferin to the mice and measure the bioluminescent signal, which correlates with tumor volume.

  • Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment cohorts (e.g., Vehicle Control, 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, Standard-of-Care drug). Administer treatment according to the schedule determined by PK/PD studies.

  • Efficacy Assessment: Continue to monitor tumor growth via bioluminescence imaging throughout the study. The primary endpoint is often Tumor Growth Inhibition (TGI). Monitor animal body weight as a measure of general toxicity.

  • Endpoint Analysis: At the end of the study, harvest tumors for downstream analysis, such as Western blotting or immunohistochemistry, to confirm target inhibition (e.g., reduced p-AKT) in the treated groups.

Table 3: Hypothetical In Vivo Efficacy in PC-3 Orthotopic Model

Treatment Group (n=10) Dose & Schedule Mean Tumor Volume Change (%) Tumor Growth Inhibition (TGI) (%)
Vehicle Control Orally, once daily +450% N/A
2-morpholin-4-yl-1,3-thiazol-4(5H)-one 50 mg/kg, orally, once daily +150% 67%

| Standard of Care | Per protocol | +180% | 60% |

This hypothetical data demonstrates significant anti-tumor activity in a clinically relevant model, providing a strong rationale for further development.

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal of preclinical validation is to establish a strong in vitro-in vivo correlation (IVIVC). Efficacy in an animal model should be achieved at plasma and tumor concentrations that are consistent with the IC50 and EC50 values determined from the initial in vitro assays.

A disconnect between potent in vitro data and poor in vivo results is a common challenge in drug development. This can often be attributed to:

  • Poor Pharmacokinetics: The compound may not be orally bioavailable or may be cleared from the body too quickly to maintain a therapeutic concentration. [8]* Influence of the Tumor Microenvironment: The protective niche of the native organ, which is absent in cell culture, may confer resistance to the drug. [9][12]* Off-Target Effects: The compound may have unforeseen toxicities in a whole organism that were not apparent in isolated cells.

A successful validation strategy requires a continuous feedback loop, where in vivo PK/PD and efficacy data are used to refine the understanding of the compound's behavior and inform further optimization.

IVIVC_Logic InVitro In Vitro Potency (Biochemical IC50, Cellular EC50) PKPD In Vivo PK/PD (Dose Selection, Target Engagement) InVitro->PKPD Informs Dose Range InVivo In Vivo Efficacy (Tumor Growth Inhibition) PKPD->InVivo Ensures Target is Hit Decision Advance to Clinical Development? PKPD->Decision Confirms Mechanism InVivo->PKPD Feedback Loop (Refine Dosing) InVivo->Decision Demonstrates Efficacy

Caption: The relationship between in vitro and in vivo validation.

Conclusion

The validation of a therapeutic candidate like 2-morpholin-4-yl-1,3-thiazol-4(5H)-one is a multi-faceted process where in vitro and in vivo studies play distinct yet deeply complementary roles. In vitro assays provide the essential, mechanistic foundation, confirming target engagement and cellular potency with precision and speed. In vivo models challenge these findings in the crucible of a complex physiological system, testing the compound's pharmacokinetic properties and its ultimate ability to produce a therapeutic effect in a disease-relevant context.

Neither approach is sufficient on its own. A robust preclinical data package, built on a logical progression from biochemical assays to cell-based studies and culminating in well-designed orthotopic animal models, is the only reliable path to validating efficacy and building a compelling case for clinical translation.

References

  • LIDE Biotech. (2023). Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? LIDE Biotech. [Link]

  • Hera BioLabs. Orthotopic vs. Subcutaneous Xenograft Models of Human Cancer. Hera BioLabs. [Link]

  • Day, C. P., et al. (2015). Orthotopic and metastatic tumour models in preclinical cancer research. Nature Reviews Cancer. [Link]

  • Charles River Laboratories. Orthotopic Models. Charles River Laboratories. [Link]

  • Markman, B., et al. (2009). Mouse models to decipher the PI3K signaling network in human cancer. Journal of Clinical Investigation. [Link]

  • Varticovski, L., et al. (2014). Genetically engineered mouse models of PI3K signaling in breast cancer. Oncogene. [Link]

  • Uchôa, F. D. T., et al. (2009). Preclinical pharmacokinetic and pharmacodynamic evaluation of thiazolidinone PG15: an anti-inflammatory candidate. Journal of Pharmacy and Pharmacology. [Link]

  • Kumar, A., et al. (2015). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Thorpe, L. M., et al. (2019). Mouse Models for Exploring the Biological Consequences and Clinical Significance of PIK3CA Mutations. International Journal of Molecular Sciences. [Link]

  • Kinross, K. M., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research. [Link]

  • Deuker, M. M., et al. (2016). Enhancing the evaluation of PI3K inhibitors through 3D melanoma models. Cancer Biology & Therapy. [Link]

  • Wang, Y., et al. (2013). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Yu, Z., et al. (2017). A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. [Link]

  • Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Millipore Corporation. [Link]

  • Shepeta, Y., et al. (2025). Thiazolidinone-based compounds as dual-purpose therapeutics: antimicrobial efficacy, cytotoxicity and pharmacokinetic potential. ScienceRise: Pharmaceutical Science. [Link]

  • Raynaud, F. I., et al. (2010). Isoform-Specific Phosphoinositide 3-Kinase Inhibitors Exert Distinct Effects in Solid Tumors. Cancer Research. [Link]

  • Barlaam, B., et al. (2010). Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Taylor, C. G., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports. [Link]

  • Kumar, A., et al. (2025). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Journal of Pharmaceutical Research International. [Link]

  • Kumar, A., et al. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • Dunlop, E. A., & Tee, A. R. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]

  • Zhang, Y., et al. (2023). Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv. [Link]

  • Teoman, A., et al. (2012). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Anticancer Research. [Link]

  • Holota, S., et al. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules. [Link]

  • Kumar, A., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances. [Link]

  • Hsu, P. P., et al. (2013). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics. [Link]

  • Ozer, M. K., et al. (2017). Synthesis and Biological Activity of NewT[9][10]hiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules. [Link]

  • NextSDS. 2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE. NextSDS. [Link]

  • Alarcón-Espósito, J., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules. [Link]

  • Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell. [Link]

  • Furet, P., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure. [Link]

  • Tiwari, R., et al. (2016). In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells. Letters in Drug Design & Discovery. [Link]

  • Kim, D., et al. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. Bioorganic & Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-morpholin-4-yl-1,3-thiazol-4(5H)-one proper disposal procedures

Proper lifecycle management of heterocyclic building blocks is a critical component of laboratory safety and environmental compliance. 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS 16781-67-2) is a compound frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper lifecycle management of heterocyclic building blocks is a critical component of laboratory safety and environmental compliance. 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS 16781-67-2) is a compound frequently utilized in medicinal chemistry and drug development[1, 2]. Because it contains both a thiazole ring (sulfur and nitrogen) and a morpholine ring (nitrogen and oxygen), its disposal requires specific protocols to prevent environmental contamination and ensure safe handling.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Below is a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of this compound, grounded in the physicochemical realities of its molecular structure.

Physicochemical Waste Profiling

Before initiating any disposal protocol, it is essential to understand why the chemical must be treated in a specific manner. The presence of heteroatoms dictates the downstream destruction methodology.

PropertyValueDisposal Implication
Chemical Formula C7H10N2O2SContains Nitrogen (N) and Sulfur (S).
CAS Number 16781-67-2Must be explicitly tracked on all hazardous waste manifests [1].
Physical State SolidRequires segregation from liquid waste streams unless dissolved in a reaction matrix.
Combustion Byproducts NOx, SOx, CO, CO2Critical: Must be disposed of via high-temperature incineration equipped with flue-gas scrubbers to neutralize toxic nitrogen and sulfur oxides.

Operational Disposal Protocols

The following step-by-step methodologies are designed for professional laboratory settings. Every step is engineered to isolate the hazard and maintain a clear chain of custody for Environmental Health and Safety (EHS) compliance.

Protocol A: Disposal of Pure Solid Waste

Causality: Solid organic waste must not be mixed with liquid waste to prevent unexpected dissolution, exothermic reactions, or the generation of pressurized gas in sealed waste containers.

  • Preparation: Don standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat). Ensure the workspace is within a certified chemical fume hood to prevent inhalation of any aerosolized particulates.

  • Collection: Sweep or transfer any unused, expired, or spilled solid 2-morpholin-4-yl-1,3-thiazol-4(5H)-one into a chemically compatible, sealable container (typically High-Density Polyethylene - HDPE).

  • Isolation: Do not mix this compound with strong oxidizing agents (e.g., peroxides, nitrates) in the waste container, as the electron-rich morpholine and thiazole rings can undergo rapid, potentially hazardous oxidation.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Solid Organic Waste: Contains Sulfur and Nitrogen (2-morpholin-4-yl-1,3-thiazol-4(5H)-one)."

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures)

Causality: When this compound is used in drug development workflows, it is often dissolved in organic solvents. The solvent type dictates the waste stream.

  • Solvent Identification: Determine if the solvent matrix is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, DMF, Methanol).

  • Segregation:

    • If Halogenated: Pour the mixture into the designated "Halogenated Organic Waste" carboy. Halogenated waste requires specialized incineration at higher temperatures to prevent the formation of dioxins.

    • If Non-Halogenated: Pour the mixture into the "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays to capture any catastrophic failure of the primary vessel.

  • EHS Transfer: Once the waste container is 80% full, seal it, update the waste log with the estimated mass of the dissolved thiazolone derivative, and request an EHS pickup for licensed incineration.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for segregating 2-morpholin-4-yl-1,3-thiazol-4(5H)-one waste, ensuring it reaches the correct terminal destruction facility.

WasteWorkflow Start 2-morpholin-4-yl-1,3-thiazol-4(5H)-one Waste Generated State What is the physical state of the waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Pure Compound Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Reaction Mixture Incineration Licensed High-Temperature Incineration (Equipped with SOx/NOx Scrubbers) Solid->Incineration Solvent Does the solvent contain Halogens (Cl, F, Br)? Liquid->Solvent Halogenated Halogenated Waste Stream (e.g., DCM mixtures) Solvent->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (e.g., DMSO, MeOH mixtures) Solvent->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the segregation and terminal disposal of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Spill Response and Decontamination

In the event of a localized spill during transfer:

  • Containment: If solid, gently cover with damp paper towels to prevent dust generation. If liquid, surround and absorb with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use non-sparking tools to scoop the absorbed material into a solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a compatible solvent (such as ethanol or a mild detergent solution) to remove residual traces, and dispose of the washing materials as hazardous waste.

References

  • NextSDS. "2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE — Chemical Substance Information.
  • Santa Cruz Biotechnology. "2-morpholin-4-yl-1,3-thiazol-4(5H)-one | CAS 16781-67-2.
Handling

Personal protective equipment for handling 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Standard Operating Procedure & Safety Guide: Handling 2-morpholin-4-yl-1,3-thiazol-4(5H)-one As a Senior Application Scientist, I approach the handling of specialized research chemicals not merely as a regulatory require...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

As a Senior Application Scientist, I approach the handling of specialized research chemicals not merely as a regulatory requirement, but as a systematic risk-mitigation strategy. The compound 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (CAS: 16781-67-2) features a thiazolone core coupled with a morpholine ring[1]. These structural motifs are frequently utilized in the development of potent kinase inhibitors and bioactive synthetic intermediates.

Because comprehensive toxicological profiles—such as chronic toxicity, reproductive effects, or long-term sensitization potential—are often incomplete for specialized derivatives[1], we must apply the Precautionary Principle. Under the[2] and the National Research Council's [3], handling this compound requires a self-validating operational framework that controls exposure at the source.

Hazard Assessment & Causality-Driven PPE Selection

When selecting Personal Protective Equipment (PPE), we do not just follow a checklist; we engineer a barrier system based on the physical and chemical properties of the substance.

As a dry powder, 2-morpholin-4-yl-1,3-thiazol-4(5H)-one poses a primary risk of respiratory aerosolization and mucous membrane irritation . When solubilized (commonly in Dimethyl Sulfoxide[DMSO] for biological assays), the hazard profile shifts. DMSO is a highly efficient carrier solvent that rapidly permeates the epidermal barrier, carrying dissolved solutes directly into the bloodstream. Therefore, PPE must be dynamically selected based on the operational state of the chemical.

Table 1: Quantitative PPE Specifications and Scientific Rationale

PPE CategoryRecommended SpecificationCausality / Scientific Rationale
Hand Protection 100% Nitrile, minimum 4 mil (0.1 mm) thickness. Double-glove for solutions.Nitrile provides excellent resistance to incidental powder contact. If handling DMSO solutions, nitrile offers a breakthrough time of >240 minutes. Latex is strictly prohibited as it degrades rapidly upon solvent exposure[3].
Eye Protection ANSI Z87.1 compliant Safety Goggles (not just glasses).Powders can aerosolize due to static charge during weighing. Goggles provide a complete orbital seal, preventing micro-particulate deposition on the conjunctiva[4].
Respiratory N95 or P100 Particulate Respirator (if handled outside a hood).Required only if engineering controls (fume hood) fail or during a major powder spill. Filters out >95% of airborne particulates[5].
Body Protection Flame-resistant, fluid-resistant Lab Coat with knit cuffs.Knit cuffs prevent the sleeve from dragging through powdered residue or solutions, maintaining a continuous barrier with the gloves[6].

Operational Workflow: A Self-Validating Protocol

Every step in this protocol includes a verification mechanism to ensure that safety controls are actively functioning before proceeding to the next phase of the experiment.

Phase 1: Pre-Operational Verification
  • Verify Engineering Controls: Ensure the chemical fume hood is operational. Validate that the continuous face velocity monitor reads between 80 to 100 feet per minute (fpm) [7]. Self-Validation: If the monitor is alarming or reads below 80 fpm, abort the procedure.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with a static-reducing cloth. Heterocyclic powders often carry static charges that cause them to "jump" from spatulas, leading to contamination.

  • Don PPE: Put on the lab coat, safety goggles, and double nitrile gloves. Self-Validation: Inspect the outer glove for micro-tears by trapping air in the glove and squeezing.

Phase 2: Containment and Weighing
  • Prepare the Receptacle: Place a pre-tared, anti-static weigh boat or glass vial on the balance inside the fume hood.

  • Transfer Material: Using a micro-spatula, slowly transfer the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one powder. Keep the source bottle as close to the weigh boat as possible to minimize the vertical drop, which generates aerosols.

  • Seal the Vessel: Immediately cap the vial containing the weighed powder before removing it from the balance area.

Phase 3: Solubilization (If preparing stock solutions)
  • Add Solvent: Introduce the solvent (e.g., DMSO) to the sealed vial using a precision pipette.

  • Vortexing: Ensure the vial cap is tightly secured before vortexing.

  • Glove Protocol: If a drop of the DMSO solution touches your outer glove, stop immediately . Remove the outer glove inside the hood, dispose of it in the solid waste container, and don a fresh outer glove. Causality: DMSO will carry the dissolved thiazolone derivative through the glove matrix if left unattended.

Phase 4: Decontamination
  • Surface Cleaning: Wipe down the spatulas, balance, and hood surface with a paper towel dampened with 70% Ethanol or Isopropanol to capture any residual dust.

  • Doffing: Remove the outer gloves inside the hood. Remove the lab coat and safety goggles. Finally, remove the inner gloves and wash hands thoroughly with soap and water[8].

Spill Response & Disposal Plan

A spill introduces an uncontrolled variable into the laboratory environment. Immediate, methodical containment is required.

For Solid (Powder) Spills:

  • Do not dry sweep. Sweeping aerosolizes the powder, creating an inhalation hazard.

  • Cover the spilled powder with damp paper towels (using water or 70% ethanol) to suppress dust formation.

  • Carefully scoop the damp towels and powder into a hazardous waste bag using a disposable plastic scraper.

  • Wash the area with soap and water.

For Liquid (Solution) Spills:

  • Apply an inert, compatible absorbent material (e.g., vermiculite or universal spill pads) over the liquid.

  • Allow 3-5 minutes for complete capillary absorption.

  • Collect the saturated absorbent and place it in a sealed, properly labeled hazardous waste container.

Disposal: All materials contaminated with 2-morpholin-4-yl-1,3-thiazol-4(5H)-one (including empty vials, pipette tips, and gloves) must be treated as Hazardous Chemical Waste . Do not dispose of this compound in the standard municipal trash or down the sink drain[5]. Label the waste container with the full chemical name, avoiding abbreviations.

Mandatory Visualization: Decision Pathway

Below is the logical workflow for determining the appropriate handling and PPE requirements based on the chemical's physical state.

G Start Hazard Assessment: 2-morpholin-4-yl-1,3-thiazol-4(5H)-one State What is the physical state? Start->State Solid Solid Powder State->Solid Liquid In Solution (e.g., DMSO) State->Liquid PPE_Solid PPE: N95/P100 Respirator Double Nitrile Gloves Safety Goggles Solid->PPE_Solid PPE_Liquid PPE: Single Nitrile Gloves Safety Glasses Lab Coat Liquid->PPE_Liquid Handling_Solid Handle in Fume Hood or Powder Weighing Station PPE_Solid->Handling_Solid Handling_Liquid Standard Benchtop (with local exhaust) PPE_Liquid->Handling_Liquid Disposal Dispose as Hazardous Chemical Waste Handling_Solid->Disposal Handling_Liquid->Disposal

Chemical Handling & PPE Decision Pathway for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one

References

  • 2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE Safety Data Source: NextSDS Chemical Substance Database URL:[Link]

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) / eCFR URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-morpholin-4-yl-1,3-thiazol-4(5H)-one
Reactant of Route 2
2-morpholin-4-yl-1,3-thiazol-4(5H)-one
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